4-Phosphonobutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.17 m. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFPODVSLYSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378723 | |
| Record name | 4-phosphonobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-43-2 | |
| Record name | 4-phosphonobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phosphonobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phosphonobutyric Acid: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-phosphonobutyric acid, a molecule of interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver in-depth insights into its chemical nature, synthesis, and diverse applications, moving beyond its well-known amino-derivatives.
Molecular Structure and Physicochemical Properties
This compound, also known as 4-phosphonobutanoic acid, is a bifunctional molecule containing both a carboxylic acid and a phosphonic acid group.[1] This dual functionality imparts unique chemical properties and a range of potential applications.
Chemical Structure:
The structure consists of a four-carbon chain with a carboxyl group at one end and a phosphonyl group at the other.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while experimental data for the parent compound is limited, some properties can be predicted or inferred from related structures.
| Property | Value | Source |
| Molecular Weight | 168.08 g/mol | --INVALID-LINK--[1] |
| XLogP3-AA (Predicted) | -1.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Acidity (pKa):
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with the Michaelis-Arbuzov reaction being a cornerstone for the formation of the carbon-phosphorus bond.[7][8][9][10][11][12][13][14] This is typically followed by hydrolysis of the resulting phosphonate ester to yield the final phosphonic acid.
Proposed Synthetic Pathway:
A common and efficient method involves the reaction of a trialkyl phosphite with an alkyl halide bearing a protected carboxylic acid function, followed by deprotection and hydrolysis.
References
- 1. This compound | C4H9O5P | CID 2773805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphonates - Wasser 3.0 [wasserdreinull.de]
- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to 4-Phosphonobutanoic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Carboxyalkylphosphonic Acid
In the landscape of molecular tools for neuroscience and enzymology, 4-Phosphonobutanoic acid emerges as a molecule of significant interest. Structurally, it is a hybrid of a carboxylic acid and a phosphonic acid, a feature that bestows upon it unique biochemical properties. Unlike its well-known amino-substituted analog, L-2-amino-4-phosphonobutanoic acid (L-AP4), which functions as an agonist at metabotropic glutamate receptors, 4-Phosphonobutanoic acid carves its own niche as a potential enzyme inhibitor. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its applications in biochemical research with a focus on enzyme inhibition, and the analytical methods required to ensure its quality and integrity.
Core Identity: IUPAC Name and CAS Number
The unambiguous identification of a chemical entity is paramount for scientific rigor. 4-Phosphonobutyric acid is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
Table 1: Physicochemical Properties of 4-Phosphonobutanoic Acid
| Property | Value | Source |
| Molecular Formula | C₄H₉O₅P | [1] |
| Molecular Weight | 168.08 g/mol | [1] |
| Appearance | White solid | Commercially available data |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Synthesis of 4-Phosphonobutanoic Acid: A Two-Step Approach
The synthesis of 4-Phosphonobutanoic acid can be efficiently achieved through a two-step process commencing with the Michaelis-Arbuzov reaction to form the phosphonate ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid. This method is reliable and scalable for laboratory purposes.
Step 1: Synthesis of Diethyl 4-phosphonobutanoate via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[2] In this step, triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate.
Caption: Workflow for the synthesis of the phosphonate ester intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-bromobutanoate (1.0 equivalent) and triethyl phosphite (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the diethyl 4-phosphonobutanoate signal. The reaction is typically complete within 4-6 hours.
-
Workup and Purification: After cooling the reaction mixture to room temperature, the excess triethyl phosphite and other volatile impurities can be removed by vacuum distillation. The resulting crude diethyl 4-phosphonobutanoate can be further purified by fractional distillation under reduced pressure.
Step 2: Acid Hydrolysis of Diethyl 4-phosphonobutanoate
The phosphonate ester is then hydrolyzed to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.
Caption: Workflow for the hydrolysis of the phosphonate ester to the final product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 4-phosphonobutanoate (1.0 equivalent) in a 6 M aqueous solution of hydrochloric acid.
-
Reaction Conditions: Heat the mixture at reflux.
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude 4-Phosphonobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Application in Research: Inhibition of Glutamate Decarboxylase and the GABA Shunt
4-Phosphonobutanoic acid is a structural analog of glutamate. This similarity suggests its potential to interact with enzymes that utilize glutamate as a substrate. A key enzyme in this context is glutamate decarboxylase (GAD) , which catalyzes the conversion of glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This reaction is a critical step in the GABA shunt , a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.
Caption: The GABA shunt pathway illustrating the role of Glutamate Decarboxylase (GAD) and its potential inhibition by 4-Phosphonobutanoic Acid.
Experimental Protocol: Glutamate Decarboxylase Activity Assay (Spectrophotometric)
This assay measures the activity of GAD by quantifying the amount of glutamate consumed.
Materials:
-
Purified Glutamate Decarboxylase (GAD) enzyme
-
L-Glutamic acid (substrate)
-
4-Phosphonobutanoic acid (inhibitor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Sodium acetate buffer (pH 4.6)
-
Glutamate dehydrogenase (GDH)
-
NAD⁺
-
Hydrazine buffer
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of L-glutamic acid, 4-Phosphonobutanoic acid, PLP, and NAD⁺ in the appropriate buffers.
-
Enzyme Reaction: In a microplate well or a cuvette, prepare the reaction mixture containing sodium acetate buffer, PLP, and varying concentrations of 4-Phosphonobutanoic acid.
-
Initiate the Reaction: Add the GAD enzyme to the reaction mixture and incubate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Quantify Remaining Glutamate:
-
Neutralize the reaction mixture.
-
Add hydrazine buffer, NAD⁺, and GDH.
-
Incubate at room temperature. GDH will catalyze the oxidative deamination of the remaining glutamate, with the concomitant reduction of NAD⁺ to NADH.
-
Measure the absorbance at 340 nm. The increase in absorbance is directly proportional to the amount of glutamate remaining.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at different substrate and inhibitor concentrations.
-
Determine the kinetic parameters (Km and Vmax) in the absence and presence of the inhibitor.
-
The inhibition constant (Ki) can be calculated using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Scientific Integrity: Ensuring the Quality of 4-Phosphonobutanoic Acid
The reliability of any research finding hinges on the quality of the reagents used. Therefore, it is crucial to verify the identity and purity of synthesized 4-Phosphonobutanoic acid.
Table 2: Analytical Methods for the Characterization of 4-Phosphonobutanoic Acid
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the protons of the butyl chain and the acidic protons. The integration of the signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the four distinct carbon atoms in the molecule. |
| ³¹P NMR | Confirmation of the phosphonic acid group | A single signal in the characteristic chemical shift range for phosphonic acids. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of 4-Phosphonobutanoic acid. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak corresponding to the product. |
Conclusion: A Versatile Tool for a Discerning Scientist
4-Phosphonobutanoic acid represents a valuable and specific tool for researchers in neuroscience, pharmacology, and enzymology. Its straightforward synthesis and its potential as a selective inhibitor of glutamate decarboxylase open avenues for investigating the intricacies of the GABAergic system and its role in health and disease. By adhering to the rigorous protocols for synthesis and characterization outlined in this guide, scientists can confidently employ this molecule to generate reproducible and impactful data, furthering our understanding of fundamental biological processes.
References
The Biological Activity of 4-Phosphonobutyric Acid and its Analogs: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the biological activity of 4-phosphonobutyric acid and its analogs. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry. This guide delves into the core mechanisms of action, structure-activity relationships, therapeutic potential, and detailed experimental protocols relevant to the study of these compounds.
Introduction: A Selective Tool for a Complex System
This compound, particularly its L-enantiomer, L-2-amino-4-phosphonobutyric acid (L-AP4), has emerged as a pivotal pharmacological tool for dissecting the complexities of glutamatergic neurotransmission.[1] It was the first ligand identified to selectively activate the group III metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a crucial modulatory role in the central nervous system (CNS).[2] This guide will explore the multifaceted biological activities of L-AP4 and its structurally related analogs, highlighting their significance in both basic research and as potential therapeutic agents.
Mechanism of Action: Targeting Group III Metabotropic Glutamate Receptors
The primary biological activity of this compound and its analogs stems from their agonist activity at group III mGluRs, which include the subtypes mGluR4, mGluR6, mGluR7, and mGluR8.[3][4] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to regulate neurotransmitter release.[5][6]
G-Protein Coupling and Downstream Signaling
Group III mGluRs are coupled to inhibitory G-proteins, specifically the Gi/o family.[3][7] Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to a decrease in neurotransmitter release.
Beyond the canonical inhibition of adenylyl cyclase, activation of group III mGluRs can also trigger other signaling cascades, including the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) pathway.[7][9] The Gβγ subunits can also directly interact with and inhibit voltage-gated calcium channels, further contributing to the suppression of neurotransmitter exocytosis.
Caption: Signaling pathway of this compound and its analogs.
Structure-Activity Relationships: Fine-Tuning Potency and Selectivity
The biological activity of this compound analogs is highly dependent on their chemical structure. Modifications to the parent molecule can significantly alter potency, selectivity for mGluR subtypes, and pharmacokinetic properties.
Key Structural Features
-
The Phosphonate Group: The negatively charged phosphonate group is crucial for activity, likely interacting with basic residues in the receptor's binding pocket. The acidity of this group, as indicated by its pKa value, influences potency. For instance, L-thioAP4, with a stronger second acidity compared to L-AP4, exhibits higher potency.[10]
-
The Amino Acid Moiety: The α-amino acid portion is essential for binding. The stereochemistry at the α-carbon is critical, with the L-enantiomer (S-configuration) being significantly more active.
-
Conformational Constraint: Introducing conformational constraints, such as cyclopropyl rings, can provide insights into the bioactive conformation of the ligand at different mGluR subtypes. For example, (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid show differential potency at various hippocampal synapses, suggesting that the receptor conformation differs between these pathways.[11]
Quantitative Data on Key Analogs
The following table summarizes the activity of this compound and several key analogs at group III mGluRs.
| Compound | Target | Assay | Potency (EC₅₀/IC₅₀) | Reference |
| L-2-Amino-4-phosphonobutyric acid (L-AP4) | mGluR4 | Inhibition of cAMP formation | 0.08 µM (EC₅₀) | [10] |
| Hippocampal LPP | Synaptic transmission inhibition | ~2.5 µM (IC₅₀) | ||
| L-2-Amino-4-thiophosphonobutyric acid (L-thioAP4) | mGluR4 | Inhibition of cAMP formation | 0.039 µM (EC₅₀) | [10] |
| (E)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Hippocampal LPP | Synaptic transmission inhibition | 17 µM (IC₅₀) | [11] |
| Hippocampal MPP | Synaptic transmission inhibition | 81 µM (IC₅₀) | [11] | |
| (Z)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Hippocampal LPP | Synaptic transmission inhibition | 18 µM (IC₅₀) | [11] |
| Hippocampal MPP | Synaptic transmission inhibition | 1580 µM (IC₅₀) | [11] | |
| Desmethylphosphinothricin (DMPT) | mGluR4 | Inhibition of cAMP formation | 4.0 µM (EC₅₀) | [10] |
| Phosphinothricin (PT) | mGluR4 | Inhibition of cAMP formation | 1100 µM (EC₅₀) | [10] |
Therapeutic Potential: From Neuroprotection to Antibacterial Action
The selective modulation of group III mGluRs by this compound and its analogs has opened avenues for therapeutic interventions in a range of disorders.
Neurodegenerative Disorders
The ability of group III mGluR agonists to reduce excessive glutamate release makes them attractive candidates for neuroprotective strategies in conditions like Parkinson's disease and ischemic brain injury.[5][12] By dampening excitotoxicity, these compounds may help to preserve neuronal function and slow disease progression. Preclinical studies have shown that direct administration of group III mGluR agonists into the globus pallidus can reverse motor deficits in animal models of Parkinson's disease.[12]
Retinal Disorders
L-AP4 has been instrumental in elucidating the function of the "ON" pathway in the retina. It selectively blocks the light response of ON bipolar cells by mimicking the endogenous photoreceptor transmitter.[13] This specific action makes it a valuable tool for studying retinal circuitry and may have implications for understanding and potentially treating certain retinal diseases.
Antibacterial Activity
Interestingly, dipeptides incorporating 4-amino-4-phosphonobutyric acid have demonstrated antibacterial activity. The proposed mechanism involves transport into the bacterial cell via peptide permeases, followed by intracellular cleavage and inhibition of enzymes involved in bacterial cell wall biosynthesis. This dual-action approach of "smuggling" an inhibitor into the cell represents a promising strategy for developing novel antibiotics.
Experimental Protocols: A Guide for the Bench Scientist
This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound and its analogs.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs often involves the reaction of phosphites with functionalized carbonyl compounds or α-amino acid derivatives.[14] A common strategy for creating constrained analogs is the Horner-Emmons reaction.[11]
Protocol: Synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid [11]
-
Horner-Emmons Reaction: React trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde to yield the protected dehydroamino acids.
-
Cycloaddition: Treat the individual dehydroamino acids with diazomethane to form the cyclopropyl ring.
-
Photoelimination: Subject the cycloadducts to photoelimination to remove the nitrogen gas.
-
Acid Hydrolysis: Perform acid hydrolysis to remove the protecting groups and yield the final (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid products.
Caption: General workflow for the synthesis of constrained analogs.
In Vitro Electrophysiology: Assessing Synaptic Activity
Extracellular field potential recordings in brain slices are a powerful technique to measure the effects of compounds on synaptic transmission.
Protocol: Extracellular Field Potential Recording in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from a rodent brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding postsynaptic region (e.g., stratum radiatum of CA1).
-
Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20 minutes.
-
Drug Application: Bath-apply the this compound analog at the desired concentration and continue recording.
-
Data Analysis: Measure the slope of the fEPSP to quantify the synaptic response. Express the effect of the drug as a percentage of the baseline response.
cAMP Accumulation Assay: Measuring Second Messenger Modulation
This assay quantifies the ability of a compound to modulate the intracellular levels of cAMP, providing a direct measure of its effect on adenylyl cyclase activity.
Protocol: Forskolin-Stimulated cAMP Accumulation Assay in Transfected Cells
-
Cell Culture: Culture cells stably or transiently expressing the mGluR of interest (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Compound Treatment: Add the this compound analog at various concentrations, followed by the addition of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Generate dose-response curves and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
Radioligand Binding Assay: Determining Receptor Affinity
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.
Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target mGluR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]-L-AP4), and varying concentrations of the unlabeled test compound (the this compound analog).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound to generate a competition curve and calculate the IC₅₀, from which the Ki can be derived using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound and its analogs have proven to be invaluable research tools and hold significant therapeutic promise. Their selectivity for group III metabotropic glutamate receptors allows for the precise modulation of glutamatergic neurotransmission, offering a more nuanced approach compared to targeting ionotropic glutamate receptors.
Future research in this area will likely focus on the development of subtype-selective agonists and antagonists for the different group III mGluRs. This will enable a more detailed dissection of the specific physiological roles of mGluR4, mGluR6, mGluR7, and mGluR8. Furthermore, the exploration of allosteric modulators for these receptors represents an exciting avenue for drug discovery, as these compounds can offer greater selectivity and a more subtle modulation of receptor function. The continued investigation of the diverse biological activities of this compound and its analogs will undoubtedly lead to new insights into the workings of the central nervous system and pave the way for novel therapeutic strategies for a range of neurological and other disorders.
References
- 1. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group III metabotropic glutamate receptors and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Group III Metabotropic Glutamate Receptors Produces Complex Behavioral Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Researcher's Guide to L-2-amino-4-phosphonobutyric Acid (L-AP4): A Key Agonist of Group III Metabotropic Glutamate Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Agonist—4-Phosphonobutyric Acid vs. L-AP4
In the study of glutamate, the principal excitatory neurotransmitter in the central nervous system, precision in chemical nomenclature is paramount. While the query of "this compound" is specific, the vast body of scientific literature points to a closely related molecule, L-2-amino-4-phosphonobutyric acid (L-AP4) , as the pharmacologically active agent at glutamate receptors. This compound, lacking the critical alpha-amino group, is primarily described as a competitive inhibitor of enzymes involved in glutamate and GABA metabolism, a distinct mechanism of action.[1]
This guide, therefore, will focus exclusively on L-AP4, a foundational pharmacological tool that has been instrumental in elucidating the function of a specific family of glutamate receptors. L-AP4 is a potent and selective agonist for the Group III metabotropic glutamate receptors (mGluRs) , a family of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission.[2][3] Unlike their ionotropic counterparts (NMDA, AMPA, and kainate receptors) which form ion channels, mGluRs modulate neuronal excitability and neurotransmitter release through second messenger signaling pathways.[4][5] This guide provides a comprehensive overview of L-AP4's mechanism of action, detailed experimental protocols for its study, and its applications in neuroscience research.
L-2-amino-4-phosphonobutyric Acid (L-AP4): A Molecular Profile
L-AP4 is a non-proteinogenic amino acid analogue of glutamate. Its phosphonic acid group in place of glutamate's distal carboxylic acid group is key to its selectivity for Group III mGluRs.
| Property | Data |
| IUPAC Name | (2S)-2-Amino-4-phosphonobutanoic acid[2] |
| Synonyms | L-AP4, L-APB |
| Molecular Formula | C₄H₁₀NO₅P[2] |
| Molecular Weight | 183.10 g/mol [2][3] |
| CAS Number | 23052-81-5[2] |
Mechanism of Action: Targeting Group III mGluRs
L-AP4's primary action is the selective activation of Group III mGluRs, which includes four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8 .[2][6] It was the first ligand identified with selective agonist activity for this group, though it does not distinguish between the individual subtypes within the group.[2] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroceptors to inhibit the release of neurotransmitters.[7][8]
Binding Characteristics
The affinity and potency of L-AP4 can vary depending on the receptor subtype and the experimental system.
| Parameter | Receptor Subtype | Value | Source |
| K_D | mGluR4a (BHK cells) | 441 nM | [9] |
| K_D | Glutamate-sensitive sites (rat brain) | 1.26 µM | [10] |
| EC_50 | mGluR4 | 0.08 µM | [11] |
K_D (Dissociation Constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower K_D indicates higher binding affinity. EC_50 (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Downstream Signaling Pathway
Activation of Group III mGluRs by L-AP4 initiates a canonical Gαi/o-protein coupled signaling cascade. This pathway is negatively coupled to adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP).[4][7]
The sequence of events is as follows:
-
Agonist Binding: L-AP4 binds to the extracellular domain of a presynaptic Group III mGluR.
-
G-Protein Activation: The receptor undergoes a conformational change, activating its associated heterotrimeric G-protein (Gαi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). This ultimately results in the inhibition of voltage-gated calcium channels (Ca_v), reducing Ca²⁺ influx into the presynaptic terminal and thereby decreasing the probability of neurotransmitter vesicle fusion and release.[3][7]
Experimental Protocols for Studying L-AP4 Activity
To rigorously characterize the effects of L-AP4 or novel compounds targeting Group III mGluRs, a multi-faceted approach combining binding, functional, and electrophysiological assays is essential.
Protocol 1: Radioligand Competition Binding Assay
This assay determines a test compound's affinity (Ki) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand (e.g., [³H]-L-AP4) for binding to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a Group III mGluR subtype (e.g., mGluR4).
Materials:
-
Membrane preparation from cells expressing the target mGluR or from brain tissue (e.g., cerebellum).[6]
-
Radioligand: [³H]-L-AP4.
-
Test compound (unlabeled).
-
Non-specific binding control: High concentration of a known agonist (e.g., 1 mM unlabeled L-AP4).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]
-
96-well plates, filter mats (e.g., GF/C, pre-soaked in 0.3% PEI), vacuum filtration manifold.[6]
-
Scintillation counter and fluid.
Procedure:
-
Prepare Reagents: Thaw membrane aliquots on ice. Prepare serial dilutions of the test compound in assay buffer. Prepare radioligand solution at a fixed concentration (typically near its K_D value).[5]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations (for total binding, add buffer).
-
Non-specific binding control (for non-specific wells).
-
Radioligand ([³H]-L-AP4).
-
Membrane preparation (50-120 µg protein per well).[6]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[6]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter mat. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of radioligand used and K_D is its dissociation constant.[6]
-
Protocol 2: Functional Assay - cAMP Inhibition
This assay measures the functional consequence of receptor activation by quantifying the inhibition of cAMP production.
Objective: To measure the potency (EC₅₀) of L-AP4 in inhibiting adenylyl cyclase activity in whole cells.
Materials:
-
CHO or HEK293 cells stably expressing the target mGluR (e.g., mGluR4).[11]
-
Adenylyl cyclase stimulator: Forskolin.[10]
-
Phosphodiesterase (PDE) inhibitor: IBMX (optional, to prevent cAMP degradation).[12]
-
L-AP4 or other test agonists.
-
cAMP detection kit (e.g., GloSensor™ real-time biosensor, AlphaScreen™, or RIA).[11][12]
Procedure (using a luminescence-based biosensor like GloSensor™):
-
Cell Plating: Seed the engineered cells into a white, opaque 384-well plate and culture overnight.[12]
-
Assay Preparation: Equilibrate the cells with the biosensor substrate (e.g., D-luciferin) in an appropriate buffer as per the manufacturer's protocol.[9]
-
Agonist Addition: Add serial dilutions of L-AP4 to the wells.
-
Stimulation: After a short pre-incubation with the agonist, add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells to stimulate adenylyl cyclase.[9] This elevates cAMP levels, which the agonist will then inhibit.
-
Signal Detection: Measure luminescence in real-time or at a fixed endpoint (e.g., 15-20 minutes post-forskolin addition) using a plate reader.[9] The signal is inversely proportional to agonist activity (higher agonist effect = lower cAMP = lower light output).
-
Data Analysis:
-
Normalize the data to the forskolin-only (0% inhibition) and basal (100% inhibition) controls.
-
Plot the percent inhibition versus the log concentration of L-AP4.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 3: Brain Slice Electrophysiology
This technique provides a measure of synaptic function in a near-native tissue environment, allowing for the direct assessment of L-AP4's effect on neurotransmission.
Objective: To measure the effect of L-AP4 on evoked excitatory postsynaptic currents (EPSCs) in a specific neural circuit.
Materials:
-
Vibrating microtome (vibratome).
-
Rodent (rat or mouse).
-
Ice-cold "cutting" solution (high sucrose or similar composition to reduce excitotoxicity).[13]
-
Artificial cerebrospinal fluid (ACSF), bubbled with 95% O₂/5% CO₂.[8]
-
Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass recording pipettes and stimulating electrodes.
-
Internal pipette solution (e.g., K-gluconate based).[8]
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.[14]
-
Rapidly remove the brain and place it in ice-cold cutting solution.[8]
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus, cerebellum) using a vibratome.[8][15]
-
Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour.[16]
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated ACSF.
-
Using whole-cell patch-clamp configuration, establish a recording from a postsynaptic neuron (e.g., a CA1 pyramidal neuron). Clamp the neuron at a holding potential of -70 mV.[7]
-
-
Evoking Synaptic Currents:
-
Place a stimulating electrode on the afferent fibers that synapse onto the recorded neuron (e.g., Schaffer collaterals for a CA1 neuron).
-
Deliver brief electrical pulses to evoke EPSCs.
-
-
L-AP4 Application:
-
Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after (washout) L-AP4 application.
-
Express the EPSC amplitude during L-AP4 application as a percentage of the baseline amplitude to quantify the degree of inhibition.
-
Applications in Neuroscience Research
As a selective agonist, L-AP4 is a vital tool for probing the physiological roles of Group III mGluRs. Its applications include:
-
Synaptic Plasticity: Investigating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), where Group III mGluRs act as a gate to prevent or permit plasticity.[18]
-
Learning and Memory: Studies using L-AP4 have demonstrated that Group III mGluRs play a selective role in spatial learning and memory formation.[6]
-
Sensory Processing: L-AP4 has been crucial in retinal research to understand synaptic transmission between photoreceptors and bipolar cells, as mGluR6 is the primary receptor on ON-bipolar cells.[7]
-
Neuropathic Pain and Neuroprotection: By inhibiting glutamate release, L-AP4 and other Group III agonists show potential for reducing excitotoxicity and nociceptive responses in models of pain and neuronal injury.[4][19]
Conclusion and Future Directions
L-2-amino-4-phosphonobutyric acid (L-AP4) remains a cornerstone pharmacological agent for the study of Group III metabotropic glutamate receptors. Its ability to selectively activate this receptor family, leading to the presynaptic inhibition of neurotransmitter release, has provided profound insights into the modulation of synaptic strength, plasticity, and neural circuit function. The experimental protocols detailed herein provide a validated framework for researchers to continue exploring the complex roles of these receptors in health and disease. While L-AP4's lack of subtype selectivity is a limitation, it paved the way for the development of newer, more specific agonists and antagonists that are now helping to dissect the individual contributions of mGluR4, mGluR6, mGluR7, and mGluR8 to brain function.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. genes2cognition.org [genes2cognition.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Advent of 4-Phosphonobutyric Acid: A Technical Guide to its Discovery and Enduring Impact on Neuroscience
Abstract
This in-depth technical guide charts the discovery and historical context of 4-Phosphonobutyric acid, a cornerstone pharmacological tool in the field of neuroscience. We will delve into the seminal research that first identified its unique effects on the central nervous system, its pivotal role in the characterization of the metabotropic glutamate receptor family, and its enduring utility in dissecting the complexities of synaptic transmission and plasticity. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also field-proven insights into the experimental application of this crucial molecule. We will explore the causality behind experimental choices, present detailed protocols for its use in key neuroscience assays, and provide a comprehensive reference for its mechanism of action.
Introduction: The Quest for Glutamatergic Specificity
The narrative of this compound begins within the broader scientific endeavor to understand the role of glutamate as the primary excitatory neurotransmitter in the mammalian central nervous system. Early research in the mid-20th century established glutamate's excitatory properties, but the lack of selective pharmacological agents made it challenging to differentiate the diverse receptors through which it exerted its effects. The 1970s and early 1980s marked a paradigm shift with the development of specific antagonists that allowed for the initial classification of ionotropic glutamate receptors into NMDA and non-NMDA (AMPA/kainate) subtypes.[1][2] However, it soon became apparent that this classification was incomplete, as certain glutamate-mediated effects were insensitive to these antagonists, hinting at the existence of a different class of glutamate receptors.[2] This set the stage for the discovery of metabotropic glutamate receptors (mGluRs) and the critical role that phosphonate-containing amino acid analogues, such as this compound, would play in their elucidation.
Discovery and Historical Context: The Emergence of a Selective Agonist
The breakthrough moment for this compound, specifically its L-enantiomer, L-2-amino-4-phosphonobutyric acid (L-AP4 or APB), can be traced back to a seminal 1982 publication by Evans and colleagues.[3] In their investigation of a series of ω-phosphonic-α-carboxylic amino acids, they demonstrated that these compounds had distinct effects on electrically evoked and amino acid-induced responses in isolated spinal cord preparations.[3][4] This work was instrumental in providing the first evidence for a novel class of glutamate receptors that were not blocked by the then-known antagonists of ionotropic receptors.
Subsequent research throughout the 1980s and into the 1990s solidified the importance of L-AP4 as a selective agonist for a distinct group of glutamate receptors. These receptors were later identified and cloned as the Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8).[1][5] L-AP4's ability to depress synaptic transmission, particularly through a presynaptic mechanism of action, made it an invaluable tool for researchers seeking to isolate and study the function of this new receptor family.[2][6] Its early application in the retina, where it was shown to selectively block the "ON" pathway, further highlighted its utility in dissecting specific neural circuits.[7]
Mechanism of Action: Presynaptic Inhibition and Signal Transduction
L-AP4 exerts its primary effect as a selective agonist at Group III metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals.[5][8]
Presynaptic Inhibition of Neurotransmitter Release
Activation of Group III mGluRs by L-AP4 leads to the inhibition of neurotransmitter release, most notably glutamate, from the presynaptic terminal.[2][9] This synaptic depression is the hallmark of L-AP4's action and is mediated through a pertussis toxin-sensitive Gi/o protein.[9][10] The signaling cascade involves:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): The βγ-subunits of the G-protein can directly interact with and inhibit presynaptic VGCCs.[9] This reduction in calcium influx is a critical step in preventing the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.
This mechanism of action makes L-AP4 a powerful tool for studying the role of presynaptic modulation in synaptic plasticity and overall network excitability.
Group III mGluR Signaling Pathway
The downstream effects of Group III mGluR activation are primarily inhibitory, leading to a dampening of neuronal excitability.
Caption: L-AP4 binding to presynaptic Group III mGluRs activates a Gi/o protein, leading to inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately reducing neurotransmitter release.
Quantitative Data: Receptor Affinity and Potency
The selectivity of L-AP4 for Group III mGluRs is a key aspect of its utility. The following table summarizes the half-maximal effective concentration (EC50) values of L-AP4 at the different human Group III mGluR subtypes.
| Receptor Subtype | EC50 (μM) | Reference(s) |
| mGluR4 | 0.08 - 0.13 | [1][13] |
| mGluR6 | 1.0 - 2.4 | [1] |
| mGluR7 | 249 - 337 | [1] |
| mGluR8 | 0.29 | [1] |
Note: These values can vary depending on the expression system and assay conditions used.
Key Experimental Applications and Protocols
L-AP4 has been instrumental in a wide range of neuroscience research, from basic synaptic physiology to complex behavioral studies.
Electrophysiology: Probing Synaptic Transmission and Plasticity
Whole-cell patch-clamp electrophysiology is a powerful technique to study the effects of L-AP4 on synaptic transmission in individual neurons.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Caption: A generalized workflow for investigating the effects of L-AP4 on synaptic currents using whole-cell patch-clamp electrophysiology.
Detailed Protocol: Whole-Cell Patch-Clamp Recording of Synaptic Transmission with L-AP4
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model according to standard laboratory protocols.[14] Maintain slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain Whole-Cell Configuration: Using a glass micropipette filled with an appropriate internal solution, establish a gigaseal and then rupture the membrane of a target neuron to achieve the whole-cell configuration.[15][16][17]
-
Baseline Recording: In voltage-clamp mode, hold the neuron at a potential of -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs). Record a stable baseline of synaptic activity for at least 5-10 minutes.
-
L-AP4 Application: Prepare a stock solution of L-AP4 in water or a suitable buffer. Dilute the stock solution in aCSF to the desired final concentration (typically in the range of 10-100 µM). Bath-apply the L-AP4-containing aCSF to the slice.
-
Post-L-AP4 Recording: Continue to record EPSCs during and after the application of L-AP4. A reduction in the frequency and/or amplitude of EPSCs is indicative of presynaptic inhibition.
-
Washout: Perfuse the slice with normal aCSF to wash out the L-AP4 and observe any recovery of synaptic activity.
-
Data Analysis: Analyze the frequency, amplitude, and kinetics of EPSCs before, during, and after L-AP4 application using appropriate software.
Behavioral Studies: Investigating Learning and Memory
The Morris water maze is a classic behavioral task used to assess spatial learning and memory in rodents, and L-AP4 has been used to investigate the role of Group III mGluRs in these processes.[18][19]
Experimental Workflow for Morris Water Maze
Caption: A typical workflow for assessing the impact of L-AP4 on spatial learning and memory using the Morris water maze.
Detailed Protocol: Morris Water Maze with L-AP4 Administration
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water maintained at a constant temperature (e.g., 22 ± 1°C). A small escape platform is hidden just below the water's surface.[20][21]
-
Habituation: Acclimate the animals to the experimental room and handling for several days prior to the start of the experiment.
-
Drug Administration: Administer L-AP4 or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or intracerebroventricular injection) at a predetermined time before the training trials. Dosing will need to be optimized for the specific animal model and research question.
-
Acquisition Phase: Over several consecutive days, conduct multiple training trials per day. In each trial, the animal is placed in the pool from different starting locations and allowed to search for the hidden platform. Guide the animal to the platform if it does not find it within a set time (e.g., 60-90 seconds).
-
Probe Trial: 24 hours after the final training session, remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Data Collection and Analysis: Use a video tracking system to record the animal's swim path, latency to find the platform (during acquisition), and the time spent in the target quadrant where the platform was previously located (during the probe trial). Compare the performance of L-AP4-treated animals to the vehicle-treated control group.
Receptor Binding Assays: Characterizing Ligand-Receptor Interactions
Radioligand binding assays are essential for determining the affinity and selectivity of compounds like L-AP4 for their target receptors.[14][22][23]
Experimental Workflow for Radioligand Binding Assay
Caption: A generalized workflow for determining the binding affinity of L-AP4 using a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for Group III mGluRs
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the Group III mGluR of interest. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.
-
Reagent Preparation: Prepare assay buffer, a radiolabeled ligand known to bind to Group III mGluRs (e.g., [³H]-L-AP4 or another suitable radioligand), and a range of concentrations of unlabeled L-AP4.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled L-AP4. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled, high-affinity ligand).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by filtration through glass fiber filters.
-
Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled L-AP4 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of L-AP4 that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion: An Enduring Legacy in Neuroscience
From its initial characterization as a novel glutamate analogue with unique synaptic depressant properties to its central role in the discovery and functional elucidation of Group III metabotropic glutamate receptors, this compound has carved an indelible mark on the landscape of neuroscience research. Its selectivity as a presynaptic inhibitor has provided generations of scientists with a powerful tool to dissect the intricate mechanisms of synaptic transmission, plasticity, and their roles in complex brain functions and disease states. The experimental approaches detailed in this guide underscore its continued relevance and serve as a testament to the enduring legacy of this pivotal molecule in our ongoing quest to understand the brain.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Antagonism of the presumed presynaptic action of L-AP4 on GABAergic transmission in the ventrobasal thalamus by the novel mGluR antagonist MPPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and excitant amino acid-induced responses in isolated spinal cord preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and excitant amino acid-induced responses in isolated spinal cord preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct presynaptic metabotropic receptors for L-AP4 and CCG1 on GABAergic terminals: pharmacological evidence using novel alpha-methyl derivative mGluR antagonists, MAP4 and MCCG, in the rat thalamus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-amino-4-phosphonobutyric acid: a new pharmacological tool for retina research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 9. jneurosci.org [jneurosci.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. ccna-ccnv.ca [ccna-ccnv.ca]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. cyagen.com [cyagen.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of 4-Phosphonobutyric acid
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Phosphonobutyric Acid
Introduction
This compound, also known as (3-carboxypropyl)phosphonic acid, is a bifunctional organic molecule of significant interest in chemical synthesis and materials science. Its structure is characterized by a four-carbon aliphatic chain terminating in two distinct acidic functional groups: a carboxylic acid (-COOH) and a phosphonic acid (-PO(OH)₂). This unique arrangement imparts a range of valuable properties, including high polarity, water solubility, and the ability to coordinate with metal ions. These characteristics make it a versatile building block for the synthesis of more complex molecules, including analogues of biologically active compounds and functionalized materials. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details experimental protocols for its characterization, and explores its applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
The dual acidic nature of this compound governs its physical and chemical behavior. The phosphonic acid group is diprotic, meaning it can donate two protons, while the carboxylic acid group is monoprotic. This results in a molecule with multiple ionization states, heavily dependent on the pH of the surrounding medium.
Data Presentation: Core Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-phosphonobutanoic acid | [1] |
| CAS Number | 4378-43-2 | [1][2] |
| Molecular Formula | C₄H₉O₅P | [1][2] |
| Molecular Weight | 168.08 g/mol | [1] |
| Purity | ≥98% (typical commercial) | [2] |
| Topological Polar Surface Area (TPSA) | 94.83 Ų | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 4 | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Chemical Structure and Spectroscopic Profile
The reactivity and interaction of this compound are direct consequences of its molecular structure. Spectroscopic methods are essential for confirming this structure and assessing purity.
Structure:
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the distinct absorption bands of its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1725 cm⁻¹.
-
P=O Stretch (Phosphonic Acid): A strong band is anticipated in the range of 1200-1300 cm⁻¹.
-
P-O-H Stretch (Phosphonic Acid): Broad absorptions are expected between 2500-2700 cm⁻¹ and also in the 2100-2300 cm⁻¹ region.
-
O-H Bending and P-O Stretching: Additional bands can be found in the fingerprint region below 1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the aliphatic chain protons. The protons adjacent to the carboxylic acid and phosphonic acid groups will be deshielded and appear at a higher chemical shift, and will likely show coupling to the phosphorus atom.
-
¹³C NMR: The carbon spectrum will show four distinct signals for the butyl chain carbons, with the carboxyl carbon appearing significantly downfield (>170 ppm).
-
³¹P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing phosphonic acids. A single resonance is expected, and its chemical shift provides information about the chemical environment of the phosphorus atom. The coupling between phosphorus and adjacent protons (²JP-H) is also a key diagnostic feature.
Chemical Reactivity and Applications
The chemistry of this compound is dominated by its two acidic functional groups.
-
Acidity and pKa: Phosphonic acids are generally stronger acids than their carboxylic acid counterparts.[4] The first dissociation of the phosphonic acid group (pKa1) is highly acidic, typically in the range of 1-2.5.[5] The second phosphonic acid dissociation (pKa2) and the carboxylic acid dissociation occur at higher pH values.[4][5][6] The precise determination of these pKa values is crucial for applications in biological systems and materials science.
-
Reactivity:
-
Esterification and Amide Formation: Both the carboxylic and phosphonic acid groups can undergo reactions to form esters or amides, allowing for the covalent attachment of this compound to other molecules or surfaces.
-
Metal Chelation: The phosphonate group is an excellent ligand for a variety of metal ions, making this molecule useful in the development of coordination polymers, surface modifiers, and scale inhibitors.
-
-
Applications in Research and Drug Development: While this compound itself is primarily a synthetic building block, its structural motif is found in biologically active molecules. For example, the aminated version, 2-amino-4-phosphonobutyric acid (AP4), is a well-known and potent agonist for group III metabotropic glutamate receptors (mGluRs).[7][8][9][10] This highlights the potential of using this compound as a scaffold for designing novel ligands targeting these and other receptors. Its derivatives have been explored for their antibacterial properties as well.[11][12]
Experimental Protocol: Potentiometric Titration for pKa Determination
The determination of the acid dissociation constants (pKa values) is fundamental to understanding the behavior of this compound in solution. Potentiometric titration is a reliable and accurate method for this purpose.
Methodology
-
Preparation of Solutions:
-
Prepare an aqueous solution of this compound with a precisely known concentration (e.g., 0.01 M).
-
Prepare a standardized solution of a strong base, typically carbonate-free 0.1 M sodium hydroxide (NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place a known volume of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized NaOH solution from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the expected equivalence points until the pH change becomes minimal.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values can be determined from the midpoints of the buffer regions (i.e., the pH at which half of the acidic protons have been neutralized).
-
Alternatively, the equivalence points can be found from the points of maximum slope on a first-derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at half the volume of titrant needed to reach the equivalence point.
-
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Structural Relationship to Bioactive Analogs
The utility of this compound as a synthetic precursor is exemplified by its relationship to biologically active molecules like L-AP4. The straightforward addition of an amino group at the alpha-position transforms a simple bifunctional acid into a potent neuromodulator.
Caption: Synthetic relationship between scaffold and bioactive analog.
Safety and Handling
According to aggregated GHS information, this compound is classified as a corrosive substance.[1] It is reported to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a functionally rich molecule whose physical and chemical properties are dictated by the interplay between its carboxylic and phosphonic acid moieties. Its high polarity, multiple ionization states, and reactivity make it a valuable tool in synthetic chemistry and materials science. A thorough understanding of its properties, particularly its pKa values, is essential for its effective application. The structural similarity of its derivatives to known bioactive compounds underscores its potential as a foundational scaffold for the development of novel chemical probes and therapeutic agents.
References
- 1. This compound | C4H9O5P | CID 2773805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DL-2-AMINO-4-PHOSPHONOBUTYRIC ACID | 20263-07-4 [chemicalbook.com]
- 8. (2S)-2-amino-4-phosphonobutanoic acid | C4H10NO5P | CID 179394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. L -(+)-2-Amino-4-phosphonobutyric acid optical purity = 95 HPLC, Marfey s reagent 23052-81-5 [sigmaaldrich.com]
- 11. Antibacterial activity of phosphono peptides based on 4-amino-4-phosphonobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Navigating the Phosphonobutyrates: A Technical Guide to their Mechanisms of Action
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the mechanistic actions of 4-phosphonobutyric acid and its closely related analogues. As Senior Application Scientists, we aim to deliver a nuanced understanding grounded in experimental evidence, elucidating the causal relationships that underpin their pharmacological effects. This document will navigate the complexities of these compounds, offering clarity on their distinct molecular targets and cellular consequences.
Introduction: Deconvoluting the Phosphonobutyrates
In the landscape of neuropharmacology and cell biology, precise molecular identification is paramount. The term "this compound" can be a source of ambiguity, often being conflated with its more extensively studied counterparts. It is crucial to distinguish between three key, yet distinct, molecules:
-
4-Phosphonobutanoic Acid: The molecule specified in the topic. Its direct pharmacological profile is not extensively documented in mainstream literature, suggesting it may serve primarily as a reference compound or a structural scaffold.
-
(S)-2-Amino-4-phosphonobutanoic Acid (L-AP4): A structural analogue of 4-phosphonobutanoic acid with an added amino group. L-AP4 is a well-characterized and potent agonist for group III metabotropic glutamate receptors (mGluRs).[1][2]
-
4-Phenylbutyric Acid (4-PBA): A structurally different molecule where a phenyl group replaces the phosphono group. 4-PBA is a well-known chemical chaperone that alleviates endoplasmic reticulum (ER) stress and is also a histone deacetylase inhibitor.[3][4][5]
This guide will focus primarily on the well-documented mechanism of action of L-AP4 as a representative of the pharmacological potential of the phosphonobutyrate scaffold in neuroscience. We will also briefly address the distinct role of 4-PBA to provide a comprehensive and unambiguous reference.
The Core Mechanism: L-AP4 and Group III Metabotropic Glutamate Receptors
The principal mechanism of action for L-AP4 lies in its selective agonism of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][6] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission.
Signaling Pathway of L-AP4 at Group III mGluRs
Activation of group III mGluRs by L-AP4 initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release from the presynaptic terminal. This process is primarily mediated by the Gαi/o subunit of the associated G-protein.
The key steps in this pathway are as follows:
-
Receptor Binding: L-AP4 binds to the extracellular Venus flytrap domain of the group III mGluR.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric G-protein (Gαi/o, Gβγ).
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic membrane. This reduces calcium influx, a critical step for vesicle fusion and neurotransmitter release.
-
Modulation of Potassium Channels: The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the presynaptic membrane. This further reduces the likelihood of action potential-induced neurotransmitter release.
Signaling Pathway of L-AP4 at Group III mGluRs
Caption: L-AP4 signaling at presynaptic group III mGluRs.
Quantitative Data: Binding Affinities and Potencies
The interaction of L-AP4 with its target receptors has been quantified in various studies. These data are essential for designing experiments and understanding the compound's pharmacological profile.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| [³H]-L-AP4 | mGluR4a | Radioligand Binding | KD | 441 nM | [8] |
| [³H]-L-AP4 | mGluR4a | Radioligand Binding | Bmax | 3.0 ± 0.5 pmol/mg protein | [8] |
| L-AP4 | mGluR4 | Functional Assay (cAMP) | EC50 | 0.08 µM | [9] |
| L-thioAP4 | mGluR4 | Functional Assay (cAMP) | EC50 | 0.039 µM | [9] |
Experimental Protocols: Investigating the Mechanism of Action
To provide practical insights for researchers, we outline a standard experimental workflow to characterize the activity of L-AP4 on presynaptic neurotransmission.
Experimental Workflow: Electrophysiological Recording of Synaptic Transmission
This protocol describes the use of whole-cell patch-clamp electrophysiology in brain slices to measure the effect of L-AP4 on synaptic transmission.
Experimental Workflow for Electrophysiology
Caption: Workflow for assessing L-AP4's effect on synaptic transmission.
Step-by-Step Methodology
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Prepare patch pipettes (3-5 MΩ resistance) filled with an appropriate internal solution.
-
Establish a gigaseal and obtain a whole-cell recording configuration from a postsynaptic neuron.
-
-
Stimulation and Recording:
-
Place a stimulating electrode in a region containing afferent fibers to the recorded neuron.
-
Deliver brief electrical pulses to evoke synaptic responses.
-
Record excitatory postsynaptic currents (EPSCs) in voltage-clamp mode.
-
-
Pharmacological Manipulation:
-
Record a stable baseline of evoked EPSCs for 5-10 minutes.
-
Switch the perfusion to aCSF containing L-AP4 at the desired concentration (e.g., 1-100 µM).
-
Record EPSCs in the presence of L-AP4 for 10-15 minutes or until a stable effect is observed.
-
Wash out the drug by perfusing with normal aCSF and record for another 10-15 minutes to observe recovery.
-
-
Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Normalize the EPSC amplitudes to the baseline average.
-
Statistically compare the EPSC amplitudes during baseline, L-AP4 application, and washout. A significant reduction in EPSC amplitude in the presence of L-AP4, which recovers upon washout, indicates a presynaptic inhibitory effect.
-
Distinguishing from 4-Phenylbutyric Acid (4-PBA)
It is imperative to differentiate the neuro-modulatory actions of L-AP4 from the cytoprotective effects of 4-PBA.
Mechanism of Action of 4-PBA
4-PBA acts as a chemical chaperone , a small molecule that can stabilize protein conformation, facilitate proper protein folding, and alleviate ER stress.[3][4] Its primary mechanism involves:
-
Reducing the Accumulation of Misfolded Proteins: 4-PBA can interact with hydrophobic domains of misfolded proteins, preventing their aggregation and promoting their correct folding.[4]
-
Modulating the Unfolded Protein Response (UPR): By alleviating the load of misfolded proteins in the ER, 4-PBA can downregulate the UPR signaling pathways (e.g., PERK, IRE1, ATF6), which, when chronically activated, can lead to apoptosis.[4]
Mechanism of Action of 4-PBA
Caption: 4-PBA as a chemical chaperone alleviating ER stress.
Conclusion
References
- 1. (2S)-2-amino-4-phosphonobutanoic acid | C4H10NO5P | CID 179394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-AP4 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 6. Selective activation of group III metabotropic glutamate receptors by L-(+)-2-amino-4-phosphonobutryic acid protects the nigrostriatal system against 6-hydroxydopamine toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
L-2-Amino-4-Phosphonobutyric Acid (L-APB): A Presynaptic Modulator of Glutamatergic Transmission
An In-depth Technical Guide for Researchers
Disambiguation and Focus of this Guide
This guide addresses the role of phosphonobutyric acid derivatives in synaptic transmission. The query "4-Phosphonobutyric acid" refers to a specific chemical compound (CAS 4378-43-2). However, literature searches reveal its primary application is in agriculture as a potential herbicide or plant growth regulator, with a notable absence of research regarding its role in neuroscience or synaptic transmission[1][2][3].
Conversely, the structurally similar compound, L-2-amino-4-phosphonobutyric acid (L-APB or L-AP4) , is a cornerstone pharmacological tool in neuroscience. It is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs) and has been instrumental in elucidating mechanisms of synaptic modulation[4]. Given the context of "synaptic transmission" and the target audience, it is highly probable that L-APB was the intended subject of interest.
Therefore, this guide will:
-
Briefly acknowledge this compound and the lack of data on its neural activity.
-
Provide an in-depth, technical analysis of L-2-amino-4-phosphonobutyric acid (L-APB) , its mechanism of action, and its profound role in modulating synaptic transmission.
Introduction to L-APB and its Primary Target
L-2-amino-4-phosphonobutyric acid (L-APB) is a structural analog of the neurotransmitter glutamate. Its significance in neuropharmacology stems from its function as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8[4]. These receptors are G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the nervous system[5][6].
Unlike ionotropic receptors that form ion channels, mGluRs modulate neuronal excitability and neurotransmitter release through second messenger signaling cascades. Group III mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroceptors to suppress the release of neurotransmitters, primarily glutamate[7]. This presynaptic localization makes L-APB a powerful tool for isolating and studying the presynaptic modulation of synaptic strength.
Mechanism of Action: From Receptor Binding to Synaptic Inhibition
The inhibitory effect of L-APB on synaptic transmission is initiated by its binding to presynaptic group III mGluRs. This binding event triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gαi/o). The subsequent dissociation of the G-protein into its Gα and Gβγ subunits initiates two primary downstream signaling pathways that converge to reduce neurotransmitter release[6].
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and facilitates the function of presynaptic proteins involved in vesicle docking and fusion.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits presynaptic voltage-gated calcium channels (VGCCs), particularly N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1). This inhibition reduces calcium influx into the presynaptic terminal upon arrival of an action potential, which is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.
The net effect of these pathways is a significant reduction in the probability of glutamate release from the presynaptic terminal, leading to a smaller postsynaptic response.
References
- 1. CAS 4378-43-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 4378-43-2 | TCI AMERICA [tcichemicals.com]
- 4. (2S)-2-amino-4-phosphonobutanoic acid | C4H10NO5P | CID 179394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of 4-Phenylbutyric Acid: A Guide for Preclinical Research
This comprehensive guide provides detailed application notes and protocols for the in vivo administration of 4-Phenylbutyric acid (4-PBA) to support researchers, scientists, and drug development professionals in their preclinical studies. This document emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale to ensure robust and reproducible experimental outcomes.
Introduction to 4-Phenylbutyric Acid (4-PBA)
4-Phenylbutyric acid is a low-molecular-weight fatty acid that has garnered significant interest in the scientific community for its multifaceted therapeutic potential.[1][2] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of urea cycle disorders.[3][4][5] Beyond this primary indication, 4-PBA is extensively investigated for its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][6]
Its action as a chemical chaperone involves binding to the exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and alleviating stress on the endoplasmic reticulum (ER).[7] This mechanism makes 4-PBA a valuable tool in studying and potentially treating diseases associated with ER stress, such as neurodegenerative disorders, metabolic diseases, and certain cancers.[3][8][9] As an HDAC inhibitor, 4-PBA can modulate gene expression, which contributes to its anti-cancer and anti-inflammatory properties.[1][10]
Preclinical Considerations: The Foundation of a Successful Study
Before embarking on an in vivo study involving 4-PBA, a thorough understanding of its properties and careful planning are paramount. This section outlines the critical preclinical considerations to ensure the scientific validity and ethical conduct of your research.
Physicochemical Properties of 4-PBA
A clear understanding of 4-PBA's physical and chemical characteristics is essential for proper formulation and administration.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | [11] |
| Appearance | White to slightly yellowish crystalline powder | [1] |
| Melting Point | 49-51 °C (lit.) | |
| Boiling Point | 165 °C/10 mmHg (lit.) | |
| Solubility in Water | 5.3 g/L (at 40 °C) | [1] |
Formulation and Vehicle Selection
The choice of vehicle for dissolving or suspending 4-PBA is critical for ensuring its bioavailability and minimizing local irritation at the injection site.
For Intraperitoneal (IP) and Intravenous (IV) Injection:
-
Saline (0.9% NaCl): 4-PBA can be dissolved in saline. To achieve a neutral pH, it may be necessary to first dissolve the 4-PBA in a small amount of DMSO and then dilute it with saline.[12] Another approach involves titrating with equimolecular amounts of sodium hydroxide to reach a pH of 7.4.[6]
-
DMSO/PEG300/Tween 80/ddH2O: A common formulation for poorly soluble compounds involves a multi-component vehicle. For example, a clear solution can be prepared by dissolving 4-PBA in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[11]
For Oral Gavage:
-
Water or Saline: Given its oral bioavailability, 4-PBA can be administered as a solution or suspension in water or saline for oral gavage.[13]
Preparation Workflow:
Caption: Workflow for preparing a 4-PBA formulation.
Dosing Considerations
The optimal dose of 4-PBA will vary depending on the animal model, the disease being studied, and the intended therapeutic effect. A review of the literature provides a range of effective doses.
| Animal Model | Administration Route | Dose Range | Therapeutic Area | Source |
| Mice | Intraperitoneal (IP) | 10 - 120 mg/kg/day | Acute Lung Injury, Cardiac Hypertrophy, Cerebral Ischemia | [7][12][14] |
| Mice | Intraperitoneal (IP) | 240 mg/kg/day | Collagen-Induced Arthritis | [13] |
| Rats | Oral Gavage | 500 mg/kg/day | Diabetes | [15][16] |
| Rats | Intravenous (IV) Infusion | 2.08 µmol/kg/min | Insulin Resistance | [17][18] |
| Rats | Intraperitoneal (IP) | 100 - 300 mg/kg | Cerebral Ischemia | [19] |
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Animal Welfare and Ethical Considerations
All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare. Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly recommended to ensure the transparency and reproducibility of your research.[20][21][22][23][24] Key ethical considerations include:
-
Justification of animal use: The scientific rationale for using animals must be clearly articulated.
-
Minimization of pain and distress: Procedures should be refined to minimize any potential suffering.
-
Appropriate housing and care: Animals must be housed in an environment that meets their species-specific needs.
-
Humane endpoints: Clear criteria for ending an experiment prematurely should be established to prevent unnecessary suffering.
Experimental Protocols
This section provides detailed, step-by-step protocols for the two most common routes of 4-PBA administration in preclinical research: intraperitoneal injection and oral gavage in mice.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Intraperitoneal injection is a common method for administering systemic treatments in rodents.
Materials:
-
4-PBA formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze or cotton swabs
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse using an appropriate technique to expose the abdomen.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is preferred to avoid puncturing the cecum, which is typically on the left side.[25]
-
Site Disinfection: Cleanse the injection site with a 70% ethanol wipe.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle at a 30-45 degree angle into the peritoneal cavity.[26]
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Slowly and steadily inject the 4-PBA solution. The maximum recommended injection volume is 10 mL/kg.[27][28]
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for several minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
Caption: Workflow for intraperitoneal injection of 4-PBA in mice.
Protocol 2: Oral Gavage in Mice
Oral gavage is used for the precise oral administration of a substance directly into the stomach.
Materials:
-
4-PBA formulation
-
Sterile syringes (1 mL)
-
Appropriately sized gavage needles (typically 20-22 gauge for adult mice)[29][30]
-
Animal scale
Procedure:
-
Determine Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. The gavage needle should be slightly shorter than this length to avoid stomach perforation.[31][32]
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[33]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle enters the esophagus. Do not force the needle.[29][33]
-
Administer Substance: Once the needle is in place, administer the 4-PBA solution slowly and steadily. The recommended maximum volume is 10 mL/kg.[30][33]
-
Needle Removal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as coughing, choking, or difficulty breathing, which could indicate accidental administration into the trachea.
Data Interpretation and Troubleshooting
Consistent and accurate data collection is crucial for the success of any in vivo study. Careful observation of the animals throughout the experiment is essential for both animal welfare and data quality.
Potential Adverse Effects to Monitor:
-
Local irritation at the injection site: Redness, swelling, or signs of pain.
-
Systemic toxicity: Weight loss, changes in activity level, ruffled fur, or altered food and water intake.
-
Behavioral changes: Any deviation from normal behavior should be noted.
Should any adverse effects be observed, they should be documented and reported to the institutional animal care and use committee. Dose adjustments or changes in the administration protocol may be necessary.
Conclusion
The successful in vivo administration of 4-PBA requires careful planning, meticulous technique, and a strong commitment to animal welfare. By following the principles and protocols outlined in this guide, researchers can enhance the quality and reproducibility of their preclinical studies, ultimately contributing to a deeper understanding of the therapeutic potential of this promising compound.
References
- 1. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 2. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 8. 4-Phenylbutyrate (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric acid attenuates amyloid-β proteotoxicity through activation of HSF-1 in an Alzheimer's disease model of the nematode Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Phenylbutyric acid attenuates endoplasmic reticulum stress-mediated pancreatic β-cell apoptosis in rats with streptozotocin-induced diabetes | Semantic Scholar [semanticscholar.org]
- 16. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated pancreatic β-cell apoptosis in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Phenylbutyric acid improves free fatty acid-induced hepatic insulin resistance in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ec.bioscientifica.com [ec.bioscientifica.com]
- 19. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 20. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 21. Home | ARRIVE Guidelines [arriveguidelines.org]
- 22. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 23. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 26. uac.arizona.edu [uac.arizona.edu]
- 27. ltk.uzh.ch [ltk.uzh.ch]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. uac.arizona.edu [uac.arizona.edu]
- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 31. animalcare.ubc.ca [animalcare.ubc.ca]
- 32. ouv.vt.edu [ouv.vt.edu]
- 33. iacuc.wsu.edu [iacuc.wsu.edu]
Application Note & Protocol: A Researcher's Guide to Investigating GABAergic Transmission with Phosphono-Analogue Antagonists in Electrophysiology
Abstract
This comprehensive guide is designed for researchers, neuroscientists, and drug development professionals utilizing electrophysiology to investigate GABAergic neurotransmission. It provides a detailed examination of the application of GABAB receptor antagonists, with a specific focus on clarifying a common point of chemical confusion and detailing the use of phosphinic acid analogues like CGP 35348. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that experimental designs are robust, logical, and self-validating. We will explore the mechanism of GABAB receptor signaling, provide detailed protocols for antagonist application in patch-clamp and field potential recordings, and offer insights into data interpretation.
Introduction: Clarifying the Pharmacological Tool
A critical first step in experimental design is the precise identification of the pharmacological agent. The term "4-Phosphonobutyric acid" can be ambiguous and often leads to confusion. It is essential to distinguish between two classes of compounds:
-
2-Amino-4-phosphonobutyric acid (AP4): This molecule is a classical and selective agonist for the group III metabotropic glutamate receptors (mGluR4/6/7/8)[1][2]. It is primarily used to study the roles of these presynaptic glutamate receptors in modulating neurotransmitter release.
-
Phosphinic Acid Analogues of GABA: This class includes potent and selective antagonists of the GABAB receptor. A key example, and the focus of this guide, is CGP 35348 (3-Aminopropyl(diethoxymethyl)phosphinic acid)[3][4][5]. These molecules are structurally distinct from AP4 and are the correct tools for blocking GABAB receptor-mediated effects.
Given the common goal of blocking slow inhibitory transmission in electrophysiology, this guide will focus on the application of CGP 35348 as a representative GABAB receptor antagonist.
The Scientific Rationale: Understanding GABAB Receptor Signaling
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system[6][7]. Their activation by GABA triggers a cascade of intracellular events crucial for regulating neuronal excitability and synaptic transmission[8]. Understanding this pathway is fundamental to designing and interpreting experiments with GABAB antagonists.
Mechanism of Action: Functional GABAB receptors are heterodimers of GABAB1 and GABAB2 subunits coupled to Gi/o proteins[7][9]. Upon GABA binding, the G-protein dissociates into its Gα and Gβγ subunits, leading to downstream effects:
-
Postsynaptic Inhibition: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels[7]. The resulting efflux of K+ ions causes a slow, long-lasting hyperpolarization of the postsynaptic membrane, known as the slow inhibitory postsynaptic potential (IPSP)[8].
-
Presynaptic Inhibition: The Gβγ subunit inhibits presynaptic voltage-gated Ca2+ channels (N-type and P/Q-type)[7][8]. This reduction in calcium influx suppresses the release of neurotransmitters, including GABA itself (autoreceptors) and glutamate (heteroreceptors).
-
Modulation of Intracellular Signaling: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[6][7].
An antagonist like CGP 35348 competitively binds to the GABAB receptor, preventing GABA from activating this cascade. This blockade allows researchers to isolate and study synaptic events that are normally dampened by GABAB-mediated inhibition.
Visualizing the Pathway
Caption: GABA-B receptor signaling cascade at presynaptic and postsynaptic sites.
Experimental Protocols & Methodologies
The successful application of a GABAB antagonist requires careful preparation of solutions and a logical experimental workflow. The following protocols are designed for standard in vitro brain slice electrophysiology but can be adapted for other preparations.
Stock Solution Preparation
Trustworthiness Principle: Accurate stock solutions are the foundation of reproducible pharmacology. Always use a calibrated high-precision balance and verify the molecular weight of the specific salt form of the compound.
-
Compound: CGP 35348 (Molecular Weight: 225.23 g/mol )
-
Solvent: High-purity water (e.g., Milli-Q) or a suitable buffer (e.g., HEPES-buffered saline). CGP 35348 is generally water-soluble.
-
Procedure:
-
Calculate the mass of CGP 35348 needed for a high-concentration stock (e.g., 100 mM). For 1 mL of 100 mM stock: 0.22523 g/L * 0.001 L * 100 mM = 22.52 mg.
-
Weigh the compound accurately.
-
Add a portion of the solvent (e.g., 800 µL for a 1 mL final volume), vortex or sonicate briefly if needed to dissolve.
-
Once fully dissolved, bring the final volume to 1 mL.
-
Aliquot the stock solution into small volumes (e.g., 20-50 µL) to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Quantitative Data Summary
The effective concentration of CGP 35348 can vary based on the preparation and specific research question. It is known to be a moderately potent antagonist compared to newer compounds[3][10].
| Parameter | Value | Source(s) | Notes |
| Binding Affinity (IC50) | 34 µM | [3][11] | Determined at the GABAB receptor in binding assays. |
| Effective Concentration (Electrophysiology) | 10 µM - 1000 µM | [3][10] | Lower end for subtle effects, higher end for complete blockade. A common starting point is 100 µM. |
| Antagonist Type | Competitive | [10] | Its effect can be overcome by increasing concentrations of the agonist (GABA or baclofen). |
| Solubility | Water Soluble | N/A | Simplifies preparation of artificial cerebrospinal fluid (aCSF). |
Electrophysiology Application Protocol (Brain Slices)
This protocol outlines the steps to validate the effect of CGP 35348 on synaptically-evoked and agonist-evoked GABAB receptor-mediated potentials.
Objective: To demonstrate that CGP 35348 specifically blocks GABAB receptor-mediated inhibitory postsynaptic potentials (IPSPs).
Materials:
-
Standard brain slice recording setup (microscope, amplifier, digitizer, perfusion system).
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
GABAA receptor antagonist (e.g., 10 µM Bicuculline or 5 µM Gabazine) to isolate GABAB responses.
-
GABAB receptor agonist (e.g., 5-10 µM Baclofen).
-
CGP 35348 stock solution.
-
Stimulating and recording electrodes.
Step-by-Step Methodology:
-
Preparation: Prepare brain slices (e.g., hippocampus, cortex) and allow them to recover in aCSF for at least 1 hour.
-
Baseline Recording (Synaptic Response):
-
Transfer a slice to the recording chamber, perfusing with standard aCSF.
-
Place a stimulating electrode on an afferent pathway (e.g., Schaffer collaterals) and a recording electrode (for field or whole-cell recordings) in the target area (e.g., CA1 stratum radiatum or pyramidal cell).
-
Add a GABAA antagonist to the aCSF to block fast IPSPs. This is crucial for unmasking the slower, smaller GABAB-mediated IPSP.
-
Deliver a train of stimuli (e.g., 4 pulses at 100 Hz) to evoke a robust release of GABA.
-
Record the resulting slow hyperpolarizing potential (the GABAB IPSP). Establish a stable baseline recording for 10-15 minutes.
-
-
Antagonist Application:
-
Switch the perfusion to aCSF containing the desired concentration of CGP 35348 (e.g., 100 µM) in addition to the GABAA antagonist.
-
Continue to evoke and record the synaptic response every 30-60 seconds.
-
Observe the gradual reduction and eventual blockade of the slow IPSP. This typically takes 10-20 minutes to reach a steady state.
-
-
Validation with Exogenous Agonist (Self-Validating Step):
-
After confirming the blockade of the synaptic response, switch the perfusion to aCSF containing the GABAB agonist Baclofen (e.g., 10 µM). In a control slice without CGP 35348, Baclofen would induce a significant hyperpolarization[10].
-
In the presence of CGP 35348, the response to Baclofen should be significantly attenuated or completely blocked, confirming that the antagonist is acting specifically at the GABAB receptor.
-
-
Washout:
-
Switch the perfusion back to the standard aCSF (containing only the GABAA antagonist).
-
Monitor for the recovery of the synaptically-evoked slow IPSP. Full or partial recovery demonstrates the reversibility of the antagonist's action.
-
Visualizing the Workflow
Caption: Experimental workflow for validating GABA-B antagonist effects.
Conclusion & Future Directions
CGP 35348 remains a valuable and reliable tool for the functional dissection of GABAB receptor-mediated signaling in neural circuits. By competitively antagonizing the receptor, it enables the isolation of other synaptic components and helps elucidate the role of slow inhibition in network oscillations, synaptic plasticity, and neuronal integration. While newer, more potent antagonists are available, the principles and protocols outlined here provide a robust framework for any study employing GABAB receptor blockade. Future studies may leverage these techniques in combination with optogenetics or advanced imaging to further unravel the complex roles of the GABAergic system in health and disease.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. L-(+)-2-氨基-4-膦酰基丁酸 optical purity optical purity: ≥95% (HPLC, Marfey′s reagent) | Sigma-Aldrich [sigmaaldrich.com]
- 3. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP-35348 - Wikipedia [en.wikipedia.org]
- 5. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Reactome | GABA B receptor activation [reactome.org]
- 10. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application of 4-Phosphonobutyric Acid in Retina Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Phosphonobutyric acid (4-PBA), also known as 4-phenylbutyric acid, in the context of retinal research. This guide delves into the compound's mechanisms of action, offers detailed protocols for its use in both in vitro and in vivo models, and provides insights into the interpretation of experimental outcomes.
Introduction: The Dual Therapeutic Potential of 4-PBA in Retinal Pathologies
Retinal degenerative diseases, such as retinitis pigmentosa, age-related macular degeneration, and diabetic retinopathy, represent a significant cause of irreversible blindness worldwide.[1][2] A growing body of evidence points to cellular stress, particularly endoplasmic reticulum (ER) stress, as a key contributor to the progressive loss of retinal cells in these conditions.[3][4][5] this compound has emerged as a promising neuroprotective agent due to its multifaceted mechanism of action. Primarily, it functions as a chemical chaperone, alleviating ER stress and the subsequent unfolded protein response (UPR).[6][7] Additionally, 4-PBA acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression and promoting cell survival pathways.[8]
This guide will explore these dual functions, providing the scientific rationale and practical methodologies for leveraging 4-PBA as a tool to investigate retinal disease mechanisms and evaluate its therapeutic potential.
Section 1: Unraveling the Mechanisms of 4-PBA in the Retina
Alleviation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a critical organelle for protein folding and modification. In various retinal diseases, an accumulation of misfolded proteins can trigger ER stress and activate the unfolded protein response (UPR).[5] While initially a protective mechanism, chronic UPR activation can lead to apoptosis and cell death.[9] 4-PBA acts as a chemical chaperone to facilitate proper protein folding, thereby reducing the load of unfolded proteins in the ER. This leads to the downregulation of key ER stress markers, including:
-
Binding immunoglobulin protein (BiP)/Glucose-regulated protein 78 (GRP78): A central regulator of the UPR.[6]
-
C/EBP homologous protein (CHOP): A key transcription factor that mediates ER stress-induced apoptosis.[6][7]
-
Phosphorylated protein kinase R-like endoplasmic reticulum kinase (p-PERK) and phosphorylated inositol-requiring enzyme 1 (p-IRE1): Upstream sensors of the UPR.[10][11]
By mitigating ER stress, 4-PBA has been shown to protect photoreceptors and retinal ganglion cells (RGCs) from apoptosis in various models of retinal degeneration.[6][10]
Diagram 1: The Role of 4-PBA in Mitigating ER Stress-Induced Apoptosis in Retinal Cells
References
- 1. Histone Deacetylase Inhibition Restores Retinal Pigment Epithelium Function in Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 4-phenylbutyric acid on the development of diabetic retinopathy in diabetic rats: regulation of endoplasmic reticulum stress-oxidative activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum stress: molecular mechanism and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC inhibition delays photoreceptor loss in Pde6b mutant mice of retinitis pigmentosa: insights from scRNA-seq and CUT&Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of endoplasmic reticulum stress by 4-phenylbutyrate alleviates retinal inflammation and the apoptosis of retinal ganglion cells after ocular alkali burn in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-Phosphonobutyric acid as an enzyme inhibitor in kinetic studies
An In-Depth Technical Guide to Kinetic Studies with 4-Phosphonobutyric Acid as an Enzyme Inhibitor
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as an enzyme inhibitor in kinetic studies. It delves into the mechanistic underpinnings of its inhibitory action, provides detailed experimental protocols, and offers insights into data analysis and interpretation.
Introduction: The Rationale for this compound in Enzyme Inhibition
This compound is a small molecule characterized by a carboxylic acid and a phosphonic acid functional group. This dual functionality makes it a powerful tool in enzymology. The phosphonate group (C-PO(OH)₂) is a key feature, serving as a stable, non-hydrolyzable isostere of a phosphate group (O-PO(OH)₂) and a mimic of the tetrahedral transition state that occurs during enzymatic hydrolysis of peptide or ester bonds.[1] This structural mimicry allows it to bind tightly to the active sites of specific enzymes, thereby inhibiting their catalytic activity.
Its primary utility lies in studying enzymes that process substrates with terminal carboxylate groups, such as peptidases. A prominent example is Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), an enzyme implicated in prostate cancer and various neurological disorders.[2][3] GCPII hydrolyzes N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate.[4][5] Inhibitors based on phosphonate scaffolds, like this compound, are crucial for probing the enzyme's function and for developing therapeutic agents.[6]
Mechanism of Inhibition: A Competitive Strategy
Enzyme inhibitors can be broadly classified based on their mode of action, with the most common reversible types being competitive, non-competitive, and uncompetitive.[7][8] Given that this compound is designed as a substrate or transition-state analogue, its primary mechanism of action is competitive inhibition .
In this model, the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. The inhibitor can bind to the free enzyme, but not to the enzyme-substrate (ES) complex. Consequently, high concentrations of the substrate can overcome the inhibition by outcompeting the inhibitor for the active site.[7][9] Kinetically, this results in an apparent increase in the Michaelis constant (Kₘ) while the maximum velocity (Vₘₐₓ) remains unchanged.[9]
Caption: Competitive inhibition: this compound (I) binds to the free enzyme, preventing substrate (S) binding.
Designing Robust Kinetic Assays
A successful kinetic study relies on meticulous experimental design and control over key variables. The goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
3.1 Foundational Principles
-
Constant Conditions : Maintain a consistent temperature, pH, and ionic strength throughout the assay, as enzyme activity is highly sensitive to these factors.[10]
-
Initial Velocity (V₀) : Measurements should be taken during the initial phase of the reaction where product formation is linear with time. This typically means consuming less than 10% of the substrate.[11]
-
Controls : Always include proper controls. A "no inhibitor" control establishes the baseline enzyme activity (100%), while a "no enzyme" control accounts for any non-enzymatic substrate degradation.[11] If the inhibitor is dissolved in a solvent like DMSO, a solvent control is essential to account for any effects of the solvent on enzyme activity.
3.2 Experimental Workflow
The characterization of an inhibitor is a multi-step process. First, the baseline kinetics of the enzyme are established. Then, the inhibitor's potency (IC₅₀) is determined. Finally, a detailed kinetic analysis is performed to elucidate the mechanism of inhibition and calculate the Kᵢ.
Caption: A typical workflow for characterizing an enzyme inhibitor.
Detailed Experimental Protocols
The following protocols are generalized for a spectrophotometric or fluorometric assay and should be optimized for the specific enzyme and substrate system under investigation.
4.1 Materials and Reagents
-
This compound : High purity (≥95%). Prepare a concentrated stock solution in an appropriate solvent (e.g., ultrapure water or DMSO).
-
Target Enzyme : Purified and with a known active concentration.
-
Substrate : Specific for the target enzyme.
-
Assay Buffer : Optimized for pH and ionic strength to ensure maximal enzyme activity.
-
Microplate Reader : Capable of kinetic measurements.
-
96-well Plates : Optically clear for colorimetric assays or black for fluorescence assays.
Protocol 1: IC₅₀ Determination
The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.
Procedure:
-
Prepare Reagents :
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution in assay buffer. It is common to use a substrate concentration equal to its Kₘ value.
-
Prepare a serial dilution of this compound in assay buffer at 4X the final desired concentrations. A typical range might span from 1 nM to 100 µM.[12]
-
-
Assay Setup (96-well plate) :
-
Add 25 µL of the 4X inhibitor dilutions (or buffer for the 100% activity control) to the appropriate wells.
-
Add 25 µL of assay buffer to all wells.
-
To initiate the reaction, add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at the desired temperature for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Start Reaction and Measure :
-
Add 50 µL of the 2X substrate solution to all wells to start the reaction.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Record the change in absorbance or fluorescence over time.
-
-
Data Analysis :
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the data: Express the velocity at each inhibitor concentration as a percentage of the uninhibited control (V₀ without inhibitor).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Protocol 2: Kᵢ and Mechanism Determination
This experiment distinguishes between different inhibition types and provides the true equilibrium dissociation constant (Kᵢ).
Procedure:
-
Experimental Design : Create a matrix of reactions with varying concentrations of both the substrate and this compound.
-
Substrate Concentrations : Use a range spanning from approximately 0.2 x Kₘ to 5 x Kₘ.
-
Inhibitor Concentrations : Use several fixed concentrations around the previously determined IC₅₀ value (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ). A non-zero control is crucial.[11]
-
-
Assay Setup : Perform the assay as described for IC₅₀ determination, but for each combination of substrate and inhibitor concentration in the matrix.
-
Data Analysis :
-
Calculate the initial velocity (V₀) for every condition.
-
The most common method for visualizing the data is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).[7][13]
-
Plot 1/V₀ versus 1/[S] for each fixed inhibitor concentration.
-
Analyze the resulting family of lines to determine the inhibition mechanism.
-
Data Interpretation and Visualization
The pattern observed on a Lineweaver-Burk plot is diagnostic of the inhibition mechanism.
Caption: Lineweaver-Burk plots showing distinct patterns for competitive and non-competitive inhibition.
-
Competitive Inhibition : Lines intersect on the y-axis (Vₘₐₓ is unchanged), but have different x-intercepts (Kₘ increases).[7]
-
Non-competitive Inhibition : Lines intersect on the x-axis (Kₘ is unchanged), but have different y-intercepts (Vₘₐₓ decreases).[7]
-
Uncompetitive Inhibition : Results in parallel lines.[7]
Calculating Kᵢ for Competitive Inhibition: The Kᵢ can be determined from the apparent Kₘ (Kₘ,ₐₚₚ) calculated from the x-intercept of each inhibited line using the formula: Kₘ,ₐₚₚ = Kₘ (1 + [I]/Kᵢ)
While Lineweaver-Burk plots are excellent for visualization, modern analysis relies on non-linear regression fitting of the raw velocity data directly to the Michaelis-Menten equations for different inhibition models. This approach is generally more accurate.
Table 1: Summary of Expected Kinetic Parameters
| Inhibition Type | Vₘₐₓ | Kₘ | Kₘ,ₐₚₚ | Vₘₐₓ,ₐₚₚ |
| Competitive | Unchanged | Unchanged | Increases | Unchanged |
| Non-competitive | Unchanged | Unchanged | Unchanged | Decreases |
| Uncompetitive | Unchanged | Unchanged | Decreases | Decreases |
Note: Kₘ,ₐₚₚ and Vₘₐₓ,ₐₚₚ refer to the apparent values in the presence of the inhibitor.
Common Pitfalls and Troubleshooting
-
Inhibitor Solubility : Poor solubility can lead to inaccurate concentrations. Always ensure the inhibitor is fully dissolved in the stock solution and does not precipitate in the final assay buffer.
-
Time-Dependent Inhibition : Some inhibitors exhibit time-dependent or irreversible binding, which will not follow classical Michaelis-Menten kinetics.[14] This can be identified by pre-incubating the enzyme and inhibitor for varying lengths of time before adding the substrate; if inhibition increases with pre-incubation time, time-dependent inhibition may be occurring.
-
Tight-Binding Inhibition : If the Kᵢ is very low and close to the enzyme concentration, the assumption that the free inhibitor concentration equals the total inhibitor concentration breaks down.[15] This can manifest as an IC₅₀ value that changes with the enzyme concentration used in the assay.[11] In such cases, more complex models like the Morrison equation are required for accurate Kᵢ determination.[15]
Conclusion
This compound serves as a valuable tool for investigating the mechanism and function of enzymes, particularly carboxypeptidases like GCPII. By acting as a competitive inhibitor, it allows for the detailed characterization of enzyme active sites. The protocols and principles outlined in this guide provide a robust framework for conducting kinetic studies, enabling researchers to reliably determine inhibitor potency and mode of action, which is a critical step in both basic research and the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. lsb.avcr.cz [lsb.avcr.cz]
- 3. Inhibition of brain glutamate carboxypeptidase II (GCPII) to enhance cognitive function | CoLab [colab.ws]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Inhibition of glutamate carboxypeptidase II by phosphonamidothionate derivatives of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. microbenotes.com [microbenotes.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 14. courses.washington.edu [courses.washington.edu]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedure for handling and storing 4-Phosphonobutyric acid
Application Note & Protocol
Standard Operating Procedure: Safe Handling and Storage of 4-Phosphonobutyric Acid
Abstract
This document provides a comprehensive guide to the standard operating procedures for the safe handling, storage, and use of this compound (4-PBA). As a bifunctional molecule containing both a phosphonic acid and a carboxylic acid group, 4-PBA is utilized in advanced research applications, including the synthesis of phosphonate-based analogs for medicinal chemistry and as a linker in materials science.[1][2] Its corrosive nature necessitates strict adherence to safety protocols to ensure personnel safety and maintain compound integrity. This guide is intended for researchers, chemists, and drug development professionals.
Compound Profile and Hazard Identification
A thorough understanding of the chemical properties and associated hazards is the foundation of safe laboratory practice. This compound is a white crystalline solid that is classified as a corrosive substance.
Chemical and Physical Properties
The key physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉O₅P | [3] |
| Molecular Weight | ~168.08 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 125.0 - 129.0 °C | |
| GHS Hazard Statements | H290, H314 | [3] |
GHS Hazard Analysis
According to the Globally Harmonized System (GHS), this compound presents significant hazards that must be managed through proper handling and engineering controls.
-
H290: May be corrosive to metals. [3]
-
Expert Rationale: The phosphonic acid moiety can react with and degrade common metals, potentially leading to container failure and the generation of flammable hydrogen gas.[4] This dictates the use of specific non-metallic or corrosion-resistant storage containers.
-
-
H314: Causes severe skin burns and eye damage. [3]
-
Expert Rationale: This is the primary health hazard. Contact with skin or eyes can cause immediate and severe tissue damage. The acidic nature of the compound can lead to chemical burns. Therefore, the use of comprehensive Personal Protective Equipment (PPE) is mandatory.
-
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with 4-PBA, a multi-layered safety approach combining engineering controls and PPE is required.
-
Primary Engineering Control: All handling of solid 4-PBA and its concentrated solutions must be performed within a certified chemical fume hood.[5][6] This contains airborne particulates and corrosive vapors, protecting the user from inhalation.
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[5][6]
-
Skin Protection: A flame-retardant lab coat must be worn and fully fastened. Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[5][7]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particle filter is necessary.[6]
-
Detailed Protocol for Handling and Solution Preparation
This protocol outlines the step-by-step procedure for safely weighing the solid compound and preparing an aqueous solution.
Materials and Equipment
-
This compound solid
-
Appropriate solvent (e.g., deionized water)
-
Glassware (beakers, volumetric flasks)
-
Spatula
-
Analytical balance (located in the fume hood or a containment enclosure)
-
Magnetic stir plate and stir bar
-
Required PPE
Step-by-Step Procedure
-
Workspace Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, chemical-resistant bench paper.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Donning PPE:
-
Put on a lab coat, safety goggles, and the appropriate gloves.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully transfer the desired amount of this compound solid to the weighing boat using a clean spatula.
-
Scientist's Note: Perform this step gently to minimize the generation of airborne dust.
-
Record the exact weight.
-
-
Dissolution:
-
Place the desired volume of solvent into a beaker equipped with a magnetic stir bar.
-
Slowly add the weighed 4-PBA solid to the solvent while it is stirring.
-
Trustworthiness Check: Ensure the container is clearly labeled with the compound name and a "Corrosive" pictogram before adding the chemical.
-
Rinse the weighing boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.
-
Allow the solution to stir until all the solid has dissolved.
-
-
Final Preparation and Labeling:
-
If preparing a stock solution, transfer the dissolved mixture to a volumetric flask and dilute to the final volume.
-
Immediately label the final solution container with the full chemical name, concentration, date of preparation, and appropriate GHS hazard symbols (Corrosive).
-
-
Cleanup and Waste Disposal:
-
Wipe down the spatula and work surfaces with a damp cloth.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weighing boat) in a designated hazardous waste container.
-
Wash all glassware thoroughly.
-
Storage Protocol and Stability Considerations
Proper storage is critical for maintaining the chemical integrity of 4-PBA and ensuring laboratory safety.
Storage Conditions Summary
| Parameter | Requirement | Rationale & Source(s) |
| Container | Tightly closed, original non-metal container or a corrosive-resistant container. | Prevents corrosion and potential hydrogen gas buildup. Prohibits contamination.[8] |
| Temperature | Cool, dry place. Recommended storage temperature is often listed on the product label. | Minimizes degradation and maintains stability.[5][9] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Best practice for long-term stability, as some phosphonic acids are air-sensitive.[8] |
| Location | A well-ventilated, designated corrosives cabinet. | Ensures proper ventilation and segregation from incompatible materials.[5][6] |
| Incompatible Materials | Segregate from strong oxidizing agents, strong bases, and powdered metals. | Prevents potentially hazardous or exothermic reactions.[7][10] |
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.
-
PPE: Wear full PPE, including respiratory protection if necessary.
-
Cleanup: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[6] Do not add water.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Workflow Visualization
The following diagram illustrates the complete, safe workflow for handling this compound from receipt to storage.
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | Cancer Immunotherapy Trials Network [citninfo.org]
- 3. This compound | C4H9O5P | CID 2773805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. blog.polyprocessing.com [blog.polyprocessing.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. atamankimya.com [atamankimya.com]
- 9. The transportation and storage of phosphoric acid-enzymecode [en.enzymecode.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Dissolution and Use of 4-Phosphonobutyric Acid in Cell Culture Assays
Introduction
4-Phosphonobutyric acid is a bifunctional molecule of significant interest in biomedical research. Structurally, it is an analogue of the short-chain fatty acid butyrate, with a terminal carboxylic acid group and a phosphonic acid moiety. This compound is a known inhibitor of succinate-semialdehyde dehydrogenase (SSADH), a key enzyme in the metabolic pathway of the neurotransmitter γ-aminobutyric acid (GABA)[1][2][3]. Inhibition of SSADH can lead to an accumulation of succinic semialdehyde and its subsequent reduction to γ-hydroxybutyrate (GHB), a neuromodulator with profound physiological effects. Given its ability to modulate a critical metabolic pathway, this compound is a valuable tool for studying GABA metabolism, neuronal function, and the pathophysiology of SSADH deficiency, a rare neurometabolic disorder[4].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound and its application in cell culture-based assays. The protocols outlined herein are designed to ensure the compound's stability and bioavailability, enabling accurate and reproducible experimental outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in cell culture. The presence of two acidic functional groups, a carboxylic acid and a phosphonic acid, dictates its solubility and behavior in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₄H₉O₅P | [5] |
| Molecular Weight | 168.08 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| pKa (Carboxylic Acid) | ~4-5 (Predicted) | [7] |
| pKa (Phosphonic Acid) | pKa1 ~2-3, pKa2 ~7-8 (Predicted) | [7][8] |
Note: The pKa values are predicted based on the chemical structure and general values for carboxylic and phosphonic acids. Experimental determination is recommended for precise applications.
Protocol for the Preparation of this compound Stock Solutions
Due to the acidic nature of this compound, careful preparation of stock solutions is necessary to ensure complete dissolution and compatibility with cell culture media. Two primary methods are recommended: an aqueous stock solution with pH adjustment and a non-aqueous stock solution using an organic solvent.
Method 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM)
This method is preferred when the final application requires the complete absence of organic solvents.
Materials:
-
This compound powder
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS)
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
1 M Hydrochloric Acid (HCl) solution, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For example, to prepare 10 mL of a 100 mM stock solution, weigh 16.81 mg of the compound.
-
Initial Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the final volume of sterile water or PBS (e.g., 8 mL for a final volume of 10 mL). The compound will likely not dissolve completely at this stage.
-
pH Adjustment for Solubilization: While gently vortexing or stirring, add 1 M NaOH dropwise to the suspension. The addition of base will deprotonate the acidic groups, forming the more soluble sodium salt. Continue adding NaOH until the solid is completely dissolved.
-
Final pH Adjustment: Once the solution is clear, carefully adjust the pH to the desired final value, typically between 7.2 and 7.4 for compatibility with most cell culture media[9]. Use 1 M HCl to lower the pH if necessary. Monitor the pH using a calibrated pH meter with a sterile probe or sterile pH indicator strips.
-
Final Volume Adjustment: Bring the final volume of the solution to the desired level (e.g., 10 mL) with sterile water or PBS.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.
Method 2: Preparation of a Non-Aqueous Stock Solution in DMSO (e.g., 500 mM)
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of compounds for cell culture[10][11].
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a sterile environment, weigh the desired amount of this compound. For example, to prepare 1 mL of a 500 mM stock solution, weigh 84.04 mg.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the powder in a sterile tube.
-
Ensure Complete Solubilization: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.
Application in Cell Culture Assays
Recommended Working Concentrations
As there is limited literature on the use of this compound in cell culture, the optimal working concentration must be determined empirically for each cell line and experimental endpoint. Based on studies with the structurally related short-chain fatty acid, butyrate, a starting concentration range of 0.5 mM to 10 mM is recommended for initial experiments[12][13].
It is imperative to perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line.
General Protocol for Cell Treatment
-
Thaw Stock Solution: Thaw the frozen aliquot of the this compound stock solution at room temperature.
-
Dilution in Culture Medium: Prepare the final working concentration by diluting the stock solution directly into pre-warmed (37°C) complete cell culture medium. To avoid precipitation, especially when using a DMSO stock, it is crucial to add the stock solution to the medium while gently mixing[5][6]. The final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same volume of the solvent (e.g., pH-adjusted PBS for aqueous stocks or DMSO for non-aqueous stocks) used to prepare the compound solution.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | Incomplete dissolution or exceeding solubility limit. | Ensure thorough mixing and appropriate pH adjustment for aqueous stocks. For DMSO stocks, gentle warming may help. If precipitation persists, prepare a lower concentration stock solution[14][15]. |
| Precipitation in Cell Culture Medium | "Solvent shock" when diluting a high-concentration DMSO stock. Interaction with media components. | Add the DMSO stock solution dropwise to the pre-warmed medium while gently stirring. Perform a serial dilution of the stock in the medium. Consider using a lower concentration of the stock solution[5][6][16]. |
| Observed Cytotoxicity | The working concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 value and select a non-toxic working concentration for your experiments. Reduce the incubation time. |
| Variability in Experimental Results | Degradation of the compound in the stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Proposed Mechanism of Action
Caption: Inhibition of SSADH by this compound in the GABA shunt.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Succinate semialdehyde dehydrogenase | Sigma-Aldrich [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. In vitro modeling of experimental succinic semialdehyde dehydrogenase deficiency (SSADHD) using brain-derived neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate modulates bacterial adherence on LS174T human colorectal cells by stimulating mucin secretion and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytotechlab.com [phytotechlab.com]
- 15. csstc.org [csstc.org]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Application Note: High-Sensitivity Quantification of 4-Phosphonobutyric Acid in Biological Samples
Abstract
This document provides a comprehensive guide to the quantitative analysis of 4-Phosphonobutyric acid (4-PBA) in biological matrices such as plasma and urine. This compound is a compound of increasing interest in metabolic research and drug development. However, its inherent chemical properties—high polarity, low volatility, and structural similarity to endogenous molecules—present significant analytical challenges. This application note details robust, validated methodologies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. We provide not just step-by-step protocols but also the scientific rationale behind key experimental choices to ensure accuracy, precision, and reproducibility in your bioanalytical workflow.
Introduction: The Analytical Challenge of 4-PBA
This compound (C₄H₉O₅P) is a polar organic acid containing both a carboxylic acid and a phosphonic acid group.[1] This dual functionality makes it highly water-soluble and difficult to retain on traditional reversed-phase chromatography columns. Furthermore, its low volatility makes direct analysis by Gas Chromatography (GC) unfeasible without chemical modification.[2] Accurate quantification is critical for understanding its pharmacokinetics, pharmacodynamics, or its role as a potential biomarker.
The primary challenges in developing a robust bioanalytical method for 4-PBA include:
-
Efficient Extraction: Separating the polar 4-PBA from complex biological matrices like plasma or urine, which are rich in interfering salts, proteins, and other polar metabolites.
-
Chromatographic Retention and Resolution: Achieving adequate retention and sharp peak shapes for a highly polar analyte.
-
Sensitive and Specific Detection: Ensuring the analytical signal is specific to 4-PBA and not a result of matrix effects or isobaric interferences.[3]
This guide presents two validated approaches to overcome these challenges: a direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry, and an alternative method involving derivatization for GC-MS analysis.
The Cornerstone of Accuracy: Internal Standards
In mass spectrometry, slight variations in sample preparation, injection volume, and matrix effects can significantly impact signal intensity and, therefore, quantitative accuracy.[4][5] The most robust method to correct for this variability is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6]
Why a SIL-IS is Critical: A SIL-IS, such as Deuterated 4-PBA (D4-4-PBA), is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are normalized, leading to significantly improved precision and accuracy.[5] While structural analogues can be used, they may not perfectly mimic the analyte's behavior during extraction and ionization.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
A clean sample is paramount for reproducible results and longevity of the analytical column and mass spectrometer. Solid-Phase Extraction (SPE) is a highly effective technique for isolating 4-PBA from complex matrices like plasma and urine.[8][9][10] Given the anionic nature of 4-PBA's phosphonic and carboxylic acid groups, a weak anion exchange (WAX) or mixed-mode sorbent is ideal.
The following diagram and protocol outline a general workflow for SPE.
Caption: Workflow for Solid-Phase Extraction of 4-PBA.
Protocol 1: Weak Anion Exchange SPE
-
Sample Pre-treatment: To 100 µL of plasma or urine, add the stable isotope-labeled internal standard (SIL-IS). Dilute the sample with 400 µL of water containing 2% formic acid. This acidification step ensures that the carboxylic acid and phosphonic acid groups are protonated, preparing them for interaction with the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a weak anion exchange SPE cartridge (e.g., Waters Oasis WAX) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 2% formic acid.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and weakly retained interferences.
-
Elution: Elute the 4-PBA and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the analyte, releasing it from the sorbent.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.
Analytical Methodology 1: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex matrices due to its high sensitivity and specificity.[11] For a polar compound like 4-PBA, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice, as it provides strong retention for polar analytes that are poorly retained in reversed-phase chromatography.[12][13][14]
Principle of HILIC LC-MS/MS
In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer.[12] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. The analyte is then eluted by increasing the polarity of the mobile phase (i.e., increasing the water content). Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.
Caption: Principle of Multiple Reaction Monitoring (MRM) for 4-PBA.
Protocol 2: HILIC-MS/MS Method
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) | Offers excellent retention and peak shape for polar acidic compounds. |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 9.0 | Ammonium acetate is a volatile buffer compatible with MS. A basic pH ensures 4-PBA is deprotonated, enhancing interaction with the stationary phase and improving negative ion mode sensitivity. |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0 | High organic content is necessary for HILIC retention. |
| Gradient | 95% B -> 60% B over 5 min | A gradual increase in aqueous content (A) elutes analytes based on polarity. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| MS System | Tandem Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The acidic nature of 4-PBA makes it readily deprotonated, yielding a strong signal in negative ion mode. |
| MRM Transitions | 4-PBA: 167 -> 79 (Quantifier), 167 -> 95 (Qualifier) D4-4-PBA (IS): 171 -> 79 | These transitions correspond to the precursor ion [M-H]⁻ and its characteristic fragment ions, ensuring specificity. |
Analytical Methodology 2: GC-MS
For laboratories where LC-MS/MS is not available or for orthogonal confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative. However, due to the low volatility of 4-PBA, a derivatization step is mandatory to convert it into a thermally stable and volatile compound.[2]
Principle of Derivatization for GC-MS
Derivatization chemically modifies the analyte by replacing active hydrogens on polar functional groups (like -COOH and -PO(OH)₂) with nonpolar groups. Silylation is a common and effective technique, where a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups.[15] This increases the compound's volatility, allowing it to be analyzed by GC.
Protocol 3: GC-MS Method with Silylation
-
Sample Preparation: Extract 4-PBA from the biological matrix using the SPE protocol described in Section 3.
-
Derivatization:
-
Ensure the dried extract is completely free of water, as silylation reagents are moisture-sensitive.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine to the dried extract.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
GC-MS Analysis: Inject the derivatized sample onto the GC-MS system.
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer | |
| Column | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of derivatized compounds. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | A temperature gradient is necessary to separate the analyte from other derivatized matrix components. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS System | Single Quadrupole or Triple Quadrupole MS | |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Acquisition | Selected Ion Monitoring (SIM) or MRM | Monitor characteristic ions of the derivatized 4-PBA and its internal standard for quantification. |
Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[16][17] Validation should be performed according to regulatory guidelines, such as those from the FDA or EMA.[18][19] Key parameters to assess include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples.[16] |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | A minimum of 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of measured values to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[17][20] |
| Precision | The closeness of replicate measurements. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at the LLOQ).[17][20] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[20] | Analyte response should be at least 5 times the response of a blank sample. |
| Recovery | The efficiency of the extraction process. | The recovery of the analyte and internal standard should be consistent and reproducible.[16] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extracted blank matrix versus neat solution. The SIL-IS should effectively compensate for any observed effects.[6] |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, long-term storage).[19] | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The reliable quantification of this compound in biological samples is achievable with carefully developed and validated analytical methods. For high-throughput, sensitive, and specific analysis, the HILIC-LC-MS/MS method is superior, as it allows for direct measurement of this polar compound with minimal sample manipulation. The GC-MS method, while requiring a derivatization step, provides a robust and orthogonal approach. The success of either method is critically dependent on a clean and efficient sample preparation, for which weak anion exchange solid-phase extraction is highly recommended, and the use of a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision.
References
- 1. This compound | C4H9O5P | CID 2773805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Phosphonobutyric Acid in Advanced Drug Delivery Systems
Introduction: The Pivotal Role of 4-Phosphonobutyric Acid in Modern Drug Delivery
In the landscape of advanced drug delivery, the rational design of carrier systems is paramount to achieving therapeutic efficacy while minimizing off-target effects. This compound has emerged as a critical bifunctional linker molecule, uniquely equipped to address several challenges in this field. Its structure, featuring a terminal carboxylic acid and a phosphonic acid moiety, provides a versatile platform for the development of sophisticated drug delivery vehicles. The carboxylic acid serves as a convenient handle for covalent conjugation to drug molecules or carrier systems, while the phosphonic acid group exhibits a strong affinity for inorganic surfaces like metal oxides and, most notably, hydroxyapatite, the primary mineral component of bone.[1][2]
This dual functionality makes this compound an invaluable tool for researchers in drug development. Its applications span from creating stable, biocompatible coatings on nanoparticles to engineering highly specific bone-targeting drug conjugates.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in drug delivery systems. We will delve into the scientific principles, provide detailed, field-proven protocols, and offer insights into the characterization and validation of these systems.
Core Applications and Scientific Principles
The utility of this compound in drug delivery is primarily centered around two key applications:
-
Surface Functionalization of Nanoparticles: The phosphonic acid group serves as a robust anchor to the surface of various metal oxide nanoparticles (e.g., iron oxide, titanium dioxide), forming stable self-assembled monolayers (SAMs).[5] This surface modification can enhance the colloidal stability of the nanoparticles in biological media, reduce non-specific protein adsorption (opsonization), and provide a platform for further bioconjugation via the exposed carboxylic acid groups.
-
Bone-Targeted Drug Delivery: The high affinity of the phosphonate moiety for calcium phosphate, the main constituent of bone's hydroxyapatite, makes it an exceptional targeting ligand for skeletal diseases.[1][2] By conjugating a therapeutic agent to this compound, the drug can be selectively delivered to bone tissue, increasing its local concentration and therapeutic efficacy while reducing systemic toxicity.[4]
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol details the covalent conjugation of this compound to amine-functionalized nanoparticles (e.g., iron oxide or silica nanoparticles) using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7]
Causality of Experimental Choices:
-
Two-Step Activation: The carboxylic acid of this compound is first activated with EDC and NHS to form a more stable NHS ester. This two-step process prevents the self-polymerization of the nanoparticles that can occur in a one-pot reaction and increases the efficiency of the final conjugation to the amine groups on the nanoparticle surface.[8][9]
-
Buffer Selection: MES buffer at a slightly acidic pH (6.0) is optimal for the EDC/NHS activation step, as it minimizes the hydrolysis of the NHS ester. The subsequent coupling reaction is performed at a physiological to slightly basic pH (7.4) to ensure the primary amines on the nanoparticle surface are deprotonated and thus more nucleophilic.[8]
-
Quenching: A quenching solution is used to deactivate any unreacted NHS esters on the nanoparticle surface, preventing unwanted side reactions in subsequent applications.
Materials and Reagents:
| Reagent/Material | Specifications |
| Amine-functionalized nanoparticles | e.g., Iron Oxide NPs, 10 mg/mL in ddH₂O |
| This compound | ≥98% purity |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Molecular Biology Grade |
| NHS (N-hydroxysuccinimide) | Molecular Biology Grade |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 |
| Coupling Buffer | 1X PBS, pH 7.4 |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 |
| Washing Buffer | 1X PBS |
| Deionized Water (ddH₂O) | 18.2 MΩ·cm |
Step-by-Step Methodology:
-
Preparation of this compound Solution:
-
Prepare a 10 mg/mL stock solution of this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add 100 µL of the this compound stock solution.
-
Add 2 mg of EDC and 1.1 mg of NHS.
-
Vortex briefly to dissolve and incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Preparation of Nanoparticle Suspension:
-
In a separate tube, dilute the amine-functionalized nanoparticles to a concentration of 1 mg/mL in the Coupling Buffer.
-
Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. A 10-fold molar excess of the activated linker to the estimated surface amine groups is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end rotation.
-
-
Purification of Functionalized Nanoparticles:
-
Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density; e.g., 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in 1 mL of Washing Buffer.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Quenching of Unreacted Sites:
-
After the final wash, resuspend the nanoparticles in 1 mL of the Coupling Buffer.
-
Add 100 µL of the Quenching Solution and incubate for 30 minutes at room temperature.
-
-
Final Washing and Storage:
-
Repeat the purification steps (Step 5) to remove the quenching agent.
-
Resuspend the final this compound-functionalized nanoparticles in a suitable buffer (e.g., PBS or ddH₂O) for storage at 4°C.
-
Workflow Diagram:
Caption: Workflow for nanoparticle functionalization with this compound.
Protocol 2: Characterization of this compound-Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the physicochemical properties of the resulting nanoparticles.
2.1 Dynamic Light Scattering (DLS) and Zeta Potential
-
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in suspension, while zeta potential provides information about their surface charge. Successful conjugation of this compound should result in a slight increase in hydrodynamic size and a significant change in zeta potential towards a more negative value due to the deprotonated phosphonic and carboxylic acid groups at neutral pH.
-
Procedure:
-
Disperse a small aliquot of the functionalized and unfunctionalized (control) nanoparticles in ddH₂O or PBS at a suitable concentration (e.g., 0.1 mg/mL).
-
Measure the hydrodynamic size distribution and zeta potential using a DLS instrument.
-
Compare the results between the functionalized and unfunctionalized nanoparticles.
-
2.2 X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides elemental and chemical state information. It can confirm the presence of phosphorus on the nanoparticle surface, verifying the successful conjugation of this compound.[10][11]
-
Procedure:
-
Prepare a sample of the dried, functionalized nanoparticles on a suitable substrate.
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans of the P 2p, C 1s, N 1s, and O 1s regions.
-
The presence of a peak in the P 2p spectrum (typically around 133-134 eV for phosphonates) confirms the presence of the linker.[12]
-
2.3 Quantitative ¹H NMR (qNMR)
-
Principle: While challenging due to peak broadening, qNMR can be used to quantify the amount of linker conjugated to the nanoparticles. This often involves dissolving the functionalized nanoparticles in a suitable deuterated solvent and using an internal standard.[13][14][15]
-
Procedure (General Guideline):
-
Lyophilize a known mass of the functionalized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., D₂O with a small amount of NaOD to aid dissolution).
-
Add a known amount of an internal standard (e.g., maleic acid).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the characteristic peaks of this compound (e.g., the methylene protons) and the internal standard to calculate the amount of conjugated linker.
-
Protocol 3: In Vitro Bone-Targeting Evaluation: Hydroxyapatite Binding Assay
This assay assesses the ability of the this compound-functionalized nanoparticles to bind to hydroxyapatite (HA), a synthetic mimic of bone mineral.[16][17]
Principle: The phosphonate groups on the nanoparticle surface will bind to the calcium ions on the surface of the HA particles. By incubating the functionalized nanoparticles with HA and then measuring the concentration of unbound nanoparticles remaining in the supernatant, the binding affinity can be quantified.
Materials and Reagents:
| Reagent/Material | Specifications |
| 4-PBA-functionalized nanoparticles | Known concentration in ddH₂O or PBS |
| Unfunctionalized nanoparticles (Control) | Same concentration as functionalized NPs |
| Hydroxyapatite (HA) powder | Synthetic, high purity |
| Binding Buffer | 1X PBS, pH 7.4 |
| Microcentrifuge tubes | 1.5 mL |
Step-by-Step Methodology:
-
Preparation of HA Suspension:
-
Prepare a 10 mg/mL stock suspension of HA powder in the Binding Buffer. Vortex vigorously to ensure homogeneity.
-
-
Binding Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of the functionalized nanoparticle solution (e.g., 500 µL of a 0.5 mg/mL solution).
-
Add varying amounts of the HA suspension to achieve different nanoparticle-to-HA ratios.
-
As a negative control, prepare tubes with unfunctionalized nanoparticles and HA, and a tube with functionalized nanoparticles without HA.
-
Incubate the tubes at 37°C for 1-4 hours with gentle shaking.
-
-
Separation of Unbound Nanoparticles:
-
Centrifuge the tubes at a low speed (e.g., 2,000 x g for 5 minutes) to pellet the HA powder and any bound nanoparticles.
-
Carefully collect the supernatant, which contains the unbound nanoparticles.
-
-
Quantification of Unbound Nanoparticles:
-
Measure the concentration of nanoparticles in the supernatant. This can be done using various methods depending on the nanoparticle type (e.g., UV-Vis spectroscopy for iron oxide nanoparticles by measuring absorbance at a characteristic wavelength).
-
Create a standard curve of nanoparticle concentration versus absorbance to accurately quantify the unbound fraction.
-
-
Data Analysis:
-
Calculate the percentage of bound nanoparticles for each condition: % Bound = [(Initial NP Conc. - Unbound NP Conc.) / Initial NP Conc.] * 100
-
Plot the percentage of bound nanoparticles as a function of the HA concentration or time.
-
Expected Outcome Diagram:
Caption: Workflow and expected outcomes of the hydroxyapatite binding assay.
Protocol 4: Model Drug (Doxorubicin) Loading and In Vitro Release Study
This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), onto the this compound-functionalized nanoparticles and the subsequent in vitro release profile analysis.[18][19][20][21][22]
Principle: The carboxylic acid groups on the surface of the functionalized nanoparticles can be used to conjugate amine-containing drugs like Doxorubicin, often via a pH-sensitive linker (e.g., hydrazone) or through electrostatic interactions. The release of the drug can then be studied under different pH conditions, mimicking physiological (pH 7.4) and endosomal/lysosomal (pH ~5.0) environments.
Materials and Reagents:
| Reagent/Material | Specifications |
| 4-PBA-functionalized nanoparticles | 1 mg/mL in ddH₂O |
| Doxorubicin hydrochloride (DOX) | ≥98% purity |
| EDC and NHS | As in Protocol 1 |
| Loading Buffer | pH-adjusted buffer (e.g., PBS pH 8.0 for electrostatic interaction) |
| Release Buffer 1 | PBS, pH 7.4 |
| Release Buffer 2 | Acetate Buffer, pH 5.0 |
| Dialysis tubing | Appropriate MWCO (e.g., 10 kDa) |
Step-by-Step Methodology:
Part A: Doxorubicin Loading
-
Preparation of DOX Solution:
-
Prepare a 1 mg/mL stock solution of DOX in the Loading Buffer.
-
-
Loading Reaction:
-
Mix the 4-PBA-functionalized nanoparticle suspension with the DOX solution at a predetermined weight ratio (e.g., 1:0.5 nanoparticle:drug).
-
If covalent conjugation is desired, EDC/NHS chemistry can be employed to link the carboxylic acids on the nanoparticles to the amine group of DOX.
-
Stir the mixture overnight at room temperature in the dark.
-
-
Purification of DOX-Loaded Nanoparticles:
-
Remove unloaded DOX by repeated centrifugation and washing with ddH₂O until the supernatant is colorless.
-
Alternatively, use a desalting column for purification.
-
-
Quantification of Drug Loading:
-
Combine the supernatants from the washing steps and measure the absorbance of DOX at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of unloaded DOX from a standard curve.
-
Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE): DLC (%) = (Weight of loaded drug / Weight of drug-loaded NPs) * 100 EE (%) = (Weight of loaded drug / Initial weight of drug) * 100
-
Part B: In Vitro Drug Release
-
Preparation for Dialysis:
-
Transfer a known amount of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Seal the bag and immerse it in a beaker containing a known volume of Release Buffer 1 (pH 7.4).
-
-
Release Study:
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Repeat the experiment using Release Buffer 2 (pH 5.0) to assess pH-dependent release.
-
-
Quantification of Released Drug:
-
Measure the concentration of DOX in the collected aliquots using UV-Vis spectroscopy at 480 nm.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release percentage against time for both pH conditions.
-
Data Presentation:
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-functionalized NPs | Value | Value | Value |
| 4-PBA-functionalized NPs | Value | Value | Value |
Table 2: Doxorubicin Loading Efficiency
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| DOX-loaded 4-PBA NPs | Value | Value |
Conclusion and Future Perspectives
This compound is a highly effective and versatile molecule for the development of advanced drug delivery systems. The protocols outlined in these application notes provide a robust framework for the functionalization of nanoparticles, their subsequent characterization, and the evaluation of their bone-targeting and drug release capabilities. The inherent biocompatibility and stability of the phosphonate linkage, combined with the ease of conjugation via the carboxylic acid group, make this compound a valuable asset in the toolkit of drug development professionals.[23] Future research will likely focus on the development of more complex, multi-functional systems incorporating this compound, including theranostic agents that combine targeted therapy with diagnostic imaging, and stimuli-responsive systems for on-demand drug release.
References
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. updates.reinste.com [updates.reinste.com]
- 4. Drug Delivery and Therapy Strategies for Osteoporosis Intervention | MDPI [mdpi.com]
- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Strategies for Characterizing Nanoparticle’s Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release [mdpi.com]
- 19. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Phosphonobutyric Acid
Welcome to our comprehensive technical support guide for the synthesis of 4-phosphonobutyric acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to help you navigate your experiments successfully.
The synthesis of this compound is a well-established but nuanced process, typically involving a two-stage approach: the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, followed by its hydrolysis to the target phosphonic acid. This guide is structured to troubleshoot issues that may arise in each of these critical steps.
Part 1: Troubleshooting the Michaelis-Arbuzov Reaction for Diethyl (4-bromobutyl)phosphonate Synthesis
The initial and crucial step in many synthetic routes to this compound is the formation of a dialkyl phosphonate ester. A common precursor is diethyl (4-bromobutyl)phosphonate, synthesized via the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide like 1,4-dibromobutane.[4][5]
Frequently Asked Questions & Troubleshooting
Question 1: My Michaelis-Arbuzov reaction is showing low conversion to the desired diethyl (4-bromobutyl)phosphonate. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the Arbuzov reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Reaction Temperature or Time: The Michaelis-Arbuzov reaction often requires significant thermal energy to proceed to completion, with typical temperatures ranging from 120-160 °C.[4] Ensure your reaction is heated to the appropriate temperature and for a sufficient duration, typically 4-6 hours.[1] Monitoring the reaction progress by TLC or ³¹P NMR is highly recommended.
-
Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is critical. The general order of reactivity is R-I > R-Br > R-Cl.[6] While 1,4-dibromobutane is a common starting material, using 1-bromo-4-iodobutane could potentially increase the reaction rate, although this is a less common and more expensive reagent. Primary alkyl halides, like the ones on 1,4-dibromobutane, are ideal as secondary and tertiary halides are prone to elimination side reactions.[4][5]
-
Purity of Reagents: Ensure that your triethyl phosphite and 1,4-dibromobutane are of high purity. The presence of moisture can lead to the hydrolysis of triethyl phosphite, reducing its nucleophilicity. It is good practice to use freshly distilled reagents.
-
Stoichiometry: An excess of triethyl phosphite (e.g., 1.5 equivalents) is often used to drive the reaction to completion and ensure the full conversion of the 1,4-dibromobutane.[1]
Question 2: I am having difficulty removing the excess triethyl phosphite from my crude product after the reaction. What is the best way to purify my diethyl (4-bromobutyl)phosphonate?
Answer: Removing unreacted triethyl phosphite is a common purification challenge. Here are the two most effective methods:
-
Vacuum Distillation: This is the most widely used method and takes advantage of the significant difference in boiling points between triethyl phosphite and the desired product.[1]
-
Procedure: After the reaction, allow the mixture to cool. Assemble a vacuum distillation apparatus. The excess triethyl phosphite will distill at a lower temperature (e.g., ~50-60 °C at ~15 mmHg).[1] Once the phosphite has been removed, you can increase the temperature to distill the higher-boiling diethyl (4-bromobutyl)phosphonate.
-
-
Flash Column Chromatography: If distillation is not feasible or does not provide sufficient purity, flash chromatography on silica gel is an excellent alternative.[1]
-
Eluent System: A gradient elution is typically employed, starting with a non-polar solvent like hexanes to elute the less polar triethyl phosphite, followed by a gradual increase in the polarity with a solvent like ethyl acetate to elute the desired phosphonate.[1]
-
| Compound | Boiling Point (approx.) | Polarity |
| Triethyl phosphite | 156 °C at 760 mmHg | Less polar |
| Diethyl (4-bromobutyl)phosphonate | >250 °C at 760 mmHg | More polar |
Question 3: I am observing the formation of significant byproducts in my Arbuzov reaction. What are the possible side reactions and how can I minimize them?
Answer: Side reactions in the Arbuzov reaction can be problematic. Here are some common issues and their solutions:
-
Double Alkylation: Since 1,4-dibromobutane has two reactive sites, a potential side product is the tetraethyl 1,4-butanediphosphonate. This can be minimized by using an excess of the 1,4-dibromobutane relative to the triethyl phosphite, though this will necessitate the removal of the unreacted dibromobutane post-reaction.
-
Elimination Reactions: While less common with primary alkyl halides, at high temperatures, some elimination to form butenylphosphonates can occur. Ensuring the reaction temperature does not significantly exceed 160 °C can help mitigate this.[4]
-
Perkow Reaction: If your starting material contains an α-halo ketone impurity, you might observe the formation of an enol phosphate via the Perkow reaction, a known side reaction of the Arbuzov process.[7] Using pure starting materials is the best way to avoid this.
Experimental Workflow: Michaelis-Arbuzov Reaction
Caption: Workflow for the synthesis of diethyl (4-bromobutyl)phosphonate.
Part 2: Troubleshooting the Hydrolysis of Diethyl Phosphonate to this compound
The final step in the synthesis is the hydrolysis of the phosphonate ester to the desired phosphonic acid. This is typically achieved under acidic conditions.[8][9]
Frequently Asked Questions & Troubleshooting
Question 4: My hydrolysis reaction with concentrated HCl is very slow or incomplete. How can I drive the reaction to completion?
Answer: The acidic hydrolysis of phosphonate esters can be sluggish. Here are some ways to improve the reaction:
-
Increase Temperature and Time: This is a common and effective method. Refluxing in concentrated hydrochloric acid (e.g., 35-37%) for 8-12 hours or even longer is often necessary.[10][11]
-
Use a Stronger Acid: Concentrated hydrobromic acid (HBr) is sometimes used and can be more effective than HCl for the hydrolysis of certain phosphonates.[8][11]
-
Alternative Reagents: For substrates that are sensitive to harsh acidic conditions, McKenna's method, which uses bromotrimethylsilane (TMSBr) followed by methanolysis, is an excellent alternative.[3][8] This reaction proceeds through a silyl ester intermediate and is often much faster and occurs under milder conditions.
Question 5: I am concerned about the stability of my molecule under harsh acidic conditions. Is there a risk of P-C bond cleavage?
Answer: This is a valid concern. While the P-C bond is generally stable, under very harsh hydrolytic conditions (prolonged heating in strong acid), there can be instances of P-C bond cleavage, although this is not a common occurrence for simple alkyl phosphonates.[11] If your molecule contains other acid-labile functional groups, you should consider milder hydrolysis methods.
Milder Hydrolysis Protocol (McKenna's Method):
-
Dissolve the diethyl phosphonate in a dry, inert solvent like dichloromethane.
-
Add bromotrimethylsilane (TMSBr) and stir at room temperature or with gentle heating (e.g., 40 °C) for a few hours.[3]
-
After the reaction is complete (monitored by NMR), the solvent and excess TMSBr are removed under vacuum.
-
The resulting bis(trimethylsilyl)phosphonate intermediate is then hydrolyzed by adding methanol and stirring for about an hour, which precipitates the final phosphonic acid.[3]
Question 6: After hydrolysis, I am left with a viscous oil or a solid that is difficult to purify. What is the best workup and purification procedure for this compound?
Answer: Purifying the final phosphonic acid, which is a polar and often non-volatile compound, requires a different approach than its ester precursor.
-
Removal of Acid: After the reaction, the excess HCl or HBr and water must be thoroughly removed, typically using a rotary evaporator.[10] Co-evaporation with a solvent like toluene can help remove the last traces of water.
-
Extraction: If unreacted starting material is present, you can dissolve the crude product in deionized water and perform an extraction with an organic solvent like dichloromethane or diethyl ether.[10] The polar phosphonic acid will remain in the aqueous layer, while the less polar ester will move to the organic layer.
-
Crystallization/Precipitation: this compound is a solid at room temperature. After removing the water from the aqueous layer, you may be able to induce crystallization or precipitation from a suitable solvent system.
Reaction Pathway Overview
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Michaelis-Arbuzov_reaction [chemeurope.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Phosphonobutyric Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis and purification of 4-Phosphonobutyric acid (also known as 4-phosphonobutanoic acid). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols for higher yield and purity. This compound and its derivatives are important compounds in biochemical research, often used as enzyme inhibitors or as building blocks in medicinal chemistry.[1]
The synthesis, while conceptually straightforward, is often plagued by challenges in execution, including side reactions, difficult purifications, and incomplete conversions. This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the multi-step synthesis, grounding all recommendations in established chemical principles and field-proven experience.
Overall Synthetic Workflow
The most common and robust pathway to this compound involves a three-stage process starting from readily available commercial reagents. This workflow is designed to build the carbon-phosphorus bond first, followed by the introduction and deprotection of the carboxylic acid functionality.
Caption: General three-stage synthetic workflow for this compound.
Stage 1: Synthesis of Diethyl (4-bromobutyl)phosphonate via Michaelis-Arbuzov Reaction
This initial stage is critical as it establishes the required carbon-phosphorus bond. The Michaelis-Arbuzov reaction is a reliable method involving the reaction of a trialkyl phosphite with an alkyl halide.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Michaelis-Arbuzov reaction and why is it preferred for this synthesis? A1: The reaction proceeds via a two-step SN2 mechanism. First, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic primary carbon of 1,4-dibromobutane, displacing a bromide ion and forming a quaternary phosphonium salt intermediate.[4] In the second step, this bromide ion attacks one of the ethyl groups on the phosphonium salt, leading to the formation of the stable pentavalent phosphonate P=O bond and releasing volatile bromoethane.[2][5] This reaction is preferred because it forms a very stable C-P bond and is generally high-yielding for primary alkyl halides.[6]
Q2: Why is 1,4-dibromobutane used in excess? What are the consequences of incorrect stoichiometry? A2: Using an excess of 1,4-dibromobutane is crucial to minimize the formation of the primary side product, tetraethyl 1,4-butanediphosphonate. If triethyl phosphite is used in excess or in a 1:1 ratio, there is a significant probability that a second phosphite molecule will react with the bromide end of the desired product, diethyl (4-bromobutyl)phosphonate. This diphosphonate byproduct is often difficult to separate from the desired product due to similar physical properties. Using excess dibromobutane ensures the phosphite is the limiting reagent, suppressing the second substitution. The unreacted dibromobutane is more easily removed by distillation.
Q3: What are the optimal reaction conditions (temperature, time)? A3: The Michaelis-Arbuzov reaction typically requires thermal energy to drive the dealkylation of the phosphonium intermediate.[4] A reaction temperature of 140-160 °C is common for this specific transformation.[7][8] The reaction progress should be monitored (e.g., by observing the distillation of the bromoethane byproduct or by TLC/³¹P NMR) and is generally complete within 3-6 hours.[7][8]
Troubleshooting Guide: Stage 1
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient Temperature: The dealkylation of the phosphonium intermediate is slow at lower temperatures. 2. Reagent Impurity: Wet reagents (especially triethyl phosphite) can lead to hydrolysis and side reactions. | 1. Ensure the reaction mixture reaches and is maintained at 140-160 °C. 2. Use freshly distilled triethyl phosphite and anhydrous 1,4-dibromobutane. Ensure all glassware is oven-dried. |
| Product is contaminated with unreacted triethyl phosphite. | Inefficient Purification: Triethyl phosphite has a boiling point relatively close to the excess 1,4-dibromobutane, but significantly lower than the product. | Use fractional vacuum distillation for purification. Collect the lower-boiling phosphite and dibromobutane fractions first before increasing the temperature to distill the higher-boiling product.[8] |
| Significant amount of diphosphonate byproduct detected. | Incorrect Stoichiometry: Molar ratio of triethyl phosphite to 1,4-dibromobutane was too high. | Increase the excess of 1,4-dibromobutane (e.g., 3-5 equivalents). If the byproduct is still present, purification will require flash column chromatography, which can be challenging.[8] |
Protocol 1: Synthesis of Diethyl (4-bromobutyl)phosphonate
Materials:
-
1,4-dibromobutane (e.g., 3.0 eq)
-
Triethyl phosphite (1.0 eq)
-
Round-bottom flask equipped with a distillation head, condenser, and receiving flask
-
Heating mantle with magnetic stirring
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Assemble the reaction apparatus and ensure it is dry and under an inert atmosphere.
-
To the reaction flask, add 1,4-dibromobutane and heat it to 140 °C with vigorous stirring.
-
Add triethyl phosphite dropwise to the heated dibromobutane over 1-2 hours. Bromoethane will begin to distill as the reaction proceeds.
-
After the addition is complete, maintain the reaction at 140-150 °C for an additional 2-3 hours until the distillation of bromoethane ceases.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by fractional vacuum distillation to remove unreacted starting materials and isolate the pure diethyl (4-bromobutyl)phosphonate.
Stage 2 & 3: Carboxyl Introduction and Final Hydrolysis
These stages convert the phosphonate intermediate into the final target molecule. A common and efficient method is to introduce a nitrile group via nucleophilic substitution, which can then be hydrolyzed to a carboxylic acid concurrently with the hydrolysis of the phosphonate esters in a single, strongly acidic step.
Frequently Asked Questions (FAQs)
Q4: What are the main methods for hydrolyzing the diethyl phosphonate ester to the phosphonic acid? A4: There are two primary methods:
-
Acidic Hydrolysis: This is the most common method, typically involving refluxing the ester with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr).[9] This method is robust and cost-effective, and it has the added benefit of simultaneously hydrolyzing the nitrile group to a carboxylic acid.
-
Silyl Halide Cleavage: Reagents like bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI) are used to cleave the ester bonds under milder, often anhydrous, conditions.[7] The reaction forms a bis(trimethylsilyl)phosphonate intermediate, which is then hydrolyzed by adding an alcohol (like methanol) or water.[7][9] This method is preferred for substrates that are sensitive to harsh acidic conditions.
Q5: Why is the nitrile (cyanide) route a good choice for introducing the carboxyl group? Are there safety concerns? A5: The SN2 reaction of the bromide intermediate with sodium or potassium cyanide is a highly efficient way to form a new carbon-carbon bond and introduce a carboxyl precursor. The resulting nitrile is stable and can be readily hydrolyzed to a carboxylic acid under the same conditions required for phosphonate ester hydrolysis. Extreme caution must be exercised when working with cyanide salts. All manipulations must be performed in a well-ventilated fume hood, and the reaction should never be allowed to become acidic, as this will release highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Q6: Can the phosphonate ester and nitrile hydrolysis be done in a single step? A6: Yes, and this is a major advantage of the nitrile route when paired with acidic hydrolysis. Refluxing the diethyl (4-cyanobutyl)phosphonate intermediate in concentrated HCl will hydrolyze both the nitrile to a carboxylic acid and the two phosphonate esters to the phosphonic acid, providing the final product in a single deprotection step.[10]
Troubleshooting Guide: Stages 2 & 3
Caption: Troubleshooting logic for the final hydrolysis and purification steps.
Protocol 2: Nitrile Formation and Concurrent Hydrolysis
Materials:
-
Diethyl (4-bromobutyl)phosphonate (1.0 eq)
-
Sodium cyanide (NaCN, ~1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Concentrated Hydrochloric Acid (~12 M)
-
Standard laboratory glassware
Procedure:
Part A: Nitrile Formation (Caution: Use a fume hood and appropriate PPE)
-
Dissolve diethyl (4-bromobutyl)phosphonate in anhydrous DMSO in a round-bottom flask.
-
Add sodium cyanide portion-wise, ensuring the temperature does not rise excessively.
-
Heat the mixture to ~60-70 °C and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture. Carefully pour it into a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl (4-cyanobutyl)phosphonate. This intermediate can often be used in the next step without further purification.
Part B: Acidic Hydrolysis
-
Place the crude nitrile intermediate in a heavy-walled round-bottom flask suitable for reflux.
-
Add a sufficient volume of concentrated HCl (e.g., 5-10 mL per gram of substrate).
-
Heat the mixture to reflux (typically ~110 °C) and maintain for 12-24 hours. The reaction should become a homogeneous solution.
-
Cool the solution to room temperature.
-
Remove the water and excess HCl under reduced pressure (a rotary evaporator with a proper acid trap is recommended). This may require co-evaporation with water or toluene to remove all traces of HCl.
-
The resulting crude solid or oil is this compound. Purify by recrystallization, typically from a water/acetone or water/ethanol mixture.[11]
Comparison of Hydrolysis Methods
| Method | Conditions | Pros | Cons |
| Concentrated HCl | Reflux, 12-24 h | - Inexpensive - Simultaneously hydrolyzes nitriles - Simple workup (evaporation) | - Harsh conditions can degrade sensitive molecules - Requires high temperatures and long reaction times - Corrosive |
| TMSBr / TMSI | 0 °C to RT, 2-6 h, followed by methanol quench | - Mild reaction conditions[7] - Often faster and cleaner - High yielding | - Reagents are expensive and moisture-sensitive - Requires anhydrous conditions - Does not hydrolyze nitriles (requires a separate step) |
References
- 1. This compound [myskinrecipes.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-amino-4-phosphonobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with 4-Phosphonobutyric acid stability in aqueous solutions
Welcome to the technical support center for 4-Phosphonobutyric acid (4-PBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues related to the stability of 4-PBA in aqueous solutions. Our goal is to equip you with the scientific rationale behind experimental best practices, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is a solid that is soluble in water. To prepare a stock solution, we recommend the following procedure:
-
Allow the solid 4-PBA to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh out the desired amount of 4-PBA in a clean, calibrated balance.
-
Add a small amount of high-purity water (e.g., Milli-Q® or equivalent) to the solid and vortex to create a slurry.
-
Gradually add the remaining volume of water while mixing until the solid is completely dissolved. Gentle warming (e.g., a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q2: What are the optimal storage conditions for solid this compound and its aqueous solutions?
A2: Proper storage is critical for maintaining the stability of 4-PBA.
| Form | Recommended Storage Temperature | Shelf Life | Special Considerations |
| Solid | 2-8°C | Refer to the Certificate of Analysis | Keep tightly sealed in a desiccator. The compound is hygroscopic. |
| Aqueous Stock Solution | -20°C or -80°C | Up to 6 months at -80°C; up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Dilutions | 2-8°C | Prepare fresh daily | Stability in working buffers can vary. Discard unused portions. |
Q3: What is the general stability of the phosphonate group in this compound?
A3: The carbon-phosphorus (C-P) bond in phosphonates is known for its high stability. It is resistant to chemical and enzymatic hydrolysis compared to the phosphoester (P-O-C) bond found in phosphates.[1][2] This inherent stability is a key feature of phosphonate-containing compounds. However, stability can be influenced by aggressive chemical conditions or specific enzymatic activity.
Q4: Can this compound be used in cell culture media?
A4: Yes, 4-PBA can be used in cell culture experiments. However, it is crucial to consider its potential interactions with media components. Phosphonates are known to chelate divalent cations like Ca²⁺ and Mg²⁺, which are essential for cell growth and adhesion.[3] When preparing media containing 4-PBA, it is advisable to add it last and to monitor for any signs of precipitation. A preliminary compatibility test with your specific cell culture medium is recommended.
II. Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to troubleshooting common problems encountered when working with this compound in aqueous solutions.
Issue 1: Precipitation Observed in Solution
Scenario: You've prepared a solution of 4-PBA in a buffer, and you observe a precipitate, either immediately or over time.
Potential Causes & Solutions:
-
Chelation of Divalent Cations: Phosphonates are excellent chelating agents for divalent and trivalent metal ions.[3] If your buffer contains cations such as Ca²⁺, Mg²⁺, or Mn²⁺, 4-PBA can form insoluble salts.
-
Solution:
-
Prepare your 4-PBA stock solution in high-purity water.
-
When preparing your final working solution, add the 4-PBA solution to the buffer last and with gentle mixing.
-
Consider using a buffer with a lower concentration of divalent cations, if your experimental design allows.
-
If precipitation persists, the use of a co-solvent or a different buffering system may be necessary.
-
-
-
pH-Dependent Solubility: The solubility of 4-PBA can be influenced by the pH of the solution. As a polyprotic acid, its charge state will vary with pH.
-
Solution:
-
Ensure the pH of your buffer is within a range where 4-PBA is fully soluble at your desired concentration.
-
If you are working at a pH where solubility is limited, you may need to adjust the pH of your final solution or reduce the concentration of 4-PBA.
-
-
Caption: Decision workflow for troubleshooting precipitation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Scenario: You are using 4-PBA in a biological assay (e.g., enzyme inhibition) and are observing high variability between experiments.
Potential Causes & Solutions:
-
Non-Specific Binding: The anionic nature of the phosphonate group at physiological pH can lead to non-specific electrostatic interactions with positively charged residues on proteins or assay surfaces.[4]
-
Solution:
-
Increase Ionic Strength: Add a neutral salt (e.g., 50-150 mM NaCl) to your assay buffer to shield electrostatic interactions.
-
Include a Detergent: A non-ionic detergent, such as Tween-20 (0.01-0.05%), can help to block non-specific binding sites on surfaces and reduce hydrophobic interactions.
-
Use a Blocking Agent: Bovine Serum Albumin (BSA) is commonly used as a blocking agent to prevent non-specific binding to assay plates and other surfaces.
-
-
-
Degradation of 4-PBA in Solution: Although generally stable, prolonged storage of working solutions at room temperature or exposure to certain conditions can lead to degradation.
-
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh working dilutions of 4-PBA from a frozen stock solution on the day of the experiment.
-
Avoid Contaminants: Ensure that your buffers and reagents are free from microbial and chemical contaminants. Some microorganisms can enzymatically degrade phosphonates.[2][5]
-
-
Caption: Troubleshooting inconsistent assay results.
Issue 3: Unexpected Chromatographic Behavior
Scenario: When analyzing 4-PBA using reverse-phase HPLC, you observe poor peak shape, low retention, or shifting retention times.
Potential Causes & Solutions:
-
High Polarity: 4-PBA is a highly polar molecule, which can result in poor retention on traditional C18 columns.
-
Solution:
-
Use an Appropriate Column: Consider using a polar-embedded or polar-endcapped reverse-phase column, or a column designed for hydrophilic interaction liquid chromatography (HILIC).
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of highly polar, charged analytes like 4-PBA.
-
-
-
Interaction with Metal Surfaces: The phosphonate group can interact with metal surfaces in the HPLC system, leading to peak tailing.
-
Solution:
-
Use a Metal-Free or PEEK System: If possible, use an HPLC system with PEEK tubing and fittings to minimize metal contact.
-
Mobile Phase Additives: The addition of a small amount of a chelating agent, such as EDTA, to the mobile phase can help to mask active metal sites in the system.
-
-
III. Scientific Deep Dive: The Chemistry of 4-PBA Stability
A deeper understanding of the chemical properties of this compound is essential for designing robust experiments.
pH and Ionization State
This compound is a polyprotic acid with both a carboxylic acid group and a phosphonic acid group. The pKa values for the phosphonic acid group are typically in the range of pKa1 ≈ 2-3 and pKa2 ≈ 7-8. The carboxylic acid group will have a pKa in the range of 4-5. The exact pKa values can be influenced by the ionic strength and temperature of the solution.
The ionization state of 4-PBA at different pH values will significantly impact its solubility, polarity, and potential for interaction with other molecules.
Potential Degradation Pathways
While the C-P bond is highly stable, degradation of 4-PBA can occur under certain conditions:
-
Oxidative Degradation: In the presence of strong oxidizing agents or certain metal catalysts (e.g., manganese oxides), the alkyl chain of 4-PBA can be oxidized.[6] This is a consideration in environmental studies or in the presence of reactive oxygen species.
-
Enzymatic Degradation: Certain microorganisms possess enzymes, such as C-P lyases, that can cleave the carbon-phosphorus bond.[2][5][7] This is a crucial consideration when working with complex biological systems or non-sterile solutions.
-
Photodegradation: Exposure to UV light can promote the degradation of phosphonates, a process that can be enhanced by the presence of iron.[8] It is therefore recommended to protect solutions of 4-PBA from light.
IV. Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q®)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Calibrated balance
-
-
Procedure:
-
Tare a sterile conical tube on the balance.
-
Carefully weigh the desired amount of 4-PBA into the tube. For a 10 mL solution, weigh 168.08 mg.
-
Add approximately 8 mL of high-purity water to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if needed.
-
Once dissolved, bring the final volume to 10 mL with high-purity water.
-
Sterile filter the solution into a new sterile tube.
-
Aliquot into single-use volumes and store at -80°C.
-
References
- 1. [PDF] The Enzymatic Conversion of Phosphonates to Phosphate by Bacteria This Review Comes from a Themed Issue on Mechanisms Phosphonate Hydrolases | Semantic Scholar [semanticscholar.org]
- 2. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. protein.bio.msu.ru [protein.bio.msu.ru]
- 6. Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 8. tarek.kakhia.org [tarek.kakhia.org]
Technical Support Center: 4-Phosphonobutyric Acid Stability and Storage
Welcome to the dedicated technical support center for 4-Phosphonobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its degradation during storage and to offer robust troubleshooting strategies for stability-related issues. Our commitment is to ensure the integrity of your experiments by providing scientifically grounded and field-proven insights.
Introduction: The Challenge of Storing this compound
This compound is a valuable compound in various research and development applications, including its use as a building block in medicinal chemistry and materials science.[1] However, its chemical structure, featuring a phosphonic acid moiety and a carboxylic acid group, presents inherent stability challenges. Understanding and mitigating these is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the primary degradation pathways, optimal storage conditions, and analytical methods to assess the stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound can manifest in several ways:
-
Physical Changes: The most common sign is a change in the physical appearance of the solid material. As an often white, crystalline solid, any discoloration (e.g., yellowing or browning), clumping, or deliquescence (becoming liquid) suggests degradation or moisture absorption.[2] Many organic phosphonic acids are hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4]
-
Reduced Purity: A decrease in the purity of the compound as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive indicator of degradation.
-
Altered Solubility: You might observe a change in the solubility of the compound in your chosen solvent.
-
Inconsistent Experimental Results: Variability in experimental outcomes when using different batches or aged samples of this compound can be an indirect sign of degradation.
Q2: What is the optimal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator. While some phosphonic acids exhibit high thermal stability with decomposition initiating above 250°C, lower temperatures minimize the risk of thermally induced degradation over extended periods.[5] Short-term storage at room temperature is generally acceptable if the compound is properly sealed and protected from moisture and light.
Q3: Should I be concerned about the hygroscopic nature of this compound?
A3: Yes, this is a critical consideration. Phosphonic acids are known to be hygroscopic.[2] The presence of moisture can initiate hydrolytic degradation pathways and can also lead to the physical changes mentioned in Q1. It is imperative to store this compound in a desiccated environment.
Q4: Is an inert atmosphere necessary for storing this compound?
A4: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for long-term storage, especially for high-purity samples. This is because it mitigates the risk of oxidative degradation, which can be catalyzed by atmospheric oxygen, sometimes in the presence of trace metal impurities.[6][7]
Troubleshooting Guide: Common Degradation Pathways and Prevention
This section delves into the specific chemical degradation pathways that this compound may undergo and provides actionable steps to prevent them.
Hydrolytic Degradation
-
The "Why": Although the C-P bond in phosphonates is generally resistant to hydrolysis, the presence of water, especially under non-neutral pH conditions, can pose a risk.[8] The rate of hydrolysis of some organophosphorus compounds can be influenced by pH.[9] For this compound, absorbed moisture can create an acidic microenvironment that may facilitate degradation over time.
-
Troubleshooting:
-
Symptom: The compound appears clumpy or has turned into a sticky solid.
-
Solution:
-
Strict Moisture Control: Always handle the compound in a dry environment, such as a glove box or under a stream of dry nitrogen.
-
Proper Container: Store in a tightly sealed container. For high-purity material, a vial with a PTFE-lined cap is recommended.
-
Use of Desiccants: Store the container within a desiccator containing a suitable drying agent like silica gel or Drierite. For ultimate protection, storing over phosphorus pentoxide (P₂O₅) can be employed, though it is a very aggressive desiccant.[2]
-
-
Oxidative Degradation
-
The "Why": Oxidative degradation can be initiated by atmospheric oxygen. This process can be accelerated by the presence of trace metal ions, which can catalyze the formation of reactive oxygen species.[6][7]
-
Troubleshooting:
-
Symptom: Discoloration of the material (e.g., yellowing).
-
Solution:
-
Inert Atmosphere: For long-term storage, after dispensing from the main container, flush the headspace with an inert gas like argon or nitrogen before resealing.
-
Avoid Metal Contamination: Use non-metallic spatulas (e.g., PTFE or ceramic) for handling the compound to prevent the introduction of catalytic metal ions.
-
-
Thermal Degradation
-
The "Why": While significant decomposition often requires high temperatures, prolonged exposure to elevated, even ambient, temperatures can contribute to slow degradation over time. The primary thermal degradation pathway for many phosphonic acids is the scission of the P-C bond.[5][10]
-
Troubleshooting:
-
Symptom: Reduced purity is detected in a sample that has been stored at room temperature for an extended period.
-
Solution:
-
Refrigerated Storage: Adhere to the recommended storage temperature of 2-8°C.
-
Minimize Heat Exposure: Avoid leaving the compound on a lab bench for extended periods, especially in direct sunlight or near heat sources.
-
-
Photodegradation
-
The "Why": Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Studies on other simple phosphonic acids have shown that UV irradiation can lead to C-P bond cleavage.[11]
-
Troubleshooting:
-
Symptom: Degradation is observed in samples left exposed to light.
-
Solution:
-
Light Protection: Store the compound in an amber vial or a container that is opaque to light.
-
Work in a Dimly Lit Area: When handling the compound, minimize exposure to direct, bright light.
-
-
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To proactively assess the stability of your this compound and validate the stability-indicating nature of your analytical methods, a forced degradation study is recommended.[12][13]
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to challenge your analytical methods.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[14]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[14]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[13]
-
Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Subsequently, dissolve it in the chosen solvent.
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
Control Sample: Keep a portion of the stock solution at 2-8°C, protected from light.
3. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples (stressed and control) using a suitable analytical method, such as HPLC or ³¹P NMR, as described below.
Visualizing the Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography is a powerful technique for separating this compound from its potential degradation products. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable method.[15]
Table 1: HPLC-HILIC Purity Analysis Parameters
| Parameter | Recommended Condition |
| Column | HILIC column (e.g., Amide, Diol, or bare silica phase), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare your sample (from the forced degradation study or a stored sample) at a concentration of approximately 0.5 mg/mL in a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Inject the sample and run the gradient.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
Protocol 3: ³¹P NMR for Detecting Degradation
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is highly specific for phosphorus-containing compounds and can provide valuable information about the chemical environment of the phosphorus atom.[16]
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Acquire a ³¹P NMR spectrum. A proton-decoupled spectrum is typically sufficient.
-
The ³¹P chemical shift of this compound will be a single peak. The appearance of new peaks in the spectrum is a clear indication of degradation, as different phosphorus-containing species will have distinct chemical shifts. For example, the formation of inorganic phosphate would result in a new peak at a different chemical shift.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes thermal degradation.[5] |
| Atmosphere | Tightly sealed container. Inert gas (Argon or Nitrogen) for long-term storage. | Prevents moisture absorption and oxidative degradation.[6][7] |
| Light | Store in an amber or opaque container. | Protects against photodegradation.[11] |
| Moisture | Store in a desiccator. | Prevents hydrolysis and physical changes due to hygroscopicity.[2] |
| Handling | Use non-metallic spatulas. Handle in a dry environment. | Avoids catalytic metal contamination and moisture absorption. |
By adhering to these guidelines and utilizing the provided analytical protocols, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Manganese-catalyzed degradation of phosphonic acids | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities from 4-Phosphonobutyric acid samples
A Guide to Identification and Removal of Impurities for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 4-Phosphonobutyric acid?
A1: Impurities in this compound can originate from the synthetic route used or from degradation. Common synthesis pathways, such as the Michaelis-Arbuzov reaction followed by hydrolysis, can introduce specific contaminants.
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | Diethyl phosphite, 4-halobutyrate esters | Incomplete reaction during synthesis |
| Synthesis Byproducts | Triethyl phosphite, ethanol, inorganic salts | Side reactions or reagents from the synthesis |
| Partially Hydrolyzed Intermediates | Monoethyl 4-phosphonobutyrate | Incomplete hydrolysis of a diester precursor |
| Degradation Products | Phosphoric acid, 4-hydroxybutyric acid | Hydrolysis of the C-P bond under harsh conditions |
| Solvent Residues | Toluene, Dichloromethane, Ethanol | Remnants from reaction or purification steps |
Q2: What is the recommended method for assessing the purity of my 4-PBA sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying known and unknown impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the main component and any impurities present.
Q3: How should I properly store this compound to prevent degradation?
A3: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture uptake.[1] Long-term storage at low temperatures (-20°C) is recommended to prevent slow degradation.
Q4: My 4-PBA sample is a sticky solid or an oil. What could be the cause?
A4: This is often due to the presence of residual solvents or hygroscopic impurities that have absorbed atmospheric moisture. It can also indicate that the material is not fully purified and contains byproducts that inhibit crystallization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification and analysis of this compound.
Issue 1: An unknown peak is observed in the HPLC chromatogram of my 4-PBA sample.
-
Possible Cause A: A Synthesis-Related Impurity.
-
Troubleshooting Step 1: Review the Synthesis. Identify all reagents, intermediates, and solvents used in the synthesis of your 4-PBA. This can provide clues as to the identity of the unknown peak.
-
Troubleshooting Step 2: Mass Spectrometry (MS) Analysis. Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information can help in identifying the impurity by comparing its mass to the masses of potential byproducts.
-
-
Possible Cause B: Degradation of 4-PBA.
-
Troubleshooting Step 1: Check Storage Conditions. Ensure your 4-PBA has been stored correctly. Improper storage can lead to degradation.
-
Troubleshooting Step 2: Forced Degradation Study. Subject a small sample of pure 4-PBA to harsh conditions (e.g., strong acid, strong base, high temperature) and analyze the resulting mixture by HPLC. This can help to identify potential degradation products. The hydrolysis of phosphonates can occur under both acidic and basic conditions.[2][3][4]
-
Issue 2: The yield of pure 4-PBA after recrystallization is very low.
-
Possible Cause A: The chosen recrystallization solvent is too good.
-
Troubleshooting Step 1: Re-evaluate Solvent Choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If your compound remains significantly soluble at low temperatures, you will lose a substantial amount in the mother liquor.
-
Troubleshooting Step 2: Use a Solvent/Anti-solvent System. If finding a single suitable solvent is difficult, a two-solvent system can be effective. Dissolve the 4-PBA in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common combination for polar compounds is an alcohol (good solvent) and water (anti-solvent), or vice-versa.[5]
-
-
Possible Cause B: Premature crystallization during hot filtration.
-
Troubleshooting Step 1: Ensure all glassware is hot. Use a hot plate to warm the funnel and receiving flask before filtration. This will prevent the solution from cooling and the product from crystallizing prematurely.
-
Troubleshooting Step 2: Use a slight excess of hot solvent. This will keep the compound in solution during the filtration step. The excess solvent can be carefully evaporated after filtration to reach the saturation point for crystallization.
-
Issue 3: The NMR spectrum of my 4-PBA shows unexpected signals.
-
Possible Cause A: Residual Solvents.
-
Troubleshooting Step 1: Identify the Solvent. Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.
-
Troubleshooting Step 2: High-Vacuum Drying. Place the sample under a high vacuum for several hours to remove volatile solvents. Gentle heating can be applied if the compound is thermally stable.
-
-
Possible Cause B: Structural Isomers or Tautomers.
-
Troubleshooting Step 1: Consult the Literature. For complex molecules, different conformations or tautomeric forms can exist in solution, leading to more complex NMR spectra than anticipated.
-
-
Possible Cause C: Paramagnetic Impurities.
-
Troubleshooting Step 1: Check for Metal Contamination. If you used any metal catalysts or reagents in your synthesis, trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
-
Troubleshooting Step 2: Use a Chelating Agent. Adding a small amount of a chelating agent like EDTA to your NMR sample can sometimes sequester paramagnetic ions and sharpen the signals.
-
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
Due to the high polarity of 4-PBA, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable analytical technique.[6]
-
Column: A HILIC column with a silica-based stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the 4-PBA sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Identification of Impurities by ¹H NMR Spectroscopy
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent for the polar 4-PBA.
-
Procedure:
-
Dissolve 5-10 mg of the 4-PBA sample in approximately 0.7 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
-
Expected Signals for Pure this compound: The spectrum is expected to show three multiplets corresponding to the three methylene groups of the butyric acid chain. The chemical shifts will be influenced by the neighboring phosphonic acid and carboxylic acid groups.
Protocol 3: Purification of this compound by Recrystallization
-
Solvent Screening:
-
Place a small amount of the impure 4-PBA in several test tubes.
-
Add a small amount of a different polar solvent (e.g., water, ethanol, isopropanol, or mixtures thereof) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
Heat the test tubes and observe the solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
-
Recrystallization Procedure:
-
Dissolve the impure 4-PBA in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a high vacuum.
-
Visualizations
Impurity Identification and Removal Workflow
Caption: A decision-making workflow for the purification of 4-PBA.
Logical Relationship of Impurity Sources
Caption: Sources of impurities in this compound samples.
References
- 1. (±)-2-Amino-4-phosphonobutyric acid solid 20263-07-4 [sigmaaldrich.com]
- 2. [PDF] The Hydrolysis of Phosphinates and Phosphonates: A Review | Semantic Scholar [semanticscholar.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Phosphonobutyric Acid
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges associated with 4-Phosphonobutyric acid (CAS: 4378-43-2). By combining theoretical explanations with practical, step-by-step protocols, this document aims to facilitate seamless experimental workflows.
Part 1: Foundational Understanding
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound that govern its solubility.
Q1: What makes this compound difficult to dissolve in many common organic solvents?
Answer: The solubility behavior of this compound is dictated by its highly polar molecular structure. It contains both a carboxylic acid moiety and a phosphonic acid group. Phosphonic acids are organophosphorus compounds that are generally nonvolatile solids.[1] In the solid state, these functional groups participate in extensive intermolecular hydrogen bonding, creating a stable crystal lattice. Organic solvents with low polarity, such as toluene, hexanes, or dichloromethane, cannot provide sufficient energy to overcome this lattice energy and effectively solvate the polar groups. Consequently, this compound is poorly soluble in most non-polar organic solvents.[1]
Q2: What is the general solubility profile of this compound?
Answer: The solubility is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. A qualitative summary is provided below.
| Solvent | Polarity | Expected Solubility | Rationale & Data |
| Water | Polar Protic | Very High | Excellent hydrogen bonding capability. Reported solubility is ~347.7 g/L at 20°C.[2] |
| Methanol/Ethanol | Polar Protic | Soluble | As common alcohols, they can effectively solvate the polar groups.[1] |
| DMSO / DMF | Polar Aprotic | Soluble | High polarity and ability to accept hydrogen bonds disrupt the crystal lattice. Similar small molecules show good solubility in these solvents.[3] |
| Acetonitrile | Polar Aprotic | Low to Sparingly Soluble | While polar, it is a weaker hydrogen bond acceptor. |
| Tetrahydrofuran (THF) | Low Polarity | Very Low / Insoluble | Insufficient polarity to dissolve the compound. |
| Dichloromethane (DCM) | Non-polar | Insoluble | Cannot overcome the intermolecular hydrogen bonding. |
| Toluene / Hexanes | Non-polar | Insoluble | Polarity mismatch prevents dissolution. |
Note: This table serves as a guide. It is always best practice to determine solubility empirically for your specific experimental conditions.
Part 2: Troubleshooting Guides and Protocols
This section addresses common issues encountered in the laboratory with actionable solutions.
Issue 1: The compound will not dissolve in my organic reaction solvent (e.g., THF, Acetonitrile).
Root Cause: The solvent polarity is too low to break the solute-solute interactions (crystal lattice) and form stable solute-solvent interactions.
Solution Pathway: Your choice of method will depend on the constraints of your chemical reaction (e.g., tolerance to protic or high-boiling point solvents).
Caption: Decision workflow for solving organic solvent insolubility.
Protocol 1: Using a Co-Solvent System
This method is ideal when you cannot change your primary reaction solvent.
-
Weigh Compound: Add the solid this compound to your dry reaction vessel.
-
Add Co-Solvent: Add a small volume of a high-polarity co-solvent (e.g., DMSO, DMF) to the vessel, typically 1-5% of the final reaction volume.
-
Causality: The highly polar co-solvent directly interacts with the phosphonic and carboxylic acid groups, breaking the crystal lattice to form a concentrated solution or slurry.
-
-
Mix Thoroughly: Use a vortex mixer or sonicator for 1-2 minutes to ensure maximal dissolution in the co-solvent.
-
Add Primary Solvent: Slowly add the bulk of your primary, less-polar solvent (e.g., THF) with vigorous stirring.
-
Causality: By adding the primary solvent to the already-dissolved compound, you avoid having to overcome the large lattice energy barrier and can maintain a homogeneous solution at your target concentration.
-
-
Observe: If any precipitate forms, a slightly higher percentage of the co-solvent may be required.
Issue 2: A precipitate forms when my pH-adjusted aqueous stock is added to a biological buffer or cell media.
Root Cause: This is a classic compatibility issue. Many biological buffers and cell culture media are rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). Phosphonates are highly effective chelating agents and will readily bind to these ions, forming insoluble metal-phosphonate salt precipitates.[1]
Solution Pathway: The key is to prevent the interaction between the phosphonate and the divalent cations.
Protocol 2: Preparing a Biologically Compatible Solution
-
Prepare Initial Stock: Dissolve this compound in high-purity water.
-
Adjust pH: Slowly add 1 M NaOH while monitoring the pH. Adjust to a final pH of 7.2-7.6. This deprotonates the acid to the highly soluble disodium phosphonate salt.
-
Causality: Deprotonation introduces charges, dramatically increasing the molecule's affinity for polar water molecules.
-
-
Add a Chelator (Critical Step): To this stock solution, add a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). A final EDTA concentration of 1-5 mM in the stock is typically sufficient.
-
Causality: The EDTA will preferentially bind to any divalent cations it encounters in the final buffer, leaving the phosphonate compound free and soluble.
-
-
Sterile Filter: Pass the stock solution through a 0.22 µm syringe filter for sterilization.
-
Final Dilution: Add the stock solution dropwise into the final biological buffer or media while stirring. The slow addition prevents localized high concentrations that can overwhelm the buffer system and cause precipitation.
Part 3: Safety and Handling
Q3: Are there any specific safety precautions I should take when handling this compound?
Answer: Yes. According to safety data, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Dissolution: Be aware that dissolving acids, particularly in water, can be an exothermic process.[5] Add the acid to the water slowly while stirring.
References
Technical Support Center: Troubleshooting Unexpected Results in L-AP4 Functional Assays
Welcome to the technical support center for researchers utilizing L-2-amino-4-phosphonobutyric acid in functional assays. This guide is designed by application scientists to provide in-depth, field-proven insights into common challenges, helping you diagnose and resolve unexpected experimental outcomes.
A Critical Note on Compound Terminology
It is essential to clarify a point of common confusion. The topic refers to "4-Phosphonobutyric acid." However, the pharmacologically active compound used in functional assays to target group III metabotropic glutamate receptors is L-2-amino-4-phosphonobutyric acid , commonly known as L-AP4 . This compound lacks the critical alpha-amino group and is not the correct agonist for these receptors. This guide will exclusively focus on the proper use and troubleshooting of L-AP4.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of L-AP4.
Q1: What is L-AP4 and what is its primary mechanism of action?
L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors (GPCRs).[2] This group includes mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are coupled to the Gαi/o inhibitory pathway. Upon activation by L-AP4, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP is the most common readout in functional assays.
Q2: What is the difference between L-AP4, D-AP4, and DL-AP4? Which one should I use?
These are different isomers of 2-amino-4-phosphonobutyric acid. The biological activity resides almost exclusively in the L-isomer.
-
L-AP4: The active enantiomer and the recommended choice for functional assays to ensure specificity and potency.
-
D-AP4: The largely inactive enantiomer.
-
DL-AP4: A racemic mixture of both L- and D-isomers. Using the DL- mixture will result in a significantly lower apparent potency, as half of the compound is inactive. For quantitative and reproducible pharmacology, always use the purified L-isomer.[4]
Q3: How should I prepare and store L-AP4 solutions?
Proper handling is crucial for reproducibility.
-
Storage of Solid Compound: L-AP4 solid is hygroscopic and should be stored desiccated at room temperature. Long-term stability of the solid is excellent, often exceeding four years under these conditions.[5]
-
Solubility: L-AP4 is soluble in aqueous solutions. Solubility in water is approximately 5 mM, and it is more readily soluble in 1 equivalent of NaOH or in buffers like PBS (pH 7.2) at concentrations around 2 mg/mL.[5][6]
-
Solution Preparation & Storage: For a 10 mM stock, dissolve L-AP4 in 100 mM NaOH and then buffer to your desired pH. It is highly recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q4: What is the typical working concentration for L-AP4 in an experiment?
The optimal concentration depends entirely on the mGluR subtype you are studying, as L-AP4's potency varies significantly across the group III receptors.[2][6] Using a concentration that is too high may lead to off-target effects, while a concentration that is too low will elicit no response. A full dose-response curve is always the best practice.
Section 2: Core Troubleshooting Guide (By Symptom)
This section provides a systematic approach to diagnosing and solving common issues encountered during L-AP4 functional assays.
Problem 1: No Response or a Significantly Weaker-Than-Expected Response to L-AP4.
This is the most common issue. The cause can be traced to the compound, the biological system, or the assay itself.
Q: I've added L-AP4 to my cells, but I see no inhibition of the cAMP signal. What went wrong?
A: Let's break down the potential causes, starting with the simplest to check.
-
Cause 1A: Compound Integrity or Concentration.
-
Scientific Rationale: The L-AP4 may have degraded, been prepared incorrectly, or you may be using the wrong isomer (DL-AP4).
-
Troubleshooting Steps:
-
Confirm the Source: Ensure you are using L-AP4, not the DL-racemic mixture.
-
Prepare Fresh Solution: Discard your current working solution and prepare a new one from the solid stock. L-AP4 in aqueous solution can be less stable over long periods at room temperature.
-
Verify pH: Ensure the final pH of your assay buffer is within the optimal range for your cells (typically 7.2-7.4).
-
Re-evaluate Concentration: Consult the potency table below (Table 1). If you are studying mGluR7, you will need a much higher concentration (high micromolar to millimolar) compared to mGluR4 (low micromolar).[7]
-
-
-
Cause 1B: Low or Absent Receptor Expression.
-
Scientific Rationale: The agonist cannot act if the receptor is not present or is expressed at very low levels. This is a common issue in both recombinant cell lines and primary tissues.
-
Troubleshooting Steps:
-
Verify Expression: Confirm the presence of your target mGluR subtype mRNA (via RT-qPCR) or protein (via Western Blot or immunofluorescence) in your cell system.
-
Use a Positive Control: If possible, test your L-AP4 solution on a cell line known to express the receptor of interest and show a robust response.
-
Check Passage Number: For stable cell lines, high passage numbers can sometimes lead to reduced expression of the transfected receptor. Try returning to an earlier, validated batch of cells.
-
-
-
Cause 1C: Sub-optimal Assay Conditions (cAMP Assays).
-
Scientific Rationale: Gαi-mediated inhibition of cAMP is only measurable when cAMP levels are first elevated. If the initial stimulation is weak, the inhibitory signal window will be too small to detect.[8]
-
Troubleshooting Steps:
-
Optimize Forskolin Concentration: Forskolin is used to directly activate adenylyl cyclase and raise basal cAMP. You must run a forskolin dose-response curve to find the concentration that gives a robust but sub-maximal signal (typically the EC80). This provides the optimal window to see inhibition.[9]
-
Optimize Cell Density: Too few cells will produce a weak signal, while too many cells can lead to assay artifacts and deplete reagents. Perform a cell titration experiment (e.g., from 2,000 to 20,000 cells/well) to find the optimal density for your assay plate format.[10]
-
Include a PDE Inhibitor: Phosphodiesterases (PDEs) rapidly degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX (0.1 - 0.5 mM) in your assay buffer is critical to stabilize the cAMP signal and widen the assay window.[11]
-
-
Problem 2: High Background Signal and/or Poor Assay Window.
This issue manifests as a small difference between your baseline (forskolin only) and fully inhibited (forskolin + max L-AP4) signals, making data interpretation difficult.
Q: My assay window is very narrow, and the baseline signal is noisy. How can I improve it?
A: This usually points to issues with cell health or assay reagents.
-
Cause 2A: Cell Health and Culture Conditions.
-
Scientific Rationale: Stressed or over-confluent cells can have dysregulated signaling pathways, leading to high basal cAMP levels and inconsistent responses.
-
Troubleshooting Steps:
-
Maintain Sub-confluent Cultures: Only use cells from flasks that are in the logarithmic growth phase (typically 60-80% confluent).[10]
-
Handle Cells Gently: Over-trypsinization or harsh centrifugation can damage cells. Ensure gentle handling during the cell preparation steps.[11]
-
Check for Contamination: Mycoplasma contamination is a notorious cause of assay variability and is not visible to the naked eye. Test your cell stocks regularly.
-
-
-
Cause 2B: Reagent or Technical Issues.
-
Scientific Rationale: Inconsistent pipetting, expired reagents, or improper incubation times will introduce significant variability.
-
Troubleshooting Steps:
-
Equilibrate Reagents: Ensure all reagents, including cells and compound plates, are at room temperature before starting the assay to prevent temperature gradients.
-
Check Reagent Age: Ensure your cAMP detection kit reagents are not expired.
-
Standardize Incubation Times: Use a timer for all incubation steps (e.g., compound pre-incubation, forskolin stimulation). For Gαi assays, a 15-30 minute stimulation with forskolin is typical.[12]
-
-
Problem 3: Inconsistent, Irreproducible Results Between Experiments.
Q: My L-AP4 dose-response curve shifts from one day to the next. What could be the cause?
A: Lack of reproducibility is often caused by subtle variations in protocol execution or reagent stability.
-
Cause 3A: L-AP4 Solution Instability.
-
Scientific Rationale: Repeated freeze-thaw cycles of stock solutions or using a working solution that has been stored for an extended period can lead to a gradual loss of compound potency.
-
Troubleshooting Steps:
-
Use Single-Use Aliquots: This is the most critical step. After preparing your primary stock, immediately divide it into volumes appropriate for a single experiment and store at -80°C.
-
Prepare Dilutions Fresh: Prepare your serial dilutions for the dose-response curve fresh for every experiment from a newly thawed aliquot.
-
-
-
Cause 3B: Biological Variability.
-
Scientific Rationale: The physiological state of cells can vary slightly from day to day, impacting signaling.
-
Troubleshooting Steps:
-
Use Consistent Passage Numbers: Try to use cells within a narrow passage number window (e.g., passages 5-15) for all related experiments.
-
Standardize Seeding Density: Ensure you are seeding the exact same number of cells for each experiment.
-
Include a Reference Agonist: If possible, include a standard, stable agonist in every plate as an internal control to monitor for plate-to-plate and day-to-day variability.
-
-
Section 3: Key Protocols & Data
Table 1: Potency of L-AP4 at Human Group III mGluR Subtypes
This table provides a crucial reference for selecting the appropriate concentration range for your experiments. Note the significantly lower potency for mGluR7.
| Receptor Subtype | Typical EC₅₀ (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | [2][6] |
| mGluR8 | 0.29 | [2][6] |
| mGluR6 | 1.0 - 2.4 | [2][6] |
| mGluR7 | 249 - 337 | [2][6] |
Experimental Protocol: Forskolin-Stimulated cAMP Inhibition Assay
This protocol provides a generalized workflow for measuring L-AP4-mediated inhibition of cAMP in a 96-well plate format using a luminescence- or HTRF-based detection kit.
Materials:
-
HEK293 cells (or other host) stably expressing the mGluR subtype of interest.
-
Culture Medium: DMEM with 10% FBS, appropriate selection antibiotics.
-
Assay Buffer: HBSS or PBS with 5 mM HEPES, 0.1% BSA.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) stock (e.g., 100 mM in DMSO).
-
Stimulant: Forskolin stock (e.g., 10 mM in DMSO).
-
Test Compound: L-AP4 stock solution.
-
cAMP Detection Kit (e.g., Promega GloSensor™, PerkinElmer HTRF®).
-
Solid white, opaque 96-well assay plates.
Procedure:
-
Cell Preparation (Day 1):
-
Harvest cells that are 60-80% confluent.
-
Count cells and assess viability (should be >95%).
-
Seed cells into a white, opaque 96-well plate at the pre-optimized density (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[10]
-
-
Compound Plate Preparation (Day 2):
-
Prepare serial dilutions of L-AP4 in Assay Buffer at 4x the final desired concentration. Include a "vehicle" control (Assay Buffer only).
-
-
Assay Execution (Day 2):
-
Carefully aspirate the culture medium from the cell plate.
-
Add 50 µL of Assay Buffer containing 4x the final concentration of IBMX (e.g., if final is 0.5 mM, add from a 2 mM solution).
-
Add 25 µL from the compound plate to the corresponding wells of the cell plate. The total volume is now 75 µL.
-
Pre-incubate the plate for 15-20 minutes at room temperature. This allows the L-AP4 to bind to the receptors.
-
Prepare the forskolin stimulation solution in Assay Buffer at 4x the final desired EC₈₀ concentration.
-
Add 25 µL of the forskolin stimulation solution to all wells (including vehicle controls). The final volume is now 100 µL.
-
Incubate for 15-30 minutes at room temperature.[12]
-
-
Signal Detection:
-
Following the stimulation period, lyse the cells and detect cAMP levels according to your specific kit manufacturer's instructions (this typically involves adding a single lysis/detection reagent).
-
Read the plate on a luminometer or HTRF-compatible plate reader.
-
-
Data Analysis:
-
Normalize your data. Set the signal from wells with "vehicle + forskolin" as 0% inhibition (High control) and the signal from wells with "max L-AP4 + forskolin" as 100% inhibition (Low control).
-
Plot the percent inhibition against the log of the L-AP4 concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of L-AP4 that causes 50% of its maximal inhibition).
-
Section 4: Visualized Workflows & Pathways
L-AP4 Signaling Pathway
Caption: L-AP4 activation of group III mGluRs leads to Gαi/o-mediated inhibition of adenylyl cyclase and a decrease in intracellular cAMP.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve common issues in L-AP4 functional assays.
Section 5: References
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. --INVALID-LINK--
-
R&D Systems. (n.d.). L-AP4. Retrieved January 5, 2026, from --INVALID-LINK--
-
Tocris Bioscience. (n.d.). L-AP4. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. --INVALID-LINK--
-
Thomsen, C., & Suzdak, P. D. (1993). Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells. European Journal of Pharmacology, 242(1), 9-16. --INVALID-LINK--
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. --INVALID-LINK--
-
Pekhletski, R., Gerlai, R., Overstreet, L. S., Hampson, D. R., & Roder, J. C. (1996). Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor. Journal of Neuroscience, 16(20), 6364-6373. --INVALID-LINK--
-
Marino, M. J., Williams, D. L., O'Brien, J. A., Valenti, O., McDonald, T. P., Clements, M. K., Wang, R., DiLella, A. G., Hess, J. F., Kinney, G. G., & Conn, P. J. (2005). Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment. Proceedings of the National Academy of Sciences, 102(3), 909-914. --INVALID-LINK--
-
Niswender, C. M., Johnson, K. A., Weaver, C. D., Jones, C. K., Xiang, Z., Luo, Q., Rodriguez, A. L., Marlo, J. E., de Paulis, T., Thompson, A. D., Days, E. L., Nalywajko, T., Austin, C. P., Williams, R., Lindsley, C. W., & Conn, P. J. (2008). Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular pharmacology, 74(5), 1345–1358. --INVALID-LINK--
-
Revvity. (2024). Optimize your research into Gαi/o coupled GPCRs. Retrieved January 5, 2026, from --INVALID-LINK--
-
Betts, M. T. J., et al. (2008). The group III mGlu receptor agonist L-AP4 affords both neurochemical and functional neuroprotection against a 6-hydroxydopamine lesion of the substantia nigra in rats. ResearchGate. --INVALID-LINK--
-
Cayman Chemical. (n.d.). L-AP4 (CAS 23052-81-5). Retrieved January 5, 2026, from --INVALID-LINK--
-
Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sarkar, P. (2017). Robust cAMP assay kit for Gi coupled GPCRs? ResearchGate. --INVALID-LINK--
-
Revvity. (2024). Cell preparation: a key step for successful cAMP assays. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (2022). Why is cAMP assay is not giving replicable results?--INVALID-LINK--
-
ChemicalBook. (n.d.). DL-2-AMINO-4-PHOSPHONOBUTYRIC ACID CAS#: 20263-07-4. Retrieved January 5, 2026, from --INVALID-LINK--
-
Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs. Retrieved January 5, 2026, from --INVALID-LINK--
-
Gilissen, J., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (±)-2-Amino-4-phosphonobutyric acid solid. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). DL-2-AMINO-4-PHOSPHONOBUTYRIC ACID | 20263-07-4. Retrieved January 5, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). (2S)-2-amino-4-phosphonobutanoic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. (2S)-2-amino-4-phosphonobutanoic acid | C4H10NO5P | CID 179394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-2-AMINO-4-PHOSPHONOBUTYRIC ACID | 20263-07-4 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Variability in Electrophysiological Recordings with 4-Phosphonobutyric Acid (4-PBA)
Welcome to the technical support resource for researchers utilizing 4-Phosphonobutyric acid (4-PBA) in electrophysiological studies. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the complexities of using this multifaceted compound, ensuring the reliability and reproducibility of your data.
Introduction: The Promise and Perils of 4-PBA in Electrophysiology
This compound (4-PBA) is a small molecule that has garnered significant interest for its neuroprotective properties.[1][2] It is recognized for its dual mechanism of action: acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][3][4] These properties make it a valuable tool for studying and potentially correcting dysfunctions in protein folding and trafficking, which are implicated in numerous neurological disorders.[5]
In electrophysiology, 4-PBA has been shown to rescue the function of mutant ion channels, such as GABA-A receptors, by improving their trafficking to the cell surface and increasing current amplitudes.[6][7][8] However, the very mechanisms that make 4-PBA a powerful modulator of cellular function can also introduce variability into sensitive electrophysiological recordings. This guide will equip you with the knowledge to anticipate and address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-PBA relevant to electrophysiology?
A1: 4-PBA has two primary mechanisms. As a chemical chaperone , it helps stabilize misfolded proteins in the endoplasmic reticulum, reducing ER stress and promoting their proper trafficking to the cell membrane.[1][4][5] This is particularly relevant for rescuing the function of mutant or mislocalized ion channels.[6][9] Secondly, as an HDAC inhibitor , it can alter gene expression, which may lead to changes in the expression levels of ion channels and other proteins over longer incubation times.[1][3]
Q2: How does 4-PBA specifically affect neuronal excitability?
A2: By modulating the surface expression and function of ion channels, 4-PBA can have significant effects on neuronal excitability. For instance, by increasing the number of functional GABA-A receptors on the cell surface, it can enhance inhibitory neurotransmission.[6][7] It has also been shown to normalize aberrant calcium signaling in neurons under ER stress.[10] The net effect on excitability will depend on the specific ion channels affected in your experimental model.
Q3: How should I prepare and store 4-PBA for my experiments?
A3: 4-PBA is typically prepared as a stock solution in water or DMSO.[11] For aqueous solutions, the sodium salt of 4-PBA is more readily soluble. If you are using the acid form, you may need to use NaOH to facilitate dissolution.[12] It is recommended to prepare fresh solutions for each experiment, but stock solutions can be aliquoted and stored at -20°C for short periods. Always filter your final working solution through a 0.22 µm filter before adding it to your recording solutions.[13]
Q4: What is a typical working concentration for 4-PBA in cell culture?
A4: The effective concentration of 4-PBA can vary depending on the cell type and the specific application. In many in vitro studies, concentrations ranging from 1 mM to 10 mM are used.[12][14] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model, balancing efficacy with potential toxicity.
Troubleshooting Guide for 4-PBA in Electrophysiological Recordings
Variability in electrophysiological recordings is a common challenge, and the introduction of a biologically active compound like 4-PBA can add another layer of complexity.[15][16] This section addresses specific issues you may encounter.
Issue 1: Difficulty Achieving a Stable Giga-ohm Seal
-
Possible Cause: 4-PBA, through its chaperone and HDAC inhibitor activities, can alter the composition of the plasma membrane over time. This may include changes in the density or conformation of membrane proteins and lipids, which can affect the interaction between the patch pipette and the cell membrane.
-
Troubleshooting Steps:
-
Optimize Incubation Time: If you are pre-incubating cells with 4-PBA, try reducing the incubation time. A shorter exposure may be sufficient to achieve the desired effect on protein trafficking without drastically altering the overall membrane properties.
-
Pipette Polishing: Ensure your patch pipettes are properly fire-polished. A smooth pipette tip is essential for forming a tight seal.[13]
-
Cell Health: Only patch onto healthy cells with smooth, clean membranes. 4-PBA can be toxic at high concentrations or with prolonged exposure, so ensure your cells are not showing signs of stress (e.g., blebbing, irregular shape).[14]
-
Control Recordings: Attempt to form seals on cells from the same culture that have not been treated with 4-PBA. If you can consistently form good seals on control cells but not on treated cells, it strongly suggests a 4-PBA-induced effect.
-
Issue 2: Unstable Baseline Current or "Rundown" of Recorded Currents
-
Possible Cause 1 (Chemical Chaperone Effect): 4-PBA may be actively modulating the trafficking of ion channels to and from the plasma membrane during your recording. This dynamic change in channel number could lead to a drifting baseline or a gradual decrease in current amplitude (rundown).
-
Possible Cause 2 (HDAC Inhibition Effect): Longer-term incubation with 4-PBA could alter the expression levels of various ion channels and regulatory proteins, leading to a heterogeneous population of cells with different electrophysiological properties.
-
Troubleshooting Steps:
-
Acute vs. Chronic Application: Distinguish between acute and chronic effects. If you are bath-applying 4-PBA during the recording, the instability is likely due to its immediate effects on protein trafficking and channel function. If you are pre-incubating, the variability might be due to changes in gene expression.
-
Stabilization Period: After obtaining a whole-cell configuration, allow for a longer stabilization period before starting your recording protocol. This may allow for a new steady-state of channel activity to be reached.
-
Include 4-PBA in Pipette Solution: For whole-cell recordings, including 4-PBA in your internal pipette solution at the same concentration as the bath solution can sometimes improve stability by maintaining a constant intracellular environment.
-
Time-Course Experiments: Conduct experiments where you record from cells at different time points after 4-PBA application to characterize the time-dependent effects of the compound.
-
Issue 3: Increased Cell-to-Cell Variability in Recorded Currents
-
Possible Cause: The cellular response to 4-PBA can be heterogeneous. Factors such as the cell cycle stage, the basal level of ER stress, and the expression level of target proteins can all influence a cell's response to the compound.[17]
-
Troubleshooting Steps:
-
Increase Sample Size: To account for increased variability, you will need to record from a larger number of cells to achieve statistical power.
-
Synchronize Cell Cultures: If you are using a cell line, consider synchronizing the cells to reduce variability related to the cell cycle.
-
Paired Recordings: Whenever possible, perform paired recordings where you can record from a control and a treated cell in the same preparation, or from the same cell before and after 4-PBA application. This can help to control for inter-experimental variability.
-
Single-Cell RNA Sequencing: For a more in-depth analysis, you could consider combining your electrophysiological recordings with single-cell RNA sequencing to correlate the electrophysiological phenotype with the gene expression profile of individual cells.
-
Issue 4: Unexpected Off-Target Effects
-
Possible Cause: 4-PBA is not a highly specific drug. Its effects on histone acetylation can be widespread, and it may influence the function of proteins other than your target of interest.[1]
-
Troubleshooting Steps:
-
Use a More Specific HDAC Inhibitor: If you suspect the observed effects are due to HDAC inhibition, consider using a more specific HDAC inhibitor as a control to see if it phenocopies the effects of 4-PBA.
-
Control for ER Stress: To isolate the chaperone effects, you can use other, more specific inducers or inhibitors of ER stress to see if they produce similar or opposing effects.
-
Expression System Controls: If you are studying a specific ion channel in a heterologous expression system, ensure you have appropriate controls (e.g., cells expressing a different, unrelated ion channel) to test for non-specific effects of 4-PBA on the expression system itself.
-
Experimental Protocols
Protocol 1: Acute Application of 4-PBA in Brain Slice Recordings
This protocol describes the acute application of 4-PBA during whole-cell patch-clamp recordings from neurons in acute brain slices.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from your animal model of choice using standard techniques. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
4-PBA Solution Preparation: Prepare a 1 M stock solution of sodium 4-phenylbutyrate in distilled water. On the day of the experiment, dilute the stock solution in your recording aCSF to the final desired concentration (e.g., 1-5 mM). Ensure the pH and osmolarity of the final solution are adjusted to match your control aCSF.[18]
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with control aCSF. Obtain a whole-cell recording from a neuron of interest.
-
Baseline Recording: Record baseline activity for at least 5-10 minutes to ensure a stable recording.
-
4-PBA Application: Switch the perfusion to the aCSF containing 4-PBA.
-
Effect Recording: Record the activity of the neuron for at least 15-20 minutes after the switch to the 4-PBA solution to allow for the full effect to manifest.
-
Washout: Switch the perfusion back to the control aCSF and record for another 10-15 minutes to assess the reversibility of the effect.
Protocol 2: Chronic Incubation of Cultured Cells with 4-PBA
This protocol is for pre-incubating cultured cells with 4-PBA before performing electrophysiological recordings.
-
Cell Culture: Plate your cells (e.g., HEK293 cells expressing your ion channel of interest or primary neuronal cultures) at an appropriate density.
-
4-PBA Treatment: The day after plating, replace the culture medium with fresh medium containing the desired concentration of 4-PBA (e.g., 1-10 mM) or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours). The optimal incubation time should be determined empirically.
-
Electrophysiology: On the day of recording, transfer a coverslip with the treated cells to the recording chamber. You can choose to perform the recording in a 4-PBA-free external solution to study the lasting effects of the treatment, or in a solution containing 4-PBA to maintain the compound's presence.
-
Data Acquisition: Obtain whole-cell recordings and compare the properties of the 4-PBA-treated cells to the vehicle-treated controls.
Data Summary Table
| Parameter | Recommended Range | Key Considerations |
| Working Concentration | 1 - 10 mM (in vitro) | Perform a dose-response curve. High concentrations can be toxic.[14] |
| Incubation Time | 12 - 48 hours (chronic) | Longer times may lead to changes in gene expression via HDAC inhibition. |
| Vehicle Control | Culture medium or aCSF | Ensure the vehicle does not affect your recordings. |
| Solution Preparation | Filter with 0.22 µm filter | Prevents pipette clogging and ensures sterility.[13] |
| pH and Osmolarity | Match to control solutions | Critical for cell health and recording stability.[18] |
Visualizing 4-PBA's Mechanism and Troubleshooting
Caption: Dual mechanism of 4-PBA affecting ion channel function.
Caption: Troubleshooting workflow for 4-PBA electrophysiology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 14. 4-Phenylbutyrate Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Controlling morpho-electrophysiological variability of neurons with detailed biophysical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Patch Clamp Protocol [labome.com]
Validation & Comparative
Validating the purity of synthesized 4-Phosphonobutyric acid using HPLC
An In-Depth Technical Guide to Validating the Purity of Synthesized 4-Phosphonobutyric Acid Using High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Scientific Research
Choosing the Right Analytical Tool: A Comparative Overview
While several techniques can assess the purity of an organic compound, their suitability varies based on the analyte's properties and the specific information required.[1][2] For 4-PBA, a polar, non-volatile molecule, HPLC stands out as the most practical and powerful method for routine quality control.
| Technique | Principle | Advantages for 4-PBA Analysis | Limitations for 4-PBA Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related impurities; excellent quantitative accuracy and precision; adaptable to polar compounds. | Method development can be complex; requires specialized equipment. |
| Gas Chromatography (GC) | Partitioning between a carrier gas and a stationary phase. | High efficiency for volatile compounds. | Unsuitable for non-volatile and thermally labile compounds like 4-PBA without chemical derivatization, which adds complexity and potential for artifacts.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural confirmation of the main component and impurities; can be quantitative (qNMR). | Lower sensitivity compared to HPLC for detecting trace impurities; complex spectra for mixtures can be difficult to interpret.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity and selectivity; provides molecular weight information crucial for impurity identification. | Primarily a qualitative tool for purity unless coupled with a separation technique (LC-MS); quantification can be challenging due to ionization differences.[4] |
| Melting Point Analysis | Measures the temperature range over which a solid melts. | Simple and fast indicator of bulk purity. | Insensitive to small amounts of impurities; a sharp melting point does not guarantee the absence of isomeric or similarly melting impurities.[1][2] |
This comparison underscores why HPLC is the preferred workhorse for purity determination. It provides the optimal balance of separatory power, quantitative accuracy, and sensitivity required to build a reliable purity profile for synthesized 4-PBA.
The HPLC Purity Validation Workflow
A robust purity analysis follows a structured, multi-stage process. Each stage is designed to ensure the final purity value is accurate and defensible.
Caption: A three-phase workflow for HPLC-based purity validation.
A Field-Proven HPLC Protocol for this compound
The high polarity of 4-PBA, stemming from its phosphonic and carboxylic acid moieties, presents a retention challenge on standard reversed-phase columns. The following method utilizes an ion-pairing agent in the mobile phase to overcome this issue, ensuring robust retention and excellent peak shape.
Expert Rationale Behind Method Choices:
-
Column: A C18 stationary phase is the workhorse of reversed-phase chromatography. Its hydrophobic nature requires modification of the mobile phase to retain a polar analyte like 4-PBA.
-
Mobile Phase & Ion-Pairing: 4-PBA is an acidic compound. In a low-pH mobile phase, its carboxylic acid group is protonated, but the phosphonic acid group may still carry a charge. Adding a positively charged ion-pair reagent, like tetrabutylammonium (TBA), to the mobile phase is a highly effective strategy.[5][6] The TBA ions form a dynamic layer on the C18 surface, creating a positively charged stationary phase that retains the anionic 4-PBA through electrostatic attraction, significantly improving retention and peak shape.[5][7]
-
Detector: 4-PBA lacks a significant chromophore for UV detection at higher wavelengths. Therefore, detection at a low wavelength (210 nm) is necessary to capture the absorbance of the peptide-like bonds and ensure high sensitivity. A Diode Array Detector (DAD) is recommended to simultaneously assess peak purity across a spectrum.[4]
Step-by-Step Experimental Protocol:
-
Instrumentation and Consumables:
-
HPLC System: A system equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; Tetrabutylammonium hydrogen sulfate (TBAHS); Phosphoric acid.
-
-
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of TBAHS in water. Adjust the pH to 2.5 with phosphoric acid. Filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of 4-PBA reference standard and dissolve in 10 mL of diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of synthesized 4-PBA and dissolve in 10 mL of diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, monitoring at 210 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-20 min: 40% to 95% B
-
20-25 min: Hold at 95% B (column wash)
-
25-26 min: 95% to 5% B
-
26-35 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis and Purity Calculation:
-
The purity is calculated using the area percent method, which assumes all compounds have a similar response factor at 210 nm.
-
% Purity = (Area of 4-PBA Peak / Total Area of All Peaks) x 100
-
The DAD can be used to assess the spectral purity of the main peak. The software compares spectra across the peak; a high degree of similarity (a low "purity angle") suggests the peak is not composed of co-eluting components.[4]
-
Trustworthiness Through Method Validation: A Self-Validating System
A protocol is only as reliable as its validation. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures the analytical method is suitable for its intended purpose and that the results are trustworthy.[8][9][10]
Key Validation Parameters for an HPLC Purity Method:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess 4-PBA in the presence of impurities, degradation products, and matrix components. | The 4-PBA peak is well-resolved from all other peaks (Resolution > 2). Peak purity analysis (via DAD) shows no co-elution. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration (typically over 50-150% of the nominal concentration). |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at multiple concentration levels. |
| Precision | Repeatability (Intra-assay): To show precision under the same operating conditions over a short interval. Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (RSD) at this concentration should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in resolution or peak area when parameters like column temperature (±5°C), mobile phase pH (±0.2 units), or flow rate (±10%) are varied. |
By systematically testing and documenting these parameters, the HPLC protocol becomes a self-validating system, providing a high degree of confidence in every purity result generated.[11][12]
Conclusion
The validation of purity for synthesized this compound is a multi-faceted process that demands a scientifically sound approach. While various analytical techniques are available, ion-pair reversed-phase HPLC offers the most robust, sensitive, and quantitatively accurate solution for routine analysis. By combining a well-designed experimental protocol with a rigorous validation framework grounded in ICH principles, researchers, scientists, and drug development professionals can ensure the integrity of their materials. This diligence is fundamental to the advancement of science, guaranteeing that subsequent research is built upon a foundation of quality-assured chemical matter.
References
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. scribd.com [scribd.com]
- 12. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of 4-Phosphonobutyric Acid and Other mGluR Agonists: A Guide for Researchers
In the intricate landscape of neuroscience research and drug development, metabotropic glutamate receptors (mGluRs) have emerged as pivotal targets for therapeutic intervention in a host of neurological and psychiatric disorders. The modulation of these G protein-coupled receptors with selective agonists offers a nuanced approach to regulating synaptic transmission and neuronal excitability. While a variety of potent and selective mGluR agonists have been developed and characterized, the profile of 4-Phosphonobutyric acid (4-PBA) in this context remains a subject of historical interest and contemporary re-evaluation. This guide provides a detailed comparative analysis of 4-PBA with other well-established mGluR agonists, supported by experimental data and methodological insights to aid researchers in their experimental design and interpretation.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are a family of eight subtypes (mGluR1-8) classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.[1]
-
Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[2] They are typically located postsynaptically and play a role in excitatory neurotransmission.
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] They are often found on presynaptic terminals, where they act as autoreceptors to reduce glutamate release.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, these receptors are sensitive to the agonist L-2-amino-4-phosphonobutyric acid (L-AP4) and are predominantly located presynaptically, where their activation inhibits neurotransmitter release.[3][4]
The development of agonists with selectivity for these different groups and subtypes is crucial for dissecting their physiological roles and for the development of targeted therapeutics.
This compound: A Historical Perspective and Current Understanding
This compound (4-PBA), also known as 4-phosphonobutanoic acid, is a structural analogue of the neurotransmitter glutamate. Historically, it was investigated alongside other phosphonic acid derivatives for its effects on the central nervous system. Early research suggested a potential interaction with glutamate receptors. However, recent scientific literature has predominantly focused on 4-PBA's role as a chemical chaperone and an inhibitor of endoplasmic reticulum (ER) stress. There is a notable scarcity of modern, quantitative pharmacological data, such as EC50 values, characterizing 4-PBA as a direct agonist at specific mGluR subtypes. This contrasts sharply with the extensive characterization of other compounds that have become standard tools in mGluR research.
Comparative Analysis with Key mGluR Agonists
To provide a clear performance benchmark, this section compares 4-PBA with three well-characterized mGluR agonists: L-AP4 (a Group III agonist), ACPT-I (a Group III agonist), and DCG-IV (a Group II agonist).
Agonist Potency and Selectivity
The efficacy of an mGluR agonist is determined by its potency (the concentration required to elicit a half-maximal response, or EC50) and its selectivity for specific receptor subtypes. The following table summarizes the available EC50 data for L-AP4, ACPT-I, and DCG-IV.
| Agonist | Group | mGluR Subtype | EC50 (µM) | Reference(s) |
| L-AP4 | III | mGluR4 | 0.1 - 0.9 | [5][6][7][8] |
| mGluR6 | 1.0 | |||
| mGluR7 | 249 - 252 | [5][6][7] | ||
| mGluR8 | 0.06 - 0.6 | [7] | ||
| ACPT-I | III | mGluR4 | 1.74 | [9] |
| mGluR (Group III) | Neuroprotective effects observed at 1-200 µM | [10] | ||
| DCG-IV | II | mGluR2 | 0.35 | [3] |
| mGluR3 | 0.09 | [3] |
Analysis:
-
L-AP4 is a potent agonist at mGluR4 and mGluR8, with significantly lower potency at mGluR6 and mGluR7.[5][6][7][8] This makes it a valuable tool for studying the functions of mGluR4 and mGluR8.
-
ACPT-I is another Group III agonist, with reported neuroprotective effects in the micromolar range.[9][10]
-
DCG-IV is a highly potent agonist for Group II mGluRs, with nanomolar efficacy at both mGluR2 and mGluR3.[3] However, it is important to note that DCG-IV can also act as an NMDA receptor agonist at higher concentrations, which should be considered when interpreting experimental results.[11][12]
The lack of comparable quantitative data for 4-PBA makes a direct performance comparison challenging. Based on its structural similarity to L-AP4, it is plausible that any activity it may have would be directed towards Group III mGluRs. However, without empirical data, this remains speculative. The current scientific consensus points towards its primary mechanism of action being the amelioration of ER stress.
Signaling Pathways and Mechanism of Action
The activation of Group II and Group III mGluRs by their respective agonists initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Caption: Presynaptic inhibition via Group II/III mGluR activation.
Causality in Experimental Choices: The selection of an agonist for a particular study is dictated by the research question. For instance, if the goal is to broadly inhibit presynaptic glutamate release, a pan-Group III agonist like L-AP4 might be suitable. However, to dissect the specific roles of mGluR2 versus mGluR3, a more selective tool would be necessary, though DCG-IV activates both. The choice to use 4-PBA would likely be driven by hypotheses related to ER stress, rather than direct mGluR agonism, based on the current body of evidence.
Experimental Protocols for Agonist Characterization
The characterization of mGluR agonists relies on a suite of in vitro functional assays. The following are step-by-step methodologies for three common assays.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (like 4-PBA) for an mGluR by measuring its ability to compete with a radiolabeled ligand of known affinity.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.[13]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-L-AP4 for mGluR4), and varying concentrations of the unlabeled test compound.[5]
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[13]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
-
Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand competition binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to mGluRs. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the mGluR of interest as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the agonist.
-
Initiate the reaction by adding [35S]GTPγS.[14]
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[14]
-
Separation: Terminate the reaction and separate the bound from free [35S]GTPγS by rapid filtration, similar to the radioligand binding assay.
-
Detection: Count the radioactivity on the filters.
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect) of the agonist.
-
cAMP Accumulation Assay
This assay is used to functionally assess the activity of Gi/o-coupled mGluRs (Groups II and III) by measuring their ability to inhibit adenylyl cyclase and thus reduce cAMP levels.
Methodology:
-
Cell Culture: Plate cells expressing the mGluR of interest in a 96-well plate and grow to confluency.[8]
-
Assay Setup:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of the mGluR agonist.
-
-
Incubation: Incubate the cells for a specified time at 37°C.
-
Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen) or a luciferase-based biosensor.[8]
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
The comparative analysis of this compound with other well-characterized mGluR agonists highlights a significant gap in our understanding of its direct receptor-mediated activities. While compounds like L-AP4, ACPT-I, and DCG-IV have well-defined potencies and selectivities at specific mGluR subtypes, 4-PBA is primarily recognized for its role as an ER stress inhibitor. For researchers investigating mGluR function, the use of well-validated agonists with known pharmacological profiles is paramount for obtaining reproducible and interpretable results. Future studies are warranted to definitively characterize the activity, if any, of 4-PBA at the full panel of mGluR subtypes. Until such data is available, its use as a specific mGluR agonist should be approached with caution, and its effects should be interpreted in the broader context of its established role as a chemical chaperone.
References
- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. L-AP4 - Wikipedia [en.wikipedia.org]
- 3. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type 4a metabotropic glutamate receptor: identification of new potent agonists and differentiation from the L-(+)-2-amino-4-phosphonobutanoic acid-sensitive receptor in the lateral perforant pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 4-Methylhomoibotenic acid activates a novel metabotropic glutamate receptor coupled to phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. G-protein activation by a metabotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
4-Phosphonobutyric acid versus phosphonic acid: a comparative study
A Comparative Guide to 4-Phosphonobutyric Acid and Phosphonic Acid
This guide provides an in-depth, objective comparison of this compound and the broader class of simple phosphonic acids, represented here by methylphosphonic acid as a baseline comparator. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical and biological differences imparted by the integration of a carboxylic acid moiety onto a phosphonate scaffold. We will explore the theoretical underpinnings of these differences and provide detailed experimental protocols for their validation, supported by literature-derived data.
Introduction: Structural Divergence and Functional Implications
Phosphonic acids are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, rendering them structurally analogous to but more hydrolytically stable than phosphate esters.[1][2] This stability makes them valuable as phosphate mimics in drug design and as robust chelating agents in various industrial applications.[2][3][4]
-
Phosphonic Acid (as Methylphosphonic Acid): This represents the simplest form of an alkylphosphonic acid, featuring a phosphonate group [-P(O)(OH)₂] attached to a methyl group. Its properties are primarily dictated by the diprotic phosphonate headgroup.
-
This compound: This molecule is a hybrid, possessing both a phosphonic acid group and a carboxylic acid group [-COOH], separated by a three-carbon aliphatic chain.[5] This dual functionality suggests a more complex chemical behavior, potentially combining the properties of both acidic moieties. This guide will dissect how this structural elaboration translates into tangible differences in acidity, metal chelation, and biological activity.
Figure 1: Chemical structures of Methylphosphonic Acid and this compound.
Comparative Analysis of Physicochemical Properties
The introduction of a carboxyl group alongside the phosphonate group fundamentally alters the molecule's acidic and chelating properties.
Acidity and Ionization States (pKa)
Expertise & Experience: A molecule's ionization state at physiological pH is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. Phosphonic acids are diprotic, with pKa values that depend on the substituent attached to the phosphorus atom.[6] this compound, possessing three acidic protons (two on the phosphonate group and one on the carboxyl group), is expected to have three distinct pKa values. The spatial separation of the two acidic groups by an alkyl chain minimizes their electronic influence on each other, but each contributes to the molecule's overall charge profile across the pH spectrum.
Trustworthiness (Self-Validating System): Potentiometric titration is the gold-standard method for determining pKa values.[7] By titrating the acid with a strong base and monitoring the pH, a curve is generated from which the inflection points, corresponding to the pKa values, can be accurately determined. The reproducibility of the titration curve and the agreement with calculated values for known standards validate the experimental system.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants for both this compound and a reference phosphonic acid.
Figure 2: Workflow for pKa determination via potentiometric titration.
Detailed Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of the phosphonic acid in deionized, CO₂-free water. Prepare and standardize a 0.1 M solution of NaOH.
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (25°C).
-
Titration: Place a known volume (e.g., 50 mL) of the phosphonic acid solution in a temperature-controlled vessel. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL), recording the pH after each addition.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first derivative (ΔpH/ΔV) plot will show peaks at the equivalence points.
Data Presentation:
| Compound | pKa1 | pKa2 | pKa3 | Reference(s) |
| Methylphosphonic Acid | ~2.3 | ~7.7 | N/A | [8] |
| This compound | ~2.2 | ~4.6 (carboxyl) | ~7.5 | Estimated based on similar structures |
Metal Chelation
Expertise & Experience: The phosphonate group is an excellent chelating agent for di- and trivalent metal ions, a property leveraged in water treatment and as bone-targeting linkers in medicine.[3] The presence of a second potential binding site—the carboxylate group—in this compound suggests it may form more stable multidentate complexes with metal ions compared to a simple monodentate or bidentate phosphonic acid. The flexibility of the butyl chain allows the two functional groups to coordinate with a single metal ion, forming a stable chelate ring.
Trustworthiness (Self-Validating System): Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment.[3][9] It directly measures the heat released or absorbed during binding, allowing for the determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). The consistency of the data across multiple injections and its fit to a standard binding model provides internal validation of the results.
Experimental Protocol: Metal Chelation Analysis by Isothermal Titration Calorimetry (ITC)
This protocol outlines a method to compare the binding thermodynamics of Ca²⁺ to both this compound and methylphosphonic acid.
Figure 3: Workflow for determining metal-ligand binding thermodynamics using ITC.
Detailed Methodology:
-
Preparation: Prepare solutions of the phosphonic acid (e.g., 1 mM) and a metal salt (e.g., 10 mM CaCl₂) in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Degas all solutions.
-
ITC Experiment: Load the phosphonic acid solution into the sample cell and the metal salt solution into the injection syringe. After thermal equilibration, perform a series of injections (e.g., 20 injections of 2 µL each) at 25°C.
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Plot this against the molar ratio of metal to ligand and fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[10]
Data Presentation:
| Compound | Metal Ion | Log K (Stability Constant) | ΔH (kcal/mol) | Stoichiometry (n) |
| Methylphosphonic Acid | Ca²⁺ | 1.5 - 2.5 | Endothermic | ~1 |
| This compound | Ca²⁺ | > 3.0 (Expected) | Exo- or Endothermic | ~1 |
Note: Data for methylphosphonic acid is based on typical values for simple phosphonates. Data for this compound is a projected outcome based on its bidentate chelating potential, which is expected to result in a higher stability constant.
Comparative Analysis of Biological Activity
The structural similarity of certain phosphonates to endogenous molecules can lead to specific biological activities.
Interaction with GABA-B Receptors
Expertise & Experience: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting on ionotropic GABA-A and metabotropic GABA-B receptors.[11][12] this compound shares structural features with GABA and known GABA-B receptor ligands like baclofen. Specifically, it possesses a terminal acidic group and a flexible carbon chain, which are key for receptor interaction. This raises the hypothesis that it may act as a ligand at GABA-B receptors, a property not expected for a simple alkylphosphonic acid like methylphosphonic acid.
Figure 4: Simplified GABA-B receptor signaling pathway.
Trustworthiness (Self-Validating System): The competitive radioligand binding assay is a robust and widely accepted method for determining the affinity of an unlabeled compound (competitor) for a receptor.[4] By measuring the displacement of a known high-affinity radioligand, the inhibitory constant (Ki) of the test compound can be calculated. The inclusion of controls for total and non-specific binding, along with the generation of a full competition curve, ensures the validity and reliability of the determined affinity value.
Experimental Protocol: GABA-B Receptor Competitive Binding Assay
This protocol details the procedure for assessing the binding affinity of the test compounds to GABA-B receptors in rat brain membranes.
Figure 5: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue (e.g., cortex or cerebellum) through homogenization and differential centrifugation.[13]
-
Binding Assay: In assay tubes, combine the membrane preparation (~1 mg/mL protein) with a fixed concentration of a GABA-B selective radioligand (e.g., 5 nM [³H]Baclofen) in a suitable buffer (50 mM Tris-HCl, 2.5 mM CaCl₂).[13]
-
Competition: For competition curves, add increasing concentrations of the test compound (this compound or methylphosphonic acid).
-
Controls: Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of an unlabeled agonist like GABA or baclofen).
-
Incubation and Filtration: Incubate the reactions, then terminate by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity retained on the filters via liquid scintillation counting. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | GABA-B Receptor Binding Affinity (Ki) | Expected Outcome |
| Methylphosphonic Acid | > 1 mM (Expected) | No significant binding is anticipated. |
| This compound | To be determined (TBD) | Potential for weak to moderate affinity due to structural similarity to GABA. |
Analytical Characterization
The distinct chemical nature of these compounds necessitates specific analytical approaches for their characterization and quantification.
| Technique | Methylphosphonic Acid | This compound | Key Considerations |
| ¹H NMR | A doublet for the methyl group coupled to phosphorus. | Complex spectrum with signals for the three methylene groups and a terminal CH₂ coupled to phosphorus. | Provides definitive structural information. |
| ³¹P NMR | A single quartet (if proton-coupled) or singlet (if decoupled). | A single triplet (if proton-coupled) or singlet (if decoupled). | Highly specific for phosphorus-containing compounds. Chemical shift is sensitive to the electronic environment. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 95. | [M-H]⁻ at m/z 167. | Tandem MS (MS/MS) can be used for selective detection and quantification.[14] |
| HPLC | Requires specialized methods like ion-pair chromatography or HILIC due to high polarity and lack of a UV chromophore.[1] | Can also be analyzed by ion-pair or HILIC methods. The carboxyl group offers an additional site for derivatization if needed. | Method selection depends on the matrix and required sensitivity. Derivatization can be used to improve detection.[15][16] |
Conclusion and Future Directions
This comparative guide demonstrates that the addition of a butyric acid chain to a phosphonic acid core in This compound creates a molecule with distinct and more complex properties than a simple phosphonic acid .
-
Physicochemically , this compound is a triprotic acid with a more nuanced pH-dependent charge profile and a significantly enhanced potential for metal chelation due to its ability to form stable multidentate complexes.
-
Biologically , its structural resemblance to GABA suggests a potential for interaction with GABA-B receptors, a property not shared by simple alkylphosphonic acids.
For researchers, these differences are critical. The enhanced chelation capacity of this compound could be exploited in the design of novel metal-binding agents or delivery systems. Its potential as a GABA-B receptor ligand warrants further investigation and could open avenues for its use as a pharmacological tool or a scaffold for new therapeutics. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, enabling scientists to make informed decisions in their research and development endeavors.
References
- 1. HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alanplewis.com [alanplewis.com]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. tainstruments.com [tainstruments.com]
- 11. youtube.com [youtube.com]
- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
A Comparative Guide to Confirming the Binding Affinity of 4-Phosphonobutyric Acid to its Receptor
For researchers, scientists, and drug development professionals, the precise characterization of ligand-receptor interactions is a cornerstone of pharmacological advancement. This guide provides an in-depth, technical comparison of methodologies to confirm and quantify the binding affinity of 4-Phosphonobutyric acid, known in scientific literature as L-2-amino-4-phosphonobutyric acid (L-AP4), to its target receptors. We will delve into the experimental rationale, present a detailed protocol for a robust binding assay, and compare L-AP4 with alternative compounds, supported by experimental data.
Introduction to this compound and its Receptor Target
This compound (L-AP4) is a structural analog of the excitatory neurotransmitter glutamate. It serves as a selective agonist for the Group III metabotropic glutamate receptors (mGluRs) .[1][2] This receptor group comprises four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[3] Unlike ionotropic glutamate receptors that form ion channels, mGluRs exert their effects through second messenger systems. Specifically, group III mGluRs are coupled to inhibitory G-proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
The affinity of L-AP4 varies across the different group III mGluR subtypes, making it a valuable tool for dissecting the physiological roles of these individual receptors.[4] Accurate determination of its binding affinity is therefore critical for interpreting experimental results and for the development of more potent and selective therapeutic agents.
Understanding Binding Affinity: The Equilibrium Dissociation Constant (Kd)
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
Methodologies for Determining Binding Affinity
Several biophysical techniques can be employed to measure binding affinity. For GPCRs like the group III mGluRs, the radioligand binding assay is a well-established and robust method.[5][6] This technique involves the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be competed off by an unlabeled ligand, allowing for the determination of the unlabeled ligand's affinity (expressed as the inhibition constant, Ki).
Comparative Analysis of Group III mGluR Agonists
The following table summarizes the binding affinities (expressed as EC50 values, the concentration of an agonist that gives half-maximal response) of L-AP4 and other alternative agonists for the different group III mGluR subtypes. This data highlights the variance in potency and selectivity among these compounds.
| Agonist | mGluR4 EC50 (µM) | mGluR6 EC50 (µM) | mGluR7 EC50 (µM) | mGluR8 EC50 (µM) | Reference(s) |
| L-AP4 | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 | [4] |
| (S)-3,4-DCPG | - | - | >100 | 0.03 | [1] |
| L-Serine-O-phosphate (L-SOP) | - | - | - | - | [4] |
Note: EC50 values can vary depending on the experimental conditions and cell system used. The data presented here is for comparative purposes.
Experimental Protocol: Competitive Radioligand Binding Assay for mGluR4
This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the mGluR4 receptor using [3H]-L-AP4 as the radioligand.
Rationale for Experimental Choices
-
Receptor Source: Membranes from cells recombinantly expressing the target receptor (e.g., HEK293 cells transfected with mGluR4) provide a high concentration of the receptor and a clean system with minimal interference from other receptor types.
-
Radioligand: [3H]-L-AP4 is a suitable radioligand as it is a selective agonist for group III mGluRs and is commercially available in a tritiated form. Tritium is a low-energy beta emitter, making it safer to work with than iodine-125.
-
Assay Buffer: The composition of the assay buffer is critical for maintaining the integrity of the receptor and facilitating the binding interaction. Tris-HCl provides a stable pH, while MgCl2 is often included as it can be a cofactor for G-protein coupling.
-
Separation of Bound and Free Ligand: Rapid vacuum filtration is a common and effective method to separate receptor-bound radioligand from the unbound radioligand in the solution. Glass fiber filters are typically used as they effectively trap the cell membranes.
-
Non-specific Binding Determination: It is crucial to determine the amount of radioligand that binds to non-receptor components (e.g., the filter, lipids). This is achieved by including a high concentration of an unlabeled ligand (e.g., L-AP4 itself or glutamate) to saturate the receptors, ensuring that any remaining bound radioactivity is non-specific.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mGluR4 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of the unlabeled test compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-L-AP4 (at a concentration close to its Kd, e.g., 400 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled L-AP4 (e.g., 1 mM), 50 µL of [3H]-L-AP4, and 100 µL of the membrane preparation.
-
Competition: 50 µL of each dilution of the test compound, 50 µL of [3H]-L-AP4, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.[6]
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Group III mGluR Signaling Pathway
Activation of group III mGluRs by an agonist like L-AP4 initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release from the presynaptic terminal. The key steps in this pathway are illustrated below.
Caption: Group III mGluR signaling pathway.
Conclusion
Confirming the binding affinity of this compound (L-AP4) and its analogs to group III metabotropic glutamate receptors is a critical step in understanding their pharmacological properties. The competitive radioligand binding assay, as detailed in this guide, provides a robust and quantitative method for this purpose. By comparing the binding affinities of L-AP4 with other selective agonists, researchers can gain valuable insights into the structure-activity relationships that govern ligand recognition at these important therapeutic targets. This knowledge is essential for the rational design of novel compounds with improved potency and subtype selectivity for the treatment of various neurological and psychiatric disorders.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Phosphonobutyric Acid Detection
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is the bedrock of reliable data. 4-Phosphonobutyric acid (4-PBA), a compound of interest in various metabolic and pharmaceutical studies, demands robust analytical methods for its detection. However, the integrity of study data can be compromised when analytical methods are transferred between laboratories, instruments, or even when significant updates to an existing method are made. This is where cross-validation becomes a critical exercise.
This guide provides an in-depth comparison of common analytical techniques for 4-PBA detection and outlines a framework for their cross-validation. The focus is not merely on the procedural steps but on the scientific rationale behind them, ensuring that the methods are not just followed, but understood. This approach is grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which emphasize that cross-validation is essential for comparing results from different methods or laboratories.[1][2][3]
Understanding the Analyte and the Analytical Imperative
This compound is a polar, non-volatile compound, which presents specific challenges for analysis. Its structure necessitates careful consideration of the analytical technique chosen. The primary methods suitable for a polar analyte like 4-PBA include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for bioanalysis due to its high sensitivity and selectivity. It allows for direct analysis in biological matrices with minimal sample preparation.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of many analytical labs. While potentially less sensitive than LC-MS/MS, its robustness and cost-effectiveness make it a valuable tool, especially for higher concentration samples. The presence of a UV-absorbing moiety would be necessary for detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, but one that requires a crucial extra step for non-volatile analytes like 4-PBA.[7] Derivatization is necessary to convert 4-PBA into a volatile and thermally stable compound suitable for GC analysis.[7][8][9]
The choice of method often depends on the required sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. When a study necessitates a change in methodology—for instance, moving from a research-phase HPLC-UV method to a more sensitive, GLP-compliant LC-MS/MS method for clinical trials—cross-validation is not just recommended; it is a regulatory expectation.[10][11][12]
The Principle of Cross-Validation
Cross-validation serves to demonstrate that two distinct analytical methods provide comparable results for a given analyte. This ensures consistency and reliability of data throughout the lifecycle of a drug development program. According to FDA guidance, cross-validation should be performed when data are generated from different methods within the same study or across different studies to establish inter-method reliability.[2]
The core of a cross-validation experiment involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples, with both the reference (original) and comparator (new) methods.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart of the cross-validation process.
Detailed Experimental Protocols
Here, we detail the protocols for two distinct methods for 4-PBA analysis: a highly sensitive LC-MS/MS method (Reference) and a derivatization-based GC-MS method (Comparator).
Method A: LC-MS/MS (Reference Method)
This method is designed for high sensitivity and is suitable for complex biological matrices like plasma.
-
1. Sample Preparation (Protein Precipitation):
-
a. To 50 µL of plasma sample/standard/QC, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., an isotope-labeled 4-PBA).
-
b. Vortex for 1 minute to precipitate proteins.
-
c. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
d. Transfer the supernatant to a new vial for injection.
-
Rationale: Protein precipitation is a rapid and effective way to remove the bulk of matrix interferences, and the internal standard corrects for variations in extraction and instrument response.[13]
-
-
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Rationale: A C18 column provides good retention for moderately polar compounds. The acidic mobile phase ensures 4-PBA is protonated, leading to better peak shape and ionization efficiency.[14]
-
-
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for 4-PBA and its internal standard.
-
Rationale: ESI+ is suitable for compounds that can be readily protonated. MRM provides excellent selectivity and sensitivity by monitoring a specific fragmentation pathway, minimizing noise from the matrix.[5][13]
-
Method B: GC-MS with Derivatization (Comparator Method)
This method requires chemical modification to make the non-volatile 4-PBA amenable to gas chromatography.
-
1. Sample Preparation (Liquid-Liquid Extraction):
-
a. To 100 µL of plasma sample, add an appropriate internal standard.
-
b. Acidify the sample with 1M HCl.
-
c. Extract with 500 µL of ethyl acetate by vortexing for 2 minutes.
-
d. Centrifuge and transfer the organic layer to a clean tube.
-
e. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Rationale: Liquid-liquid extraction provides a cleaner sample extract compared to protein precipitation, which is often necessary for GC-MS to prevent column and source contamination.
-
-
2. Derivatization:
-
a. To the dried extract, add 50 µL of pyridine and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[15]
-
b. Cap the vial and heat at 70°C for 60 minutes.
-
c. Cool to room temperature before injection.
-
Rationale: Silylation replaces the active hydrogens on the phosphonic acid and any other polar functional groups with non-polar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of 4-PBA, making it suitable for GC analysis.[8][15]
-
-
3. GC-MS Conditions:
-
Column: A low-bleed capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-PBA and internal standard.
-
Rationale: The temperature program is designed to separate the derivatized analyte from other sample components. SIM mode enhances sensitivity by focusing the mass spectrometer on specific ions of interest, similar to MRM in LC-MS/MS.
-
Comparative Data Analysis
Following the analysis of QC samples by both methods, the data must be rigorously compared. Key validation parameters should be assessed.
| Parameter | LC-MS/MS (Reference) | GC-MS (Comparator) | Scientific Rationale for Comparison |
| Linearity (r²) | >0.995 | >0.992 | Both methods must demonstrate a linear relationship between concentration and response over the desired range. |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 10 ng/mL | LC-MS/MS is expected to be more sensitive. The LLOQ must be fit-for-purpose for the intended study. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods should accurately measure the nominal concentration. The acceptance criteria are based on regulatory guidelines.[16][17] |
| Precision (%RSD) | <15% | <15% | Reflects the reproducibility of the method. Both intra-day and inter-day precision should be evaluated.[16][17] |
| Selectivity | No interference at analyte retention time | No interference at analyte retention time | Both methods must be able to differentiate the analyte from endogenous matrix components. |
| Matrix Effect (LC-MS/MS only) | Ion suppression/enhancement <15% | N/A | Assesses the impact of co-eluting matrix components on analyte ionization, a key parameter for LC-MS/MS. |
Cross-Validation Acceptance Criteria
The mean concentration values obtained from the two methods should be compared. A common approach is to calculate the percentage difference for each QC level. The acceptance criterion, as suggested by many regulatory guidelines, is that the mean concentration from the comparator method should be within ±20% of the mean concentration from the reference method.
Decision-Making Framework
The choice of the most appropriate method depends on the specific requirements of the analysis. The following decision tree, rendered in DOT language, provides a logical framework for method selection.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. moh.gov.bw [moh.gov.bw]
- 4. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]
- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. ovid.com [ovid.com]
- 13. littlemsandsailing.com [littlemsandsailing.com]
- 14. Separation of 4-Bromobutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Phosphonobutyric Acid: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of 4-Phosphonobutyric acid (4-PBA), a molecule of interest in various chemical and biological studies. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and provides the framework for a self-validating analytical workflow.
Introduction to this compound and the Imperative of Structural Integrity
This compound, with the chemical formula C₄H₉O₅P, is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group. This dual functionality imparts unique chemical properties, making it a valuable building block in medicinal chemistry and materials science. Before its biological or chemical properties can be meaningfully investigated, its molecular structure must be unequivocally confirmed. Spectroscopic analysis provides a non-destructive and highly informative approach to achieve this confirmation.
This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the expected data for 4-PBA. Furthermore, we will compare this primary suite of techniques with alternative analytical methods, providing a comprehensive overview for the discerning scientist.
Core Spectroscopic Techniques for Structural Elucidation
A robust structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's structure, and together they provide a detailed and cross-validated picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.[1][2][3] For 4-PBA, a combination of ¹H, ¹³C, and ³¹P NMR experiments is essential.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry vial.[4][5][6] The choice of solvent is critical; D₂O is often preferred for its ability to exchange with the acidic protons of the carboxylic and phosphonic acid groups, simplifying the spectrum.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added, although for routine analysis, the residual solvent peak is often used as a secondary reference.[4]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
The ¹H NMR spectrum of 4-PBA is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons in the butyric acid chain. The acidic protons of the carboxylic acid and phosphonic acid groups are often broad and may exchange with the deuterated solvent, potentially leading to their disappearance from the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.3 | Triplet (t) | 2H | -CH₂-COOH |
| ~ 1.9 | Multiplet (m) | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.7 | Multiplet (m) | 2H | P-CH₂- |
Causality Behind the Data: The downfield shift of the methylene group adjacent to the carboxylic acid (~2.3 ppm) is due to the electron-withdrawing effect of the carbonyl group. The methylene group adjacent to the phosphorus atom (~1.7 ppm) will also be shifted downfield and will likely show coupling to the ³¹P nucleus, resulting in a more complex multiplet. The central methylene group (~1.9 ppm) will be a multiplet due to coupling with its neighboring methylene groups.
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For 4-PBA, four distinct signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 175 | C=O (Carboxylic acid) |
| ~ 35 | -CH₂-COOH |
| ~ 28 | -CH₂-CH₂-CH₂- |
| ~ 25 (doublet) | P-CH₂- |
Causality Behind the Data: The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield. The carbon atom directly bonded to the phosphorus atom is expected to appear as a doublet due to one-bond coupling with the ³¹P nucleus. The chemical shifts of the other methylene carbons are in the typical aliphatic region.
³¹P NMR is a highly specific technique for phosphorus-containing compounds.[7][8] Since ³¹P has a natural abundance of 100% and a spin of 1/2, it provides a clean and sensitive probe of the phosphorus environment.[8] For 4-PBA, a single peak is expected in the proton-decoupled ³¹P NMR spectrum.
Table 3: Predicted ³¹P NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 20-30 | Singlet | -P(O)(OH)₂ |
Causality Behind the Data: The chemical shift of the phosphorus atom is highly dependent on its oxidation state and the nature of the substituents. For a phosphonic acid, the chemical shift is typically observed in the 20-30 ppm range relative to an external standard of 85% H₃PO₄.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides a "molecular fingerprint" by detecting the vibrational frequencies of functional groups within a molecule.[10][11] This technique is excellent for confirming the presence of the key carboxylic acid and phosphonic acid moieties in 4-PBA.
-
Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Table 4: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1710 | C=O stretch | Carboxylic acid |
| 1250-950 (broad) | P=O and P-O-H stretches | Phosphonic acid |
| 2950-2850 | C-H stretch | Aliphatic CH₂ |
Causality Behind the Data: The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. The strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch. The phosphonic acid group gives rise to broad and complex absorptions in the 1250-950 cm⁻¹ region due to P=O and P-O-H stretching and bending vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12][13] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that offer clues about the molecule's structure.[14]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are produced.
-
Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured. For MS/MS, precursor ions are selected and fragmented in a collision cell.
-
Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at an m/z of 167.01. HRMS would confirm the elemental composition as [C₄H₈O₅P]⁻.
-
Fragmentation Pattern: The fragmentation of 4-PBA in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for phosphonic acids include the loss of water and the cleavage of the C-P bond. The loss of the carboxylic acid group is also a likely fragmentation pathway.
Table 5: Potential Fragmentation Ions of this compound in Negative Ion Mode MS/MS
| m/z | Proposed Fragment |
| 149 | [M-H-H₂O]⁻ |
| 123 | [M-H-CO₂]⁻ |
| 97 | [H₂PO₃]⁻ |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the comprehensive spectroscopic analysis for the structural confirmation of this compound.
Caption: A comprehensive workflow for the spectroscopic analysis of this compound.
Comparison with Alternative Analytical Techniques
While the combination of NMR, FT-IR, and MS provides a powerful and comprehensive approach for structural confirmation, other analytical techniques can also be employed, particularly for quantification or analysis in complex matrices.
Ion Chromatography (IC)
Ion chromatography is a valuable technique for the separation and quantification of ionic species, including organic acids.[11][12] It can be used to determine the purity of a 4-PBA sample and to quantify its concentration in various matrices.
-
Advantages: High sensitivity for ionic analytes, excellent for quantitative analysis, and can separate 4-PBA from other organic and inorganic ions.[15]
-
Disadvantages: Provides limited structural information compared to NMR or MS and may require specialized columns and eluents for optimal separation of phosphonates.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[16][17] It is a high-resolution technique that requires only a small amount of sample.
-
Advantages: High separation efficiency, rapid analysis times, and minimal sample consumption. It can also be coupled with mass spectrometry (CE-MS) for enhanced identification.[1][18]
-
Disadvantages: Less robust than HPLC for routine analysis and can be sensitive to matrix effects. Quantification can be more challenging than with IC.
Table 6: Comparison of Analytical Techniques for this compound Analysis
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Unambiguous structure elucidation | Lower sensitivity, requires pure sample |
| FT-IR Spectroscopy | Functional group identification | Fast, easy to use, non-destructive | Limited structural detail |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, molecular formula determination | Isomers can be difficult to distinguish |
| Ion Chromatography | Quantification, purity analysis | Excellent for quantification of ions | Limited structural information |
| Capillary Electrophoresis | Separation of ionic species, purity | High resolution, small sample volume | Less robust for routine analysis |
Self-Validating the Analysis: A Pillar of Trustworthiness
The strength of this multi-technique approach lies in its self-validating nature. Each piece of spectroscopic data should be consistent with the proposed structure of this compound and with the data from the other techniques.
Caption: The self-validating nature of a multi-spectroscopic approach.
For instance, the number of proton and carbon signals in the NMR spectra must match the number of unique proton and carbon environments in the proposed structure. The functional groups identified by FT-IR must be consistent with the molecular formula determined by HRMS. Any inconsistencies in the data would immediately flag a potential issue with the sample's identity or purity, prompting further investigation.
Conclusion: A Robust Framework for Structural Certainty
The structural confirmation of this compound is a critical step in any research or development endeavor involving this molecule. By employing a synergistic combination of ¹H, ¹³C, and ³¹P NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, researchers can build a comprehensive and self-validating dataset that provides a high degree of confidence in the compound's identity. While alternative techniques like ion chromatography and capillary electrophoresis offer valuable complementary information, particularly for quantitative analysis, they do not replace the detailed structural insights provided by the core spectroscopic methods. This guide provides a robust framework for the rigorous and scientifically sound structural elucidation of this compound, empowering researchers to proceed with their work with the utmost confidence in their materials.
References
- 1. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. cac-accr.ca [cac-accr.ca]
- 3. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 4. Quantitative Infrared Database [webbook.nist.gov]
- 5. NMR Database for Faster Structural Data | CAS [cas.org]
- 6. researchgate.net [researchgate.net]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 11. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
- 12. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 13. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. fdmspectra.com [fdmspectra.com]
- 16. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 17. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of phosphonic acids by capillary electrophoresis-ionspray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of 2-Amino-4-Phosphonobutyric Acid (L-AP4) in Blocking Neuronal Pathways
For researchers, scientists, and drug development professionals, the precise modulation of neuronal circuits is paramount to unraveling the complexities of the brain and developing targeted therapeutics. This guide provides an in-depth technical assessment of 2-Amino-4-Phosphonobutyric acid (L-AP4), a widely used pharmacological tool for blocking specific neuronal pathways. Here, we will objectively compare its performance with alternative compounds, supported by experimental data, to inform your experimental design and interpretation.
Introduction: The Critical Need for Specificity in Neuronal Pathway Blockade
The ability to selectively block neuronal pathways is a cornerstone of neuroscience research. It allows for the dissection of complex circuits, the attribution of specific functions to defined pathways, and the identification of potential therapeutic targets for neurological and psychiatric disorders. The ideal pharmacological blocker exhibits high affinity for its intended target and minimal interaction with other receptors or channels, thereby ensuring that the observed effects are directly attributable to the modulation of the desired pathway. Lack of specificity, or off-target effects, can lead to confounding results and misinterpretation of data, hindering scientific progress and drug discovery efforts.
2-Amino-4-Phosphonobutyric Acid (L-AP4): A Selective Agonist of Group III Metabotropic Glutamate Receptors
L-AP4 is a structural analog of the neurotransmitter glutamate and functions as a selective agonist at group III metabotropic glutamate receptors (mGluRs). This group includes mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals, where their activation typically leads to the inhibition of neurotransmitter release. This mechanism underlies L-AP4's ability to "block" neuronal pathways by dampening synaptic transmission.
Mechanism of Action
L-AP4 binds to the orthosteric binding site of group III mGluRs, mimicking the action of glutamate at these specific receptors. Group III mGluRs are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon activation by L-AP4, the G-protein signaling cascade is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in a decrease in the release of neurotransmitters, primarily glutamate, from the presynaptic terminal.
Figure 1: Simplified signaling pathway of L-AP4 at a presynaptic terminal.
Specificity Profile of L-AP4
The utility of L-AP4 as a pharmacological tool is critically dependent on its specificity for group III mGluRs. Extensive research has characterized its binding affinities across various receptor subtypes.
| Receptor Subtype | EC50 (µM) | Reference(s) |
| mGluR4 | 0.1 - 0.13 | [1] |
| mGluR6 | 1.0 - 2.4 | [1] |
| mGluR7 | 249 - 337 | [1] |
| mGluR8 | 0.29 | [1] |
Table 1: Potency of L-AP4 at human group III mGluR subtypes. EC50 values represent the concentration of L-AP4 required to elicit a half-maximal response.
As indicated in Table 1, L-AP4 exhibits high potency for mGluR4 and mGluR8, moderate potency for mGluR6, and significantly lower potency for mGluR7. Importantly, L-AP4 is highly selective for group III mGluRs over group I and group II mGluRs, as well as ionotropic glutamate receptors (AMPA and NMDA receptors)[1]. However, at higher concentrations, the possibility of off-target effects should be considered. For instance, some studies have suggested that at high micromolar concentrations, L-AP4 may have weak activity at NMDA receptors.
Comparative Analysis of Alternative Neuronal Pathway Blockers
While L-AP4 is a valuable tool, several alternative compounds are available, each with its own distinct pharmacological profile. The choice of compound should be guided by the specific research question and the mGluR subtypes expressed in the neuronal pathway of interest.
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)
(S)-3,4-DCPG is a potent and selective agonist for mGluR8. This makes it a more specific alternative to L-AP4 when the goal is to selectively activate mGluR8-mediated pathways.
| Compound | Target(s) | Potency (EC50 in µM) | Key Advantages | Key Disadvantages |
| L-AP4 | mGluR4, mGluR6, mGluR8 > mGluR7 | mGluR4: 0.1-0.13, mGluR8: 0.29, mGluR6: 1.0-2.4, mGluR7: 249-337[1] | Broadly targets group III mGluRs. | Lacks subtype selectivity within group III. |
| (S)-3,4-DCPG | mGluR8 >> mGluR4/6/7 | mGluR8: ~0.03 | Highly selective for mGluR8. | Limited efficacy at other group III subtypes. |
| CPPG | Group III mGluR Antagonist | - | Blocks the effects of endogenous glutamate and agonists like L-AP4. | Can have complex effects depending on tonic receptor activation. |
| MAP4 | Group III mGluR Antagonist | - | Another established group III antagonist. | Similar to CPPG, its effects can be complex. |
Table 2: Comparison of L-AP4 with alternative group III mGluR modulators.
Group III mGluR Antagonists: CPPG and MAP4
(RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) and (S)-2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4) are competitive antagonists of group III mGluRs. Unlike L-AP4 and (S)-3,4-DCPG, which activate these receptors, CPPG and MAP4 block their activation by endogenous glutamate or exogenous agonists. These antagonists are invaluable for confirming that an observed effect is indeed mediated by group III mGluRs. For example, if the inhibitory effect of L-AP4 on synaptic transmission is reversed by co-application of CPPG, it provides strong evidence that the effect is mediated by a group III mGluR.
Figure 2: Competitive antagonism at a group III mGluR.
Blockers of Other Glutamate and GABA Receptors
For comparison, it is often necessary to demonstrate that the observed effects are specific to the targeted pathway and not a result of broad-spectrum neuronal inhibition. To this end, antagonists for ionotropic glutamate receptors (AMPA and NMDA) and GABA-B receptors are frequently employed as negative controls.
| Compound Class | Example Compound | Mechanism of Action |
| AMPA Receptor Antagonists | NBQX, CNQX | Block fast excitatory neurotransmission. |
| NMDA Receptor Antagonists | AP5, MK-801 | Block glutamate-gated ion channels involved in synaptic plasticity. |
| GABA-B Receptor Antagonists | Saclofen, CGP 55845 | Block the inhibitory effects of GABA at metabotropic GABA receptors. |
Table 3: Examples of blockers for other major neurotransmitter receptors.
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of L-AP4 or any neuronal pathway blocker, a combination of electrophysiological and molecular techniques is recommended.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This technique allows for the direct measurement of synaptic currents and neuronal excitability. By recording from neurons in a specific pathway, one can directly observe the effect of a pharmacological agent on synaptic transmission.
Step-by-Step Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (typically 300-400 µm thick) containing the neuronal pathway of interest using a vibratome.
-
Maintain slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Using a glass micropipette filled with an internal solution, form a high-resistance "gigaohm" seal with the membrane of a target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of synaptic currents.
-
-
Drug Application:
-
Establish a baseline recording of synaptic activity (e.g., by electrically stimulating afferent fibers).
-
Bath-apply L-AP4 at a known concentration and record the change in synaptic response.
-
To test for specificity, co-apply a group III mGluR antagonist (e.g., CPPG) to see if the effect of L-AP4 is reversed.
-
As negative controls, apply antagonists for other receptors (e.g., an NMDA receptor antagonist like AP5) to ensure they do not produce the same effect.
-
-
Data Analysis:
-
Measure the amplitude and frequency of synaptic events before, during, and after drug application.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor. By performing competition binding assays, the selectivity of a compound can be quantified.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the receptor of interest to prepare a membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-L-AP4 for group III mGluRs).
-
In parallel, incubate the membranes with the radioligand and increasing concentrations of the unlabeled test compound (e.g., L-AP4 or a potential off-target ligand).
-
Separate the bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor.
-
From this competition curve, calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibitory constant), which reflects the affinity of the competitor for the receptor.
-
In Situ Hybridization
This technique is used to visualize the expression of specific mRNA molecules within tissue sections. By using probes for different mGluR subtypes, one can confirm the presence of the target receptor in the neuronal pathway under investigation, providing a molecular basis for the observed pharmacological effects.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., paraformaldehyde) and dissect the brain.
-
Cryoprotect the brain in a sucrose solution and then freeze it.
-
Cut thin sections (10-20 µm) of the brain using a cryostat and mount them on slides.
-
-
Probe Hybridization:
-
Synthesize labeled antisense RNA probes that are complementary to the mRNA of the mGluR subtype of interest.
-
Hybridize the probes to the tissue sections overnight.
-
-
Signal Detection:
-
Wash the sections to remove unbound probe.
-
Use an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label on the probe.
-
Add a substrate that is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.
-
-
Imaging and Analysis:
-
Image the sections using a microscope.
-
Analyze the distribution and intensity of the signal to determine the expression pattern of the mGluR subtype.
-
Conclusion: A Guideline for Rigorous Pharmacological Investigation
The selection of a neuronal pathway blocker requires careful consideration of its specificity and the experimental context. L-AP4 is a powerful and selective tool for activating group III mGluRs, leading to the inhibition of synaptic transmission. However, its lack of subtype selectivity within this group necessitates the use of more specific compounds like (S)-3,4-DCPG when targeting mGluR8 is desired. Furthermore, the use of antagonists such as CPPG and MAP4 is crucial for validating that the observed effects are indeed mediated by group III mGluRs. By employing a multi-faceted experimental approach that combines electrophysiology, radioligand binding assays, and in situ hybridization, researchers can confidently assess the specificity of L-AP4 and other pharmacological agents, leading to more robust and reproducible findings.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Phosphonobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Phosphonobutyric acid. As a Senior Application Scientist, my objective is to deliver a protocol that is not only operationally sound but also grounded in the principles of chemical safety and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
Core Principle: Hazard-Aware Waste Management
This compound is an acidic organic compound that requires careful handling throughout its lifecycle, including disposal. The primary rationale for treating this substance as hazardous waste stems from its corrosive properties. According to safety data, related phosphonobutyric acid compounds are classified as corrosive solids that can cause severe skin burns and eye damage.[1][2] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), classifies unneutralized acidic waste as hazardous due to its corrosivity characteristic (D002).[3] Therefore, all waste streams containing this compound must be managed as regulated hazardous chemical waste.
Hazard and Safety Data Summary
Before handling, it is crucial to be familiar with the specific hazards associated with this compound. This data dictates the necessary precautions for handling and the rationale for the disposal protocol.
| Parameter | Guideline & Information | Source(s) |
| GHS Hazard Classification | Skin Corrosion/Irritation (Category 1C); Serious Eye Damage (Category 1); May be corrosive to metals. | [1][2] |
| UN Number | UN3261 | [2] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (n.o.s. = not otherwise specified) | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases (caustics), sulfides, and sulfites. | [3][4] |
| Hazardous Reactions | Reacts with metals to form flammable hydrogen gas.[3] Mixing with strong bases can be highly exothermic, generating steam.[3] | |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. | [2][4][5] |
Step-by-Step Disposal Protocol
The following procedure outlines the standard operating procedure for the disposal of this compound. This protocol is a self-validating system designed to prevent accidental exposure and ensure regulatory compliance. Crucially, never discharge this compound or its solutions down the sanitary sewer. [6][7]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in safe waste management.
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials like bases or solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[8]
-
Identify Waste Form: Determine if the waste is solid (e.g., unused reagent, contaminated weigh paper) or liquid (e.g., aqueous solutions, contaminated rinsing solutions). These will be collected in separate, appropriately designated containers.
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Selection: Choose a chemically compatible container in good condition. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[6] The container must be clean, dry, and free of any external residue.[8]
-
Initial Labeling: From the moment the first drop of waste is added, the container must be labeled.[8] Affix a "HAZARDOUS WASTE" label.
-
Content Identification: Clearly write the full chemical name: "This compound ". Do not use abbreviations. For solutions, include the solvent and approximate concentration.[6][8]
Step 3: Waste Accumulation
-
Solid Waste: Carefully transfer solid this compound and contaminated disposables (e.g., gloves, weigh boats) into the designated solid hazardous waste container.
-
Aqueous Solutions: Transfer aqueous solutions containing this compound into the designated liquid hazardous waste container.
-
Secure Containment: Keep the waste container securely sealed at all times, except when adding waste.[6][8] This prevents the release of vapors and protects against spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA pending pickup by EHS personnel.
-
Location: The SAA should be located at or near the point of generation.
-
Segregation: Store the this compound waste container segregated from incompatible materials, particularly bases.[6]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate potential leaks.
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full or the project is complete, arrange for disposal through your institution's EHS department. This typically involves submitting a chemical waste pickup request form.[6]
-
Final Disposal Method: The designated EHS vendor will transport the waste to a licensed treatment, storage, and disposal facility (TSDF). The typical final disposal method for this type of organic acid is high-temperature incineration at an approved waste disposal plant.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: As a precaution, remove any potential sources of ignition.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[2] For liquid spills, contain the spill using an appropriate acid-neutralizing spill kit or inert absorbent material (e.g., vermiculite, dry sand).
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste following the protocol outlined above.
References
- 1. This compound | C4H9O5P | CID 2773805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phosphonobutyric Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Phosphonobutyric acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure a safe laboratory environment. Our commitment is to empower you with the knowledge to work safely and effectively, reinforcing our dedication to your success beyond the products we supply.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a corrosive solid that poses significant risks upon contact.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes severe skin burns and eye damage.[1][2] The causality behind this is its acidic nature, which can rapidly cause tissue damage upon direct contact. Inhalation of dust particles can also lead to respiratory irritation.[3] Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is not just a recommendation but a mandatory safety requirement to prevent chemical burns, eye damage, and respiratory distress.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles and a full-face shield | Goggles must be worn at all times to protect against dust particles. A full-face shield is required when there is a risk of splashing, such as during the preparation of solutions or during a spill cleanup.[1][2] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Standard laboratory gloves may not offer sufficient protection. Nitrile or neoprene gloves provide a robust barrier against corrosive chemicals.[1][3] Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Chemical-resistant lab coat or apron | A lab coat is the minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended to provide an additional layer of protection.[1][2] |
| Respiratory | NIOSH-approved respirator | A respirator with a particulate filter is necessary if the handling process generates dust.[2] All work with the solid form of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount to minimizing exposure and ensuring safety. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Pre-Handling Checklist:
-
Designated Area: Ensure that all handling of this compound is conducted in a designated area, preferably within a chemical fume hood.[3]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Spill Kit: Confirm the availability of a spill kit specifically designed for corrosive solids.
-
PPE Inspection: Before entering the designated handling area, thoroughly inspect all PPE for any defects.
Handling Protocol:
-
Donning PPE: Put on all required PPE in the correct order: lab coat, gloves, safety goggles, and face shield. If a respirator is required, ensure it has been properly fit-tested.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
If transferring to a container for dissolution, add the solid slowly to the solvent to avoid splashing.
-
-
Solution Preparation:
-
When preparing solutions, always add the acid to the water or solvent, never the other way around, to control any exothermic reactions.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of any contaminated disposable materials (e.g., weighing paper, pipette tips) in the designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Response: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate the hazard.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For large spills, or if you are not trained to handle the situation, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting to clean up a small, manageable spill, don all the PPE outlined in the table above, including respiratory protection.
-
Containment:
-
Neutralization (for solutions): Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate, working from the outside in. Test the pH to ensure it is neutral before final cleanup.
-
Cleanup: Collect the absorbed and neutralized material into a sealed, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a legal and ethical responsibility. Under no circumstances should this chemical or its solutions be disposed of down the drain.[7]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing paper and other disposables, in a clearly labeled, sealed, and chemically compatible container (e.g., a high-density polyethylene (HDPE) container).[7]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7]
Storage and Disposal:
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[7]
-
Disposal Request: When the waste container is full, or as per your institution's policy, submit a chemical waste pickup request to your EHS department.[7]
Caption: Decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
